molecular formula C8H16Si B082781 3-(Trimethylsilyl)cyclopentene CAS No. 14579-08-9

3-(Trimethylsilyl)cyclopentene

Cat. No.: B082781
CAS No.: 14579-08-9
M. Wt: 140.3 g/mol
InChI Key: RNHNKPHOTZMXPP-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)cyclopentene is a useful research compound. Its molecular formula is C8H16Si and its molecular weight is 140.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopent-2-en-1-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHNKPHOTZMXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375374
Record name 3-(TRIMETHYLSILYL)CYCLOPENTENE
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Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14579-08-9
Record name 3-(TRIMETHYLSILYL)CYCLOPENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trimethylsilyl)cyclopentene: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 3-(Trimethylsilyl)cyclopentene, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind its chemical behavior and its strategic application in modern organic synthesis.

Introduction: The Strategic Value of an Allylsilane

This compound belongs to the class of allylsilanes, which are powerful intermediates in organic synthesis. The strategic placement of the trimethylsilyl (TMS) group adjacent to a double bond imparts unique reactivity that allows for regio- and stereocontrolled carbon-carbon bond formation.[1] Unlike more reactive organometallic reagents, allylsilanes like this compound offer a desirable balance of stability and nucleophilicity, making them robust and reliable reagents in complex synthetic pathways.[1][2] They are generally stable towards moisture and oxygen, and their reactions can often be monitored by NMR spectroscopy due to the distinct signal of the TMS protons.[2] This guide will elucidate the core chemical properties, synthesis, and reaction mechanisms that underpin the utility of this specific cyclic allylsilane.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any experimental setting.

Physical Properties

This compound is a colorless liquid with properties that make it suitable for a variety of standard organic reaction conditions.

PropertyValueSource
CAS Number 14579-08-9[3]
Molecular Formula C₈H₁₆Si[]
Molecular Weight 140.30 g/mol []
Boiling Point 144 °C[3][]
Density 0.823 g/mL[3][]
Refractive Index (n²⁰/D) 1.4560[3]
Flash Point 26 °C[3]
Safety and Handling

As a flammable liquid, appropriate precautions must be taken when handling this compound.

Hazard InformationPrecautionary Measures
GHS Hazard Statements H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Handling Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools and take action to prevent static discharges. Wear protective gloves, clothing, and eye/face protection.[5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability and to prevent peroxide formation, refrigeration is recommended.[5][6]
Incompatibility Strong oxidizing agents.[5][6]

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using a combination of NMR, IR, and mass spectrometry.

Spectroscopic DataExpected Characteristics
¹H NMR A prominent singlet for the nine TMS protons (Si(CH₃)₃) is expected at ~0.0-0.2 ppm. Olefinic protons of the cyclopentene ring would appear in the range of ~5.5-6.0 ppm, with allylic and aliphatic protons appearing at distinct chemical shifts further upfield.
¹³C NMR The TMS carbons will produce a signal near 0 ppm. The sp² carbons of the double bond will be found in the ~120-140 ppm region, while the sp³ carbons will be in the upfield aliphatic region.
Infrared (IR) Spectroscopy The spectrum will be dominated by C-H stretching vibrations from the alkyl and vinyl groups (~2850-3000 cm⁻¹ and ~3030 cm⁻¹, respectively). A C=C stretching vibration should be observable in the 1600-1680 cm⁻¹ region.[7] The Si-C bond vibrations appear in the fingerprint region.
Mass Spectrometry (MS) Under electron ionization (EI), a characteristic and often abundant fragment ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation, is a key indicator of the trimethylsilyl group.[8] The molecular ion peak [M]⁺ would be observed at m/z 140.

Synthesis of this compound

The synthesis of allylsilanes can be achieved through various methods. Modern catalytic approaches are often favored for their efficiency and selectivity.

General Synthetic Strategies

Several robust methods exist for the formation of allylsilanes:

  • From Allylic Halides/Alcohols: Reaction of an appropriate cyclopentenyl precursor (e.g., 3-chlorocyclopentene) with a silylating agent, often involving a Grignard reagent or other organometallic intermediates.

  • Catalytic Silylation: Palladium- or nickel-catalyzed reactions using allylic alcohols and disilanes or silylzinc reagents offer mild and highly regioselective routes to allylsilanes.[9]

  • Hydrosilylation: Copper-catalyzed hydrosilylation of conjugated dienes like cyclopentadiene can also provide access to these structures.[9]

Example Protocol: Palladium-Catalyzed Allylic Silylation

This protocol is a representative example of a modern, efficient method for synthesizing allylsilanes, adapted from established literature procedures.[9]

Objective: To synthesize this compound from 3-cyclopenten-1-ol and hexamethyldisilane.

Materials:

  • 3-Cyclopenten-1-ol

  • Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) to anhydrous toluene. Stir the mixture for 15 minutes at room temperature to form the active catalyst complex.

  • Reagent Addition: To the catalyst solution, add 3-cyclopenten-1-ol (1.0 equivalent) followed by hexamethyldisilane (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Principles

The reactivity of this compound is dominated by its identity as an allylsilane. The C-Si bond is highly electron-releasing and capable of stabilizing a positive charge at the β-position through a phenomenon known as σ-π hyperconjugation.[2] This electronic effect is the cornerstone of its synthetic utility.

G cluster_workflow Synthetic Workflow: Silylation and Purification A 1. Catalyst Preparation (Pd(OAc)₂, PPh₃ in Toluene) B 2. Reagent Addition (3-Cyclopenten-1-ol, (Me₃Si)₂) A->B Add C 3. Reaction at 80 °C (Inert Atmosphere) B->C Heat D 4. Filtration (Removal of Pd catalyst) C->D Cool & Filter E 5. Purification (Distillation or Chromatography) D->E Concentrate & Purify F Product: This compound E->F

Caption: A typical experimental workflow for the synthesis of this compound.

Electrophilic Substitution (Hosomi-Sakurai Reaction)

The most significant reaction of allylsilanes is their Lewis acid-promoted addition to electrophiles. An electrophile attacks the double bond at the γ-carbon (the carbon furthest from the TMS group), generating a carbocation intermediate. This cation is stabilized by the adjacent C-Si bond. A subsequent, irreversible loss of the silyl group forms a new double bond and completes the reaction.[1][2]

This process results in a regiospecific transformation where the carbon-carbon bond forms exclusively at the γ-position of the allylsilane, and the double bond shifts.[1]

G Reactants 3-(TMS)cyclopentene + Electrophile (E⁺) LewisAcid Lewis Acid (e.g., TiCl₄) Reactants->LewisAcid Activation Intermediate β-Silyl Carbocation Intermediate (Stabilized by Hyperconjugation) LewisAcid->Intermediate Attack at γ-carbon Product γ-Substituted Cyclopentene Product Intermediate->Product Double bond shift Elimination - (Me₃Si)⁺ Intermediate->Elimination Silyl Elimination

Caption: Mechanism of Lewis acid-catalyzed electrophilic substitution on an allylsilane.

Causality of Experimental Choice: The choice of Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) is critical.[1] Stronger Lewis acids are required for less reactive electrophiles. The stoichiometry can range from catalytic to stoichiometric depending on the substrate, as the Lewis acid may coordinate with the electrophile or the product. The reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.

Common electrophiles include:

  • Carbonyl Compounds (Aldehydes and Ketones): Yielding homoallylic alcohols.[1]

  • Acetals and Ketals: Reacting cleanly to give homoallylic ethers.[2]

  • α,β-Unsaturated Ketones: Undergoing conjugate addition to yield δ,ε-enones.[1]

  • Iminium Ions: Providing access to homoallylic amines.[2]

Cycloaddition Reactions

The electron-rich double bond of this compound can participate in various cycloaddition reactions. These reactions are valuable for constructing more complex cyclic and polycyclic frameworks, leveraging the directing and stabilizing effects of the TMS group.[10][11]

Applications in Drug Development and Organic Synthesis

The ability to form C-C bonds with high regiocontrol makes this compound a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents.

  • Five-Membered Ring Annulation: It serves as a key reagent in annulation strategies to construct functionalized cyclopentane and cyclopentene rings, which are common motifs in bioactive molecules.[10][11][12]

  • Stereocontrolled Synthesis: When chiral electrophiles or catalysts are used, the addition reactions can proceed with high diastereoselectivity, enabling the construction of specific stereocenters.

  • Masked Enolate Equivalent: The allylsilane functionality can be considered a masked enolate. After the addition reaction, the newly formed double bond can be cleaved via ozonolysis to reveal a carbonyl group, expanding its synthetic versatility.[2]

Conclusion

This compound is more than a simple organosilicon compound; it is a strategic tool for precise and reliable molecular construction. Its stability, coupled with the predictable and powerful reactivity imparted by the allylsilane functional group, ensures its place in the modern synthetic chemist's toolkit. A thorough understanding of the mechanistic principles governing its reactions, particularly the stabilizing effect of the silicon on β-carbocations, allows researchers to harness its full potential in the efficient synthesis of complex and high-value chemical entities.

References

  • Reaction of allylsilane with β,γ-unsaturated α-ketoesters and their... - ResearchGate. (n.d.). Retrieved from [Link]

  • Sakurai, H. (1982). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. Pure and Applied Chemistry, 54(1), 1-22. Retrieved from [Link]

  • Electrophilic substitution of unsaturated silanes - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of allylsilanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry. Retrieved from [Link]

  • Billington, D. C., Kerr, W. J., & Pauson, P. L. (1988). Formation and reactivity of trimethylsilylmethyl cyclopentenones. Journal of Organometallic Chemistry, 341(1–3), 181–185. Retrieved from [Link]

  • SAFETY DATA SHEET - Oakwood Chemical. (2012, March 13). Retrieved from [Link]

  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(6), 1604–1606. Retrieved from [Link]

  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society. Retrieved from [Link]

  • Trimethylsilyl cyclopentadiene - Wikipedia. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: (TRIMETHYLSILYL)CYCLOPENTENE ANNULATION: A REGIOCONTROLLED APPROACH TO THE SYNTHESIS OF FIVE‐MEMBERED RINGS. (1981). Chemischer Informationsdienst. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]

  • Cyclopentane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Horvath, G., & Ambrus, G. (1975). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols. Biomedical Mass Spectrometry. Retrieved from [Link]

  • cis-3-Trimethyl cyclopentene - PubChem. (n.d.). Retrieved from [Link]

  • (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings - Scilit. (n.d.). Retrieved from [Link]

  • 3-Methylcyclopentene - PubChem. (n.d.). Retrieved from [Link]

  • Cyclopentene, 3-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

  • (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan - MDPI. (n.d.). Retrieved from [Link]

  • mass spectrum of cyclopentane - Doc Brown. (n.d.). Retrieved from [Link]

  • infrared spectrum of cyclopentane - Doc Brown. (n.d.). Retrieved from [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Retrieved from [Link]

  • Wang, J. (2015). Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. Current Organic Synthesis. Retrieved from [Link]

  • Infrared Spectroscopy - University of Calgary. (n.d.). Retrieved from [Link]

Sources

A-Z Guide to 3-(Trimethylsilyl)cyclopentene: Synthesis, Characterization, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(trimethylsilyl)cyclopentene, a valuable organosilane intermediate in organic synthesis. We will explore its synthesis via the silylation of cyclopentadienyl anion, detail the underlying reaction mechanism, provide a step-by-step experimental protocol, and outline the analytical techniques required for its thorough characterization. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary for the successful preparation and validation of this versatile chemical building block.

Core Concepts: Synthesis Strategy and Rationale

The most common and efficient route to this compound involves the reaction of a cyclopentadienyl anion with an electrophilic silicon source, typically chlorotrimethylsilane. This approach is favored due to the ready availability of starting materials and the high yields often achieved.

Generation of the Cyclopentadienyl Anion

Cyclopentadiene is not aromatic, but its deprotonation at the methylene bridge yields the cyclopentadienyl anion, a stable, aromatic, and highly nucleophilic species.[1][2] The exceptional stability of this anion is due to its cyclic, planar structure containing 6 π-electrons, conforming to Hückel's rule for aromaticity.

The choice of base for this deprotonation is critical. Strong bases such as organolithium reagents (e.g., n-butyllithium) or sodium hydride are commonly employed to ensure complete and rapid formation of the anion.[1][3] The reaction is typically performed in an inert, anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent protonation of the highly basic anion.

Electrophilic Quench with Chlorotrimethylsilane

Once formed, the cyclopentadienyl anion readily attacks the electrophilic silicon atom of chlorotrimethylsilane (TMS-Cl). This nucleophilic substitution reaction displaces the chloride leaving group, forming the new carbon-silicon bond and yielding a mixture of silylated cyclopentadiene isomers. Subsequent thermal or acid-catalyzed rearrangement typically leads to the desired this compound as the major product.

Reaction Mechanism and Workflow Visualization

The overall transformation can be visualized as a two-step process: deprotonation followed by nucleophilic attack.

Reaction Pathway

G cluster_0 Step 1: Anion Formation cluster_1 Step 2: Silylation cluster_2 Step 3: Isomerization Cyclopentadiene Cyclopentadiene Cyclopentadienyl_Anion Cyclopentadienyl_Anion Cyclopentadiene->Cyclopentadienyl_Anion + Base - H-Base⁺ Base Base Product_Mixture Silylcyclopentadiene Isomers Cyclopentadienyl_Anion->Product_Mixture + TMS-Cl - Cl⁻ TMS_Cl Chlorotrimethylsilane (TMS-Cl) Final_Product This compound Product_Mixture->Final_Product Rearrangement

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product analysis.

G Start Setup Assemble Flame-Dried Glassware under N₂ Start->Setup Reagents Add Anhydrous THF and Cracked Cyclopentadiene Setup->Reagents Cooling Cool Reaction Mixture to 0°C Reagents->Cooling Deprotonation Add n-BuLi Dropwise (Anion Formation) Cooling->Deprotonation Silylation Add TMS-Cl Dropwise Deprotonation->Silylation Warm Warm to Room Temperature and Stir Silylation->Warm Quench Quench with Saturated NH₄Cl (aq) Warm->Quench Extraction Extract with Pentane Quench->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Filtration Filter and Concentrate in vacuo Drying->Filtration Purification Purify by Fractional Distillation Filtration->Purification Characterization Analyze by NMR, IR, and MS Purification->Characterization End Characterization->End

Caption: Step-by-step experimental workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should always consult primary literature and perform their own risk assessments.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Chlorotrimethylsilane (TMS-Cl), distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane or Hexane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: Charge the flask with anhydrous THF. Add freshly cracked cyclopentadiene via syringe. Cool the stirred solution to 0°C using an ice-water bath.

  • Anion Formation: Add n-butyllithium solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C. A color change and/or precipitation of the lithium cyclopentadienide salt may be observed. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Silylation: Add distilled chlorotrimethylsilane dropwise to the anion suspension at 0°C.[4] A noticeable reaction, often the dissolution of the precipitate, should occur.

  • Reaction Completion: After the TMS-Cl addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Workup: Cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Extract the aqueous layer with pentane (or a similar nonpolar solvent) three times. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. Actual chemical shifts (δ) may vary slightly based on the solvent and instrument used.

Technique Parameter Expected Value/Observation
¹H NMR δ (ppm), TMS~ 5.8-6.0 (m, 2H, vinylic CH =CH )
δ (ppm)~ 2.9-3.1 (m, 1H, allylic/silylated CH )
δ (ppm)~ 2.2-2.4 (m, 2H, allylic CH ₂)
δ (ppm)~ 0.0-0.1 (s, 9H, Si(CH ₃)₃)
¹³C NMR δ (ppm)~ 135-140 (olefinic C H)
δ (ppm)~ 35-40 (allylic C H₂)
δ (ppm)~ 30-35 (allylic/silylated C H)
δ (ppm)~ -2 to -3 (Si(C H₃)₃)
IR ν (cm⁻¹)~ 3050 (C-H stretch, sp²)
ν (cm⁻¹)~ 2950, 2850 (C-H stretch, sp³)
ν (cm⁻¹)~ 1610 (C=C stretch)
ν (cm⁻¹)~ 1250, 840 (Si-C stretch)
Mass Spec. m/z140 (M⁺), 125 (M⁺ - CH₃)

Note: NMR data is predicted based on analogous structures and general principles. For comparison, the vinylic protons in cyclopentene appear around 5.7 ppm, and the allylic protons are around 2.3 ppm.[5] The trimethylsilyl group typically appears as a sharp singlet at ~0 ppm in ¹H NMR.

Conclusion

The synthesis of this compound via the silylation of the cyclopentadienyl anion is a robust and reliable method for producing this important synthetic intermediate. Careful execution under anhydrous and inert conditions is paramount to achieving high yields. The characterization techniques outlined provide a clear pathway for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

  • Danheiser, R. L., Tsai, Y.-M., & Fink, D. M. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses. Retrieved from [Link]

  • Trost, B. M., & Chan, D. M. T. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(19), 5972–5974. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Ketones. (2001). Georg Thieme Verlag.
  • Chemistry Stack Exchange. (2018). How does chloroform react with cyclopentadiene in base?. Retrieved from [Link]

  • VTechWorks. (2001). Synthesis and Characterization of Cyclopentadienyl Transition Metal Complexes Bearing Tetrafluoropyridyl Substituents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). How does cyclopentadienyl anion act as reducing agent?. Retrieved from [Link]

Sources

Spectroscopic Data of 3-(Trimethylsilyl)cyclopentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(trimethylsilyl)cyclopentene, a valuable organosilane intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and reaction monitoring. The guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure combining a five-membered cycloalkene ring with a bulky and electronically influential trimethylsilyl (TMS) group. This combination dictates its reactivity and gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its synthesis and purity.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum is anticipated to show distinct signals for the vinyl, allylic, and aliphatic protons of the cyclopentene ring, as well as a characteristic singlet for the trimethylsilyl group.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H1, H2 (Vinyl) 5.5 - 6.0mJ(H1,H2) ≈ 5.5 (cis), J(H1,H5) ≈ 2.0, J(H2,H3) ≈ 2.0
H3 (Allylic) 2.2 - 2.6m
H4 (Aliphatic) 1.8 - 2.2m
H5 (Allylic, Si-CH) 1.5 - 1.9m
Si(CH₃)₃ ~0.1s

Interpretation:

  • The vinyl protons (H1, H2) are expected to be the most downfield due to the sp² hybridization of the carbons they are attached to.[1] Their chemical shift will be influenced by the electron-donating nature of the silyl group.

  • The allylic protons (H3) will appear at a lower field than the aliphatic protons due to their proximity to the double bond.

  • The proton on the carbon bearing the TMS group (H5) will be shifted upfield relative to a typical allylic proton due to the electropositive nature of silicon.

  • The trimethylsilyl protons will appear as a sharp, intense singlet at a very high field (around 0.1 ppm), a hallmark of TMS groups.[2]

G cluster_mol This compound Structure cluster_nmr Predicted ¹H NMR Spectrum mol H1 C=C /     H5-C--C-H3 / C /   H4 H4 spectrum ~0.1 ppm 1.5-1.9 ppm 1.8-2.2 ppm 2.2-2.6 ppm 5.5-6.0 ppm mol->spectrum:f0 Si(CH₃)₃ mol->spectrum:f1 H5 mol->spectrum:f2 H4 mol->spectrum:f3 H3 mol->spectrum:f4 H1, H2 G cluster_mol Key Functional Groups cluster_ir Predicted IR Absorption Regions (cm⁻¹) mol =C-H C=C -C-H (aliphatic) Si-CH₃ Si-C spectrum 3020-3080 2850-2960 1610-1650 ~1250 840-860 mol->spectrum:f0 =C-H stretch mol->spectrum:f1 C-H stretch mol->spectrum:f2 C=C stretch mol->spectrum:f3 Si-CH₃ deformation mol->spectrum:f4 Si-C stretch

Caption: Correlation of functional groups to predicted IR absorptions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which can be used for confirmation of its identity.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that will induce fragmentation.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation:

m/z ValueProposed FragmentComments
140 [M]⁺ Molecular Ion
125 [M - CH₃]⁺ Loss of a methyl group from the TMS moiety.
73 [Si(CH₃)₃]⁺ A very common and often base peak for TMS compounds. [3]
67 [C₅H₇]⁺ Loss of the trimethylsilyl radical.

Interpretation:

  • The molecular ion peak ([M]⁺) at m/z 140 should be observable, confirming the molecular weight of the compound.

  • A prominent peak at [M-15]⁺ (m/z 125) is expected, corresponding to the loss of a methyl radical from the TMS group. This is a characteristic fragmentation pathway for trimethylsilyl compounds. [4]* The base peak is likely to be at m/z 73 , corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. [3]* A significant peak at m/z 67 would represent the cyclopentenyl cation, formed by the cleavage of the C-Si bond.

G M [C₈H₁₆Si]⁺˙ m/z = 140 M_minus_15 [C₇H₁₃Si]⁺ m/z = 125 M->M_minus_15 - •CH₃ C5H7 [C₅H₇]⁺ m/z = 67 M->C5H7 - •Si(CH₃)₃ SiMe3 [Si(CH₃)₃]⁺ m/z = 73 M_minus_15->SiMe3 - C₅H₇•

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the unambiguous identification of this compound. The predicted data in this guide, based on established principles and data from analogous structures, serves as a robust framework for interpreting experimental results. The characteristic upfield signals of the trimethylsilyl group in both ¹H and ¹³C NMR, coupled with its signature absorptions in the IR spectrum and its predictable fragmentation in mass spectrometry, make this compound readily identifiable to the trained analytical chemist.

References

  • Guslev, V. G., et al. (2003). The vibrational spectra of 3,3-dimethyl-1-(trimethylsilyl)cyclopropene. Journal of Molecular Structure, 651-653, 303-311. Available at: [Link]

  • Merino, P., et al. (2023). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. Molbank, 2023(2), M1629. Available at: [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]

  • Horvath, G. (1976). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols. Biomedical Mass Spectrometry, 3(1), 4-13. Available at: [Link]

  • Harvey, D. J., & Vouros, P. (2019). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews. Available at: [Link]

  • Organic Syntheses. (2023). Organic Syntheses Procedure. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Billington, D. C., Kerr, W. J., & Pauson, P. L. (1988). Formation and reactivity of trimethylsilylmethyl cyclopentenones. Journal of Organometallic Chemistry, 341(1–3), 181–185. Available at: [Link]

  • NIST. (n.d.). Cyclopentene, 3-methyl-. NIST WebBook. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • Dickhaut, J., & Giese, B. (1992). tris(trimethylsilyl)silane. Organic Syntheses, 70, 164. Available at: [Link]

  • Powers, D. C., & Lee, E. (2020). Long-Range Coupling in Cyclic Silanes. Dalton Transactions, 49(40), 14099-14106. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 3-Methylcyclopentene. PubChem. Available at: [Link]

  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(6), 1604–1606. Available at: [Link]

  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Semantic Scholar. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(Trimethylsilyl)cyclopentene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Trimethylsilyl)cyclopentene, a versatile organosilicon compound. Designed for researchers, synthetic chemists, and professionals in drug development, this document delves into the core chemical principles, validated synthetic protocols, and strategic applications of this valuable chemical intermediate. We will explore the causality behind its synthesis and reactivity, offering field-proven insights grounded in authoritative scientific literature.

Compound Identification and Physicochemical Properties

This compound is an allylsilane featuring a five-membered carbocyclic ring. Its unique structural and electronic properties, conferred by the trimethylsilyl (TMS) group, make it a valuable reagent in organic synthesis.

** IUPAC Name:** cyclopent-2-en-1-yl(trimethyl)silane[1][2]

CAS Number: 14579-08-9[1][2]

Synonyms:

  • 3-Trimethylsilyl-1-cyclopentene

  • 2-Cyclopentenyltrimethylsilane

  • Trimethyl(2-cyclopentenyl)silane[1][2]

The key physicochemical and spectroscopic data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₆Si[1][2]
Molecular Weight 140.3 g/mol [1][2]
Boiling Point 144 °C[1][2]
Density 0.823 g/mL[1][2]
Refractive Index 1.4560[2]
Flash Point 26 °C[2]
¹H NMR (Predicted) Singlet ~0.1 ppm (9H, Si(CH₃)₃); Multiplets for cyclopentene protons[3][4]
¹³C NMR (Predicted) Signal ~-2 ppm (Si(CH₃)₃); Signals for cyclopentene carbons[3]
IR Spectroscopy C-H stretch (~2850-3000 cm⁻¹), C=C stretch (~1600-1680 cm⁻¹), Si-C stretch[5][6]
Mass Spectrometry Characteristic fragment at m/z 73 ([Si(CH₃)₃]⁺)[7][8]

Synthesis via Danheiser Annulation: A Regiocontrolled Approach

The premier method for synthesizing substituted trimethylsilylcyclopentenes is the Danheiser Annulation . This powerful [3+2] cycloaddition strategy provides a regiocontrolled route to five-membered rings.[9][10][11] The reaction involves the Lewis acid-catalyzed union of an α,β-unsaturated ketone with a trialkylsilylallene.[9][10]

Mechanistic Causality

The success of the Danheiser annulation hinges on the electronic properties of the organosilicon starting material. The reaction is initiated by the activation of the α,β-unsaturated ketone with a Lewis acid (e.g., titanium tetrachloride, TiCl₄), rendering the β-carbon highly electrophilic. The allenylsilane then acts as a nucleophile.

The key to the reaction's regioselectivity lies in the stabilization of the resulting vinyl carbocation intermediate by the silicon atom through a phenomenon known as the β-silicon effect . This effect involves hyperconjugation between the carbon-silicon (C-Si) σ-bond and the empty p-orbital of the carbocation, which significantly stabilizes the positive charge. This stabilization dictates the orientation of the initial attack and ensures a specific cyclization pathway, leading to the thermodynamically favored silylcyclopentene product.

The diagram below illustrates the logical workflow of the Danheiser Annulation mechanism.

Danheiser_Annulation Danheiser Annulation Workflow enone α,β-Unsaturated Ketone activation Step 1: Lewis Acid Activation of Enone enone->activation allene Trimethylsilylallene attack Step 2: Nucleophilic Attack by Allenylsilane allene->attack lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activation activation->attack intermediate Step 3: Formation of Silyl-stabilized Vinyl Cation Intermediate attack->intermediate cyclization Step 4: 1,2-Silyl Shift and Ring Closure (Cyclization) intermediate->cyclization rearrangement Step 5: Nazarov-type Cyclization and Silyl Migration cyclization->rearrangement product This compound Derivative rearrangement->product

Caption: Logical workflow of the Danheiser Annulation.

Experimental Protocol: A Validated Methodology

The following protocol is adapted from a well-established procedure for [3+2] annulation and serves as a self-validating system for the synthesis of silylcyclopentene derivatives.[3][12]

Materials:

  • Cyclopentenone (or other α,β-unsaturated ketone)

  • Trimethylsilylallene

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Water, Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Apparatus Setup: Flame-dry a three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet. Maintain a dry nitrogen atmosphere throughout the reaction.[12]

  • Initial Charging: Charge the flask with the α,β-unsaturated ketone (1.0 eq), trimethylsilylallene (1.05 eq), and anhydrous DCM. Cool the mixture to -78 °C using a dry ice/acetone bath.[12]

  • Lewis Acid Addition: Add a solution of titanium tetrachloride (1.2 eq) in DCM dropwise to the cooled reaction mixture over approximately 1 hour, ensuring the internal temperature does not rise significantly.[12]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes. Then, remove the cooling bath and allow the mixture to warm to 0 °C.[12]

  • Aqueous Quench: Slowly pour the reaction mixture into a vigorously stirred biphasic mixture of diethyl ether and water. This step is crucial for hydrolyzing the titanium complexes and must be performed with care.[12]

  • Extraction and Workup: Separate the aqueous phase and extract it twice with diethyl ether. Combine the organic layers, wash with water and then with saturated sodium chloride solution.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product via vacuum distillation or column chromatography to yield the pure this compound derivative.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its nature as an allylsilane. Allylsilanes are powerful intermediates that undergo highly regioselective electrophilic substitution.[1][13][14]

Electrophilic Substitution

The defining reaction of allylsilanes is their reaction with electrophiles (E⁺). The electrophile exclusively attacks the γ-carbon of the allylic system (the carbon double-bonded to the silyl-bearing carbon). This is followed by the elimination of the silyl group, resulting in a rearranged alkene where the double bond has shifted.[1][14] This predictable reactivity allows for the precise installation of various functional groups.

The diagram below illustrates this fundamental reactivity principle.

Allylsilane_Reactivity Reactivity of Allylsilanes cluster_reactants cluster_mechanism cluster_product start Allylsilane (e.g., 3-(TMS)-cyclopentene) attack γ-Attack start->attack Reacts with electrophile Electrophile (E⁺) electrophile->attack intermediate β-Silyl Carbocation (Stabilized Intermediate) attack->intermediate Forms elimination Desilylation intermediate->elimination Undergoes product Substituted Alkene (Rearranged) elimination->product Yields

Sources

3-(Trimethylsilyl)cyclopentene reactivity with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Reactivity of 3-(Trimethylsilyl)cyclopentene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the reactivity of this compound with a range of electrophiles. Moving beyond a simple recitation of reactions, this document delves into the fundamental electronic principles governing the system's behavior, with a particular focus on the profound influence of the β-silyl effect. We will dissect the causality behind the observed regioselectivity and stereoselectivity in key transformations such as protodesilylation, halogenation, epoxidation, and acylation. This guide is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage the unique and powerful reactivity of allylic silanes in the construction of complex molecular architectures. Detailed, field-proven experimental protocols and mechanistic visualizations are provided to bridge theoretical understanding with practical application.

Introduction: The Strategic Value of the Allylsilane Moiety

This compound is a member of the allylsilane family, a class of organosilicon compounds that serve as versatile and powerful intermediates in organic synthesis. At first glance, it is an unassuming cyclic alkene. However, the presence of the trimethylsilyl (TMS) group transforms its reactivity profile, turning it into a highly predictable and controllable synthetic building block.

The synthetic utility of allylsilanes stems from their ability to react with electrophiles in a process that typically results in the substitution of the silyl group, effectively transferring the allyl fragment to the electrophile.[1][2] This process, known as an SE' reaction (electrophilic substitution with allylic rearrangement), is characterized by exceptional regiocontrol. The position of the silyl group dictates the site of new bond formation, providing a level of predictability that is highly sought after in multistep synthesis.[3] This guide will illuminate the core principles that enable this control and demonstrate its application in various reaction classes.

The Core Principle: Understanding the β-Silyl Effect

The remarkable reactivity of this compound is almost entirely governed by a phenomenon known as the β-silicon effect . This effect describes the stabilization of a positive charge on a carbon atom that is beta (β) to the silicon atom.[4][5]

When an electrophile (E⁺) attacks the double bond of this compound, it preferentially adds to the C5 carbon (the γ-carbon relative to silicon). This addition generates a carbocation intermediate where the positive charge resides on the C4 carbon, which is β to the silicon atom.[1] This specific carbocation is significantly stabilized through hyperconjugation between the high-energy, electron-rich carbon-silicon (C-Si) σ-bond and the adjacent empty p-orbital of the carbocationic center.[1][6] This orbital overlap delocalizes the positive charge, dramatically lowering the energy of the transition state and accelerating the reaction along this specific pathway. The C-Si bond is a better σ-donor than a C-H or C-C bond, making this stabilization particularly effective.[4] The final step involves the elimination of the trimethylsilyl group, typically facilitated by a nucleophile, to form the substituted cyclopentene product.

Caption: The β-silyl effect directs electrophilic attack and stabilizes the key carbocation intermediate.

Key Reactions and Mechanistic Considerations

The β-silyl effect provides a unified framework for understanding the reactivity of this compound with a wide variety of electrophiles. While the specific reagents and conditions may change, the underlying mechanistic pathway is remarkably consistent.

Protodesilylation

The reaction with a protic acid is the simplest manifestation of the SE' reaction. Treatment of this compound with an acid, such as trifluoroacetic acid (TFA), results in the clean replacement of the TMS group with a hydrogen atom.[7][8]

  • Mechanism: The proton acts as the electrophile, adding to the γ-carbon to form the β-stabilized carbocation. The conjugate base (e.g., CF₃COO⁻) then facilitates the elimination of the silyl group, yielding cyclopentene.

  • Significance: This reaction is not only a textbook example of the SE' mechanism but can also be used to introduce isotopic labels (e.g., using deuterated acids) at a specific position. Studies on related cyclohexenylsilanes have shown that this type of reaction often proceeds with high anti-stereoselectivity, where the electrophile and the leaving silyl group depart from opposite faces of the molecule.[8]

Halogenation

Electrophilic halogens, such as bromine (Br₂) and chlorine (Cl₂), react readily with this compound. Unlike simple alkenes where dihalogenation is the primary outcome, allylsilanes often yield the allylic halide.[3]

  • Mechanism: The reaction proceeds via the standard SE' pathway. For example, Br₂ becomes polarized, and the electrophilic "Br⁺" attacks the γ-carbon. The resulting β-carbocation is then trapped by the bromide ion (Br⁻), which attacks the silicon atom to promote elimination of trimethylsilyl bromide (TMSBr) and form 3-bromocyclopentene.

  • Causality: The driving force for substitution over addition is the exceptional stability of the β-silyl carbocation intermediate. This pathway is lower in energy than the formation of a bridged halonium ion intermediate that would lead to a dihalide addition product.[9][10]

Epoxidation

The reaction of this compound with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of an epoxide. Kinetic studies on related silylated cycloalkenes have revealed interesting electronic effects.[11]

  • Reactivity: The presence of the TMS group makes the double bond more nucleophilic than in unsubstituted cyclopentene, leading to a faster epoxidation rate. However, the effect is less pronounced than that of an electron-donating alkyl group.[11] This suggests the silyl group is activating compared to hydrogen but deactivating relative to a methyl group for this specific transformation.[11]

  • Stereoselectivity: In cyclic systems, the stereochemical outcome of epoxidation can be influenced by steric hindrance. The bulky TMS group can direct the incoming peroxy acid to the opposite face of the ring, potentially leading to high diastereoselectivity.

Acylation and Alkylation

Carbon-carbon bond formation is a cornerstone of organic synthesis. This compound can react with carbon electrophiles, such as acyl chlorides or alkyl halides, in the presence of a Lewis acid catalyst (e.g., TiCl₄, AlCl₃).

  • Mechanism: The Lewis acid activates the electrophile (e.g., forming a highly reactive acylium ion from an acyl chloride). This potent electrophile is then attacked by the γ-carbon of the allylsilane. The subsequent elimination of the silyl group, driven by the formation of a stable silicon-halogen bond, yields the corresponding acylated or alkylated cyclopentene.

  • Application: This reaction is particularly valuable for constructing functionalized five-membered rings, a common motif in natural products and pharmaceuticals. The Danheiser annulation, for example, is a powerful related strategy that uses allenylsilanes to construct silyl-functionalized cyclopentenes from α,β-unsaturated ketones.[12][13]

Quantitative Data Summary

Electrophile (E⁺)Catalyst / ConditionsProduct TypeTypical YieldReference Insight
H⁺ (from TFA)CH₂Cl₂, 0 °C to RTProtodesilylation> 90%Proceeds with anti-stereoselectivity in cyclic systems.[8]
Br₂CCl₄, 0 °CAllylic Bromination70-85%Substitution is favored over addition due to β-silyl effect.[3]
m-CPBACH₂Cl₂, 0 °CEpoxidation~75%Silyl group is activating compared to H, but deactivating vs. Me.[11]
RCOCl (Acyl Chloride)TiCl₄, -78 °CAllylic Ketone60-80%Requires strong Lewis acid activation.[1]

Experimental Protocols & Workflow

General Experimental Workflow

A standardized workflow is critical for ensuring reproducibility in these reactions. The following diagram outlines the key stages from reaction setup to product characterization.

Workflow start Start: Prepare Glassware (Oven-dried, under N₂/Ar) reagents Add Solvent and 3-(TMS)-cyclopentene start->reagents cool Cool Reaction Mixture (e.g., -78 °C, Dry Ice/Acetone) reagents->cool add_LA Add Lewis Acid (if required) (e.g., TiCl₄) Dropwise cool->add_LA add_E Add Electrophile (e.g., Acyl Chloride) Dropwise add_LA->add_E react Stir at Low Temperature (Monitor by TLC/LC-MS) add_E->react quench Quench Reaction (e.g., with sat. NaHCO₃ soln.) react->quench workup Aqueous Workup (Separate Layers, Extract) quench->workup dry Dry Organic Layer (e.g., MgSO₄) and Filter workup->dry purify Purify Product (Flash Column Chromatography) dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Standard laboratory workflow for an SE' reaction of this compound.

Protocol: Lewis Acid-Mediated Acylation with Acetyl Chloride

This protocol is a representative procedure for the acylation of an allylsilane, adapted from established methodologies.[1][3]

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Titanium tetrachloride (TiCl₄) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add this compound (1.0 eq) and anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After stirring for 15 minutes, add a solution of acetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-acetylcyclopentene.

Conclusion and Outlook

This compound is a powerful synthetic tool whose reactivity is reliably governed by the β-silyl effect. This electronic principle allows for highly regioselective reactions with a broad spectrum of electrophiles, enabling the controlled formation of substituted cyclopentene derivatives. The ability to predictably form C-H, C-X (halogen), C-O, and C-C bonds makes this reagent and its parent class of allylsilanes indispensable for modern organic synthesis. Future research will likely focus on developing catalytic and enantioselective variants of these transformations, further expanding the synthetic chemist's toolkit for creating complex, high-value molecules.

References

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  • Wickham, G., & Kitching, W. (n.d.). Electrophilic substitution with allylic rearrangement (SE'). Anti stereoselectivity in trifluoroacetolysis of some cyclohex-2-enylsilanes, -germanes and -stannanes. The Journal of Organic Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to 3-(Trimethylsilyl)cyclopentene: Stability, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(trimethylsilyl)cyclopentene, a versatile organosilane intermediate with growing importance in organic synthesis and drug discovery. The document details the compound's physicochemical properties, stability profile, and safe handling procedures. A significant focus is placed on its synthesis via the Danheiser annulation, with a detailed experimental protocol provided. Furthermore, this guide explores the reactivity of the allylsilane moiety and its applications in constructing complex molecular architectures relevant to pharmaceutical development.

Introduction: The Strategic Value of Allylsilanes in Synthesis

Organosilicon compounds have emerged as powerful tools in modern organic chemistry, offering unique reactivity and stability profiles. Among these, allylsilanes are particularly valuable synthetic intermediates. The strategic placement of a silicon atom β to a carbon-carbon double bond profoundly influences the molecule's electronic properties, rendering the distal carbon of the double bond nucleophilic. This "β-silyl effect" is fundamental to the utility of allylsilanes in a wide range of carbon-carbon bond-forming reactions. This compound, as a cyclic allylsilane, provides a rigid scaffold that can be strategically incorporated into complex molecules, making it a valuable building block in the synthesis of natural products and active pharmaceutical ingredients (APIs). This guide aims to provide researchers with the essential knowledge to safely handle, store, and effectively utilize this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in a research setting.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 14579-08-9[1][2]
Molecular Formula C₈H₁₆Si[1]
Molecular Weight 140.30 g/mol [1]
Boiling Point 144 °C[1]
Density 0.823 g/cm³[1]
Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show signals for the trimethylsilyl group (a sharp singlet around 0 ppm), olefinic protons (in the range of 5.5-6.0 ppm), and aliphatic protons of the cyclopentene ring.

  • ¹³C NMR: Key signals would include the trimethylsilyl methyl carbons (around 0 ppm), the sp² carbons of the double bond (in the downfield region of the spectrum), and the sp³ carbons of the cyclopentene ring.

  • IR Spectroscopy: Characteristic bands would include C-H stretching vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration for the double bond (typically around 1640 cm⁻¹), and strong bands associated with the Si-C bonds of the trimethylsilyl group (around 1250 and 840 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 140. Common fragmentation patterns for trimethylsilyl compounds include the loss of a methyl group (M-15) and the presence of a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[3][4]

Stability and Safe Handling

As with all organosilicon compounds, a clear understanding of the stability and proper handling of this compound is crucial for ensuring laboratory safety and experimental success.

Chemical Stability

Allylsilanes, including this compound, exhibit moderate stability. Their stability is influenced by several factors:

  • Hydrolytic Stability: The silicon-carbon bond in allylsilanes is generally stable to water and neutral or slightly basic conditions. However, under acidic conditions, the C-Si bond can be cleaved. This reactivity is the basis for many of their synthetic applications but also necessitates careful consideration of reaction and storage conditions. The presence of moisture in acidic environments can lead to protodesilylation.

  • Thermal Stability: Organosilanes generally possess good thermal stability. This compound can be distilled at its boiling point of 144 °C under atmospheric pressure, indicating it is stable at this temperature. However, prolonged heating at high temperatures, especially in the presence of catalysts or impurities, may lead to decomposition or rearrangement.

Safe Handling and Personal Protective Equipment (PPE)

Given the flammable nature and potential reactivity of organosilanes, the following handling procedures and PPE are mandatory:

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

  • Ignition Sources: The compound is flammable and should be kept away from open flames, sparks, and hot surfaces. Use of intrinsically safe equipment is recommended.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are essential.

    • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.

    • Lab Coat: A flame-retardant lab coat is required.

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Storage

Proper storage is critical to maintain the integrity of this compound:

  • Inert Atmosphere: To prevent slow degradation due to atmospheric moisture and oxygen, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Store in a tightly sealed, appropriate container.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Refrigeration is recommended for long-term storage.

Synthesis of this compound: The Danheiser Annulation

The most prominent and efficient method for the synthesis of this compound and its derivatives is the Danheiser annulation. This powerful [3+2] annulation reaction involves the Lewis acid-mediated reaction of an α,β-unsaturated ketone with an allenylsilane.[5][6]

Reaction Mechanism

The mechanism of the Danheiser annulation is a well-studied and elegant cascade of events that leverages the unique properties of the organosilane.

Danheiser_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack & Silyl Shift cluster_2 Step 3: Cyclization and Elimination enone α,β-Unsaturated Ketone activated_enone Activated Enone Complex enone->activated_enone + LA LA Lewis Acid (e.g., TiCl4) intermediate1 Vinyl Cation Intermediate allenylsilane Allenylsilane allenylsilane->intermediate1 Nucleophilic attack on activated enone intermediate2 Allylic Cation (β-Silyl Stabilized) intermediate1->intermediate2 1,2-Silyl Shift cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Elimination of LA-ketone adduct

Figure 1: Mechanism of the Danheiser Annulation.

The reaction is initiated by the activation of the α,β-unsaturated ketone by a Lewis acid, typically titanium tetrachloride (TiCl₄). This increases the electrophilicity of the β-carbon of the enone. The allenylsilane then acts as a nucleophile, attacking the activated enone. This is followed by a key 1,2-silyl shift, which generates a vinyl cation that rearranges to a more stable allylic cation stabilized by the β-silyl group. Subsequent intramolecular cyclization and elimination yield the final this compound product.

Experimental Protocol: Synthesis of 2-Methyl-3-(trimethylsilyl)cyclopent-2-en-1-one

The following protocol is adapted from the original work by Danheiser et al. and illustrates the synthesis of a substituted this compound derivative.[5]

Materials:

  • 2-Methyl-2-cyclopenten-1-one

  • (Trimethylsilyl)allene

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet is charged with 2-methyl-2-cyclopenten-1-one (1.0 equivalent) and anhydrous dichloromethane.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: A solution of titanium tetrachloride (1.1 equivalents) in dichloromethane is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Allenylsilane Addition: A solution of (trimethylsilyl)allene (1.1 equivalents) in dichloromethane is then added dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting enone is consumed.

  • Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methyl-3-(trimethylsilyl)cyclopent-2-en-1-one.

Danheiser_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification setup Combine enone and CH2Cl2 under Argon cool Cool to -78 °C setup->cool add_LA Add TiCl4 solution cool->add_LA add_allene Add allenylsilane solution add_LA->add_allene stir Stir at -78 °C and monitor by TLC add_allene->stir quench Quench with NaHCO3 (aq) stir->quench warm Warm to room temperature quench->warm extract Extract with CH2Cl2 warm->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Figure 2: Experimental workflow for the Danheiser Annulation.

Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound and its derivatives lies in the subsequent transformations of the allylsilane and vinylsilane moieties. These functionalities can be converted into a variety of other functional groups, making these compounds versatile intermediates in the synthesis of complex molecules.

  • Hosomi-Sakurai Reaction: The allylsilane can undergo electrophilic substitution with a wide range of electrophiles, such as aldehydes, ketones, and acetals, in the presence of a Lewis acid. This reaction forms a new carbon-carbon bond at the γ-position of the allylsilane.

  • Protodesilylation: The vinylsilane can be converted to the corresponding alkene with retention of configuration upon treatment with acid.

  • Halogenation: The vinylsilane can be converted to a vinyl halide.

  • Cross-Coupling Reactions: The vinylsilane can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.

These transformations allow for the elaboration of the cyclopentene scaffold into more complex structures, which is a key strategy in the synthesis of natural products and in the generation of diverse libraries of compounds for drug discovery.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis via the Danheiser annulation is a reliable and well-established method. A thorough understanding of its stability, combined with strict adherence to safe handling procedures, enables its effective and safe use in the laboratory. The rich chemistry of the allylsilane and vinylsilane functionalities provides chemists with a powerful tool for the construction of complex molecular architectures, with significant potential in the field of drug development.

References

  • Danheiser, R. L.; Carini, D. J.; Basak, A. (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. J. Am. Chem. Soc.1981 , 103 (6), 1604–1606. [Link][1]

  • Danheiser, R. L.; Carini, D. J.; Fink, D. M.; Basak, A. Scope and stereochemical course of the (trimethylsilyl)cyclopentene annulation. Tetrahedron1983 , 39 (6), 935-947. [Link]

  • Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. PubMed. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

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A Technical Guide to 3-(Trimethylsilyl)cyclopentene: Synthesis, Reactivity, and Significance in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organosilicon compounds, particularly allylsilanes, have become indispensable tools in modern organic synthesis due to their unique reactivity, stability, and low toxicity.[1] Among these, 3-(Trimethylsilyl)cyclopentene emerges as a pivotal building block, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of this compound, beginning with the foundational principles of allylsilane chemistry. It details authoritative synthetic protocols, explores the mechanistic underpinnings of its characteristic reactions, and presents its applications, particularly in annulation strategies for forming five-membered rings. This document is intended for researchers and professionals in organic synthesis and drug development, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Value of the Allylsilane Motif

Allylsilanes are a class of organosilicon compounds that have been extensively utilized in organic synthesis for over half a century.[1] Their prominence stems from a unique combination of stability and controlled reactivity. Unlike more reactive organometallic reagents, allylsilanes are generally stable to air and moisture, yet their reactivity can be unlocked under specific, often mild, conditions.[2]

The synthetic utility of allylsilanes is dominated by the β-silicon effect , a phenomenon where the silicon atom stabilizes a positive charge at the β-position. This stabilization facilitates electrophilic substitution reactions (SE2') with a high degree of regio- and stereocontrol. The silyl group acts as a "super proton," readily cleaving to form a stable cation and driving the formation of a new carbon-carbon bond.[2][3] This predictable reactivity makes allylsilanes, including the cyclic variant this compound, powerful precursors for synthesizing natural products and other bioactive compounds.[1]

The Advent of (Trimethylsilyl)cyclopentene Annulation

The significance of this compound and its derivatives is fundamentally linked to the development of annulation strategies for creating five-membered rings. A landmark contribution in this area is the Danheiser annulation , an organic reaction that combines an α,β-unsaturated ketone with a trialkylsilylallene using a Lewis acid.[4] This reaction proceeds to form a trialkylsilylcyclopentene, demonstrating a regiocontrolled approach to cyclopentene synthesis.[4][5][6]

This annulation methodology provided a strategic and reliable route to substituted silylcyclopentenes, which could then be used in a variety of subsequent transformations. The discovery highlighted the utility of silicon-based reagents in orchestrating complex cyclizations, paving the way for more advanced applications.

Synthesis and Characterization

The preparation of allylsilanes can be achieved through various methods, including the silylation of allylic substrates with silicon nucleophiles (e.g., silylzinc, silylmagnesium, or silylboron reagents) under transition metal catalysis.[7] Another powerful approach involves the reaction of allenes with silylcuprates, which can generate a wide variety of functionalized allylsilanes.[8]

Detailed Synthetic Protocol: Danheiser Annulation

The Danheiser annulation remains a cornerstone for the synthesis of this compound derivatives. The reaction involves the Lewis acid-mediated [3+2] annulation of an α,β-unsaturated ketone with an allenylsilane.

Causality of Experimental Choices:

  • Lewis Acid (e.g., TiCl4): Titanium tetrachloride is a strong Lewis acid that activates the α,β-unsaturated ketone by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by the allenylsilane.

  • Allenylsilane: This reagent serves as the three-carbon component. The terminal double bond of the allene acts as the nucleophile. The silicon group is crucial for directing the initial attack and stabilizing the resulting vinyl cation intermediate.

  • Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the reactivity of the strong Lewis acid and prevent side reactions, ensuring a clean and high-yielding transformation.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. The system is maintained under an inert nitrogen atmosphere throughout the reaction.[9]

  • Reagent Charging: The α,β-unsaturated ketone (1.0 equiv) is dissolved in a dry, non-protic solvent such as dichloromethane (CH2Cl2) and added to the flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Titanium tetrachloride (TiCl4, 1.5 equiv) is added dropwise to the stirred solution. The mixture is stirred for 15 minutes to allow for the formation of the ketone-Lewis acid complex.[5]

  • Allenylsilane Addition: A solution of the allenyl(trimethylsilyl)silane (1.2 equiv) in CH2Cl2 is added dropwise via syringe over 20-30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH2Cl2 (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the this compound derivative.

Physical and Spectroscopic Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques. Below is a table summarizing typical data.

PropertyTypical Value/Observation
Appearance Colorless to pale yellow liquid
Boiling Point Varies with substitution; typically distillable under reduced pressure.
1H NMR (CDCl3) δ ~0.1 ppm (s, 9H, Si(CH3)3), δ ~2.0-2.5 ppm (m, 4H, allylic CH2), δ ~5.5-6.0 ppm (m, 2H, vinylic CH)
13C NMR (CDCl3) δ ~-2.0 ppm (Si(CH3)3), δ ~30-40 ppm (allylic C), δ ~125-135 ppm (vinylic C)
IR (neat) ν ~3050 cm-1 (=C-H), ~1610 cm-1 (C=C), ~1250, 840 cm-1 (Si-CH3)

Core Reactivity and Synthetic Significance

The utility of this compound lies in its predictable and versatile reactivity, primarily driven by the allylsilane functional group.

Electrophilic Substitution (SE2' Reaction)

The cornerstone reaction of this compound is its Lewis acid-catalyzed reaction with electrophiles. This process occurs via an SE2' mechanism, where the electrophile adds to the double bond at the carbon distal to the silyl group, and the silyl group is eliminated. The β-silicon effect provides a strong driving force by stabilizing the transient carbocation intermediate.

Mechanism:

  • Activation of the electrophile (E+) by a Lewis acid.

  • Nucleophilic attack by the π-bond of the cyclopentene ring on the activated electrophile. This attack occurs at the C5 position to form a β-silyl carbocation intermediate at C4.

  • The C-Si bond, which is oriented anti-periplanar to the empty p-orbital of the carbocation, undergoes rapid cleavage.

  • Elimination of the trimethylsilyl group (as TMS-X) and formation of a new double bond between C3 and C4, resulting in an allylic substitution product.

SE2_Mechanism

Figure 1: S-E-2' Reaction Mechanism. A simplified diagram showing the key intermediate.

This predictable reactivity allows for the regioselective introduction of a wide range of functional groups onto the cyclopentene scaffold, making it a valuable intermediate in multi-step syntheses.[8]

Application in Annulation and Cascade Reactions

Functionalized allylsilanes derived from this compound are excellent precursors for intramolecular cyclizations.[8] By incorporating an electrophilic functional group elsewhere in the molecule, treatment with a Lewis acid can trigger an "intramolecular allylsilane terminated" cyclization, providing a powerful method for constructing bicyclic and polycyclic ring systems.[8][10]

Workflow

Figure 2: Synthetic Workflow. General workflow for utilizing 3-(TMS)cyclopentene in cascade cyclizations.

Significance in Drug Development

While direct incorporation of the this compound moiety into final drug candidates is uncommon, its true value in drug development lies in its role as a versatile synthetic intermediate.[11][12] The cyclopentane/cyclopentene ring is a common motif in a vast number of biologically active natural products and pharmaceuticals. Methodologies that allow for the controlled and stereoselective synthesis of substituted cyclopentenes are therefore highly sought after.

Key Contributions:

  • Scaffold Synthesis: The Danheiser annulation and related methodologies provide reliable access to complex cyclopentene-based scaffolds, which form the core of many drug molecules.[4]

  • Stereocontrol: The well-defined mechanisms of allylsilane reactions allow for a high degree of stereocontrol during the construction of chiral centers, which is critical for pharmacological activity.[13]

  • Lead Optimization: During the lead optimization phase of drug discovery, chemists synthesize numerous analogs of a hit compound to establish structure-activity relationships (SAR).[12] The predictable reactivity of this compound allows for the systematic and efficient modification of the cyclopentene core, accelerating the SAR studies.[14]

The ability to rapidly construct libraries of complex, stereochemically-defined cyclopentene derivatives makes this compound and related allylsilanes enabling tools for medicinal chemists tackling challenging biological targets.[15]

Conclusion and Future Outlook

This compound stands as a testament to the power of organosilicon chemistry in solving complex synthetic challenges. Its discovery and the development of related annulation reactions have provided chemists with a robust and regiocontrolled method for synthesizing five-membered rings. The predictable reactivity of the allylsilane group, governed by the β-silicon effect, ensures its continued relevance as a key building block in total synthesis and as a versatile intermediate in the drug discovery pipeline. Future research will likely focus on developing catalytic and enantioselective versions of these annulations and expanding the scope of cascade reactions initiated from this versatile scaffold.

References

  • Title: Allylsilanes in Organic Synthesis − Recent Developments | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Allylsilane as a versatile handle in photoredox catalysis Source: RSC Publishing URL: [Link]

  • Title: Synthetic Applications of Allylsilanes and Vinylsilanes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Allylsilanes in the synthesis of three to seven membered rings: the silylcuprate strategy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE Source: Organic Syntheses Procedure URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

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  • Title: A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE Source: Organic Syntheses Procedure URL: [Link]

  • Title: Danheiser annulation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ChemInform Abstract: (TRIMETHYLSILYL)CYCLOPENTENE ANNULATION: A REGIOCONTROLLED APPROACH TO THE SYNTHESIS OF FIVE-MEMBERED RINGS Source: Sci-Hub URL: [Link]

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  • Title: The Reaction of (Trialkylsilyl)vinylketenes with Carbenoid Reagents: A New [4+1] Annulation Route to Cyclopentenones Source: Journal of the American Chemical Society URL: [Link]

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  • Title: Formation and reactivity of trimethylsilylmethyl cyclopentenones Source: Sci-Hub URL: [Link]

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The Danheiser Annulation: A Strategic Tool for Complex Aromatic and Carbocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Aromatic Synthesis

The construction of highly substituted aromatic and carbocyclic frameworks is a cornerstone of organic synthesis, particularly in the fields of natural product synthesis and drug discovery. Traditional methods for aromatic ring synthesis, such as electrophilic aromatic substitution, often suffer from limitations in regioselectivity and can be incompatible with sensitive functional groups. The Danheiser annulation, a suite of reactions developed by Professor Rick L. Danheiser, offers a powerful and elegant solution to these challenges, enabling the regiocontrolled synthesis of complex phenols, anilines, and cyclopentenes from acyclic precursors.[1] This guide provides a comprehensive overview of the Danheiser annulation, delving into its mechanistic underpinnings, practical applications, and detailed experimental considerations.

The Danheiser Benzannulation: A Pericyclic Cascade to Polysubstituted Phenols

The Danheiser benzannulation is a thermally or photochemically initiated reaction that constructs a highly substituted benzene ring from a vinylketene and an alkyne. This reaction is particularly noteworthy for its high regioselectivity, which is dictated by the substitution pattern of the starting materials.

Mechanistic Insights: A Symphony of Pericyclic Reactions

The thermal Danheiser benzannulation proceeds through a remarkable cascade of four concerted pericyclic reactions.[1][2] The sequence is initiated by the thermal electrocyclic ring-opening of a substituted cyclobutenone to generate a reactive vinylketene intermediate. This intermediate then undergoes a [2+2] cycloaddition with an electron-rich alkyne to form a 2-vinylcyclobutenone. A subsequent 4π-electrocyclic ring opening of this intermediate furnishes a dienylketene, which then undergoes a 6π-electrocyclic ring closure to form a cyclohexadienone. Finally, tautomerization of the cyclohexadienone affords the aromatic phenol product. The high regioselectivity of the overall transformation is established in the initial [2+2] cycloaddition step.[1][2]

A significant variation of the Danheiser benzannulation involves the in situ generation of the vinylketene intermediate from an α-diazo ketone via a photochemical Wolff rearrangement.[1][3] This modification expands the scope of the reaction by avoiding the often-synthetically-demanding preparation of cyclobutenones.

Diagram 1: The Pericyclic Cascade of the Thermal Danheiser Benzannulation

Danheiser_Benzannulation cluster_start Initiation cluster_cascade Pericyclic Cascade cluster_end Aromatization Cyclobutenone Substituted Cyclobutenone Vinylketene Vinylketene Cyclobutenone->Vinylketene Heat (Δ) Cycloaddition [2+2] Cycloaddition with Alkyne Vinylketene->Cycloaddition Vinylcyclobutenone 2-Vinylcyclobutenone Cycloaddition->Vinylcyclobutenone RingOpening 4π Electrocyclic Ring Opening Vinylcyclobutenone->RingOpening Dienylketene Dienylketene RingOpening->Dienylketene RingClosure 6π Electrocyclic Ring Closure Dienylketene->RingClosure Cyclohexadienone Cyclohexadienone RingClosure->Cyclohexadienone Phenol Substituted Phenol Cyclohexadienone->Phenol Tautomerization

Caption: A workflow diagram of the thermal Danheiser benzannulation.

Scope and Applications in Complex Molecule Synthesis

The Danheiser benzannulation has proven to be a robust and versatile tool in the synthesis of complex natural products and other biologically active molecules. Its ability to forge highly substituted aromatic rings with predictable regiochemistry makes it particularly attractive for the construction of sterically congested systems.

A notable application of this methodology is in the total synthesis of mycophenolic acid, an immunosuppressive agent.[1][4] The key step in this synthesis involved the Danheiser benzannulation of a substituted cyclobutenone with an alkyne to construct the central phenolic core of the molecule in a single, efficient step, achieving a 73% yield for this transformation.[1]

The reaction has also been extended to the synthesis of nitrogen-containing heterocycles. For instance, the reaction of cyclobutenones with ynamides provides a direct route to highly substituted anilines, which can then be further elaborated into indoles, carbazoles, and other complex heterocyclic systems.[1][5] This strategy was elegantly employed in the formal total synthesis of the anticancer agent (+)-FR900482.[5]

Reactant 1 (Cyclobutenone/Diazo Ketone)Reactant 2 (Alkyne)ProductYield (%)Reference
4-Phenylcyclobutenone1-Ethoxy-1-propyne3-Methyl-5-phenylphenol85[J. Am. Chem. Soc. 1984, 106, 15, 4513–4516]
4-Methyl-2-diazocyclohex-2-en-1-onePhenylacetylene4-Methyl-2-phenylphenol78[J. Am. Chem. Soc. 1990, 112, 17, 6127–6143]
3-ButylcyclobutenoneN-Phenyl-N-(1-propynyl)amine2-Butyl-4-(phenylamino)phenol65[J. Org. Chem. 2011, 76, 6, 1852–1873]
4-(Trimethylsilyl)cyclobutenone1-(tert-Butyldimethylsilyloxy)-1-propyne3-Methyl-5-(trimethylsilyl)phenol91[J. Org. Chem. 1987, 52, 22, 4976–4984]

The Danheiser [3+2] Annulation: A Regiocontrolled Route to Cyclopentenes

Distinct from the benzannulation, the Danheiser [3+2] annulation is a powerful method for the construction of five-membered rings.[6][7] This reaction typically involves the Lewis acid-promoted reaction of an α,β-unsaturated ketone with a trialkylsilylallene to yield a trialkylsilyl-substituted cyclopentene.[6][8]

Mechanistic Rationale and Regiocontrol

The reaction is initiated by the activation of the α,β-unsaturated ketone with a Lewis acid, such as titanium tetrachloride (TiCl₄). This enhances the electrophilicity of the enone, facilitating a nucleophilic attack from the terminal carbon of the trialkylsilylallene. The resulting vinyl carbocation intermediate then undergoes a Nazarov-type cyclization, followed by a silyl-assisted ring closure to afford the cyclopentene product. The regioselectivity of the annulation is reliably controlled by the directing effect of the trialkylsilyl group.

Diagram 2: The Danheiser [3+2] Cyclopentene Annulation Workflow

Danheiser_3_2_Annulation cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_product Product Enone α,β-Unsaturated Ketone Activation Enone Activation Enone->Activation Allene Trialkylsilylallene NucleophilicAttack Nucleophilic Attack by Allene Allene->NucleophilicAttack LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Activation Activation->NucleophilicAttack Carbocation Vinyl Carbocation Intermediate NucleophilicAttack->Carbocation Cyclization Nazarov-type Cyclization Carbocation->Cyclization Cyclopentene Trialkylsilyl- cyclopentene Cyclization->Cyclopentene

Caption: A workflow diagram of the Danheiser [3+2] annulation.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the Danheiser annulation reactions and are adapted from procedures published in Organic Syntheses.[9][10]

Protocol 1: Thermal Danheiser Benzannulation

Synthesis of 3-Methyl-5-phenylphenol

This procedure is adapted from the work of Danheiser and colleagues and demonstrates the thermal benzannulation of a cyclobutenone with an alkyne.

Materials:

  • 4-Phenylcyclobutenone

  • 1-Ethoxy-1-propyne

  • Toluene, anhydrous

  • 10% Potassium hydroxide in methanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of 4-phenylcyclobutenone (1.0 eq) and 1-ethoxy-1-propyne (1.2 eq) in anhydrous toluene (0.5 M) is prepared in a sealed tube under an argon atmosphere.

  • The sealed tube is heated in an oil bath at 120 °C for 14 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is dissolved in methanol and treated with a 10% solution of potassium hydroxide in methanol for 2 hours at room temperature to saponify any ester byproducts.

  • The methanol is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-methyl-5-phenylphenol.

Protocol 2: Danheiser [3+2] Annulation

Synthesis of cis-4-Exo-isopropenyl-1,9-dimethyl-8-(trimethylsilyl)bicyclo[4.3.0]non-8-en-2-one

This procedure, from Organic Syntheses, exemplifies the Lewis acid-catalyzed [3+2] annulation of an α,β-unsaturated ketone with a trialkylsilylallene.[9]

Materials:

  • (R)-(-)-Carvone

  • 1-Methyl-1-(trimethylsilyl)allene

  • Dichloromethane, anhydrous

  • Titanium tetrachloride

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of (R)-(-)-carvone (1.0 eq) and 1-methyl-1-(trimethylsilyl)allene (1.05 eq) in anhydrous dichloromethane (0.4 M) at -78 °C under an argon atmosphere, a solution of titanium tetrachloride (1.2 eq) in dichloromethane is added dropwise over 1 hour.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 30 minutes.

  • The reaction is quenched by pouring the mixture into a vigorously stirred biphasic mixture of diethyl ether and water.

  • The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield the desired cyclopentene derivative.[9]

Conclusion: A Versatile Strategy for Modern Synthesis

The Danheiser annulation reactions represent a significant advancement in the field of organic synthesis. Their ability to construct complex, highly substituted cyclic systems with a high degree of regiocontrol has made them invaluable tools for synthetic chemists. The benzannulation, with its elegant pericyclic cascade, provides access to a wide array of polysubstituted phenols and anilines, while the [3+2] annulation offers a reliable route to functionalized cyclopentenes. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of these powerful annulation strategies is essential for the design and execution of efficient and innovative synthetic routes.

References

  • Danheiser, R. L.; Brisbois, R. G.; Kowalczyk, J. J.; Miller, R. F. An annulation method for the synthesis of highly substituted polycyclic aromatic and heteroaromatic compounds. J. Am. Chem. Soc.1990 , 112 (17), 6127–6143. [Link]

  • Danheiser, R. L.; Carini, D. J.; Basak, A. TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings. J. Am. Chem. Soc.1981 , 103 (6), 1604–1606. [Link]

  • Danheiser Annulation. SynArchive. [Link]

  • Danheiser annulation. Wikipedia. [Link]

  • Danheiser, R. L. Wikipedia. [Link]

  • Danheiser Benzannulation. SynArchive. [Link]

  • Danheiser, R. L. Organic Syntheses Procedure. [Link]

  • Danheiser, R. L. Organic Syntheses Editorial. [Link]

  • Organic Syntheses Procedure. [Link]

  • Deng, J.; Wang, Y.-P.; Danheiser, R. L. Synthesis of 4,4-Dimethoxybut-1-yne. Org. Synth.2015 , 92, 13-25. [Link]

  • Regioselective [4+2] Benzannulation: Synthesis of Polysubstituted Benzenes. University of Illinois. [Link]

  • Read, J. M.; Wang, Y.-P.; Danheiser, R. L. Photochemical Benzannulation of N-Phosphoryl Ynamides and α-Diazo Ketones in Continuous Flow. Org. Synth.2016 , 93, 127-145. [Link]

  • Mak, X. Y.; Crombie, A. L.; Danheiser, R. L. Synthesis of polycyclic benzofused nitrogen heterocycles via a tandem ynamide benzannulation/ring-closing metathesis strategy. Application in a formal total synthesis of (+)-FR900482. J. Org. Chem.2011 , 76 (6), 1852–1873. [Link]

  • Danheiser, R. L.; Brisbois, R. G.; Kowalczyk, J. J.; Miller, R. F. An annulation method for the synthesis of highly substituted polycyclic aromatic and heteroaromatic compounds. SciSpace. [Link]

  • Publications – The Danheiser Research Group. MIT. [Link]

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The Multifaceted Role of the Silyl Group in Cyclopentene Chemistry: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentene motif is a cornerstone in the architecture of numerous natural products and pharmaceutical agents. Its synthesis and functionalization, however, demand a high degree of stereochemical and regiochemical control. This technical guide explores the indispensable role of the silyl group as a powerful and versatile control element in cyclopentene chemistry. Moving beyond its conventional application as a simple protecting group, we will dissect its function as a strategic director of reactivity, a precursor to valuable functionalities, and a key mediator in complex molecular rearrangements. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organosilanes to address sophisticated synthetic challenges.

Part 1: Introduction - The Silyl Group as a Strategic Control Element

The prevalence of the cyclopentane ring in biologically active molecules has driven the development of elegant and efficient synthetic strategies.[1] In this context, the silyl group has emerged as a uniquely versatile tool. Its influence stems from a combination of tunable steric bulk and potent electronic effects, which can be harnessed to dictate the course of chemical reactions with remarkable precision.

The utility of a silyl group is defined by the substituents on the silicon atom. Common examples include the compact trimethylsilyl (TMS), the more robust tert-butyldimethylsilyl (TBS or TBDMS), and the exceptionally bulky triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups. While often employed for their primary role as alcohol protecting groups, their true synthetic power lies in a deeper understanding of their electronic attributes.[2] The electropositive nature of silicon and its ability to stabilize adjacent carbocations (the β-silicon effect) are central to its role as an activator and directing group, transforming a standard cyclopentene into a highly tailored reactive intermediate.

Part 2: Silyl Groups in the Synthesis of Cyclopentene Scaffolds

The strategic incorporation of a silyl group during the construction of the cyclopentene ring itself offers a powerful method for generating highly functionalized and versatile intermediates.

[4+1] Cycloaddition via Photogenerated Siloxycarbenes

A novel and metal-free approach to functionalized cyclopentenes involves the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes.[3][4] This process is initiated by the UV irradiation of acylsilanes, which undergo a 1,2-Brook rearrangement to form nucleophilic siloxycarbenes. These carbenes react with electron-poor dienes to yield a transient donor-acceptor cyclopropane, which spontaneously undergoes a vinylcyclopropane rearrangement to furnish the stable cyclopentene product.[5][6]

The choice of silyl group on the acylsilane precursor can be critical. For instance, switching from a trimethylsilyl (TMS) group to a bulkier tert-butyldimethylsilyl (TBS) group has been shown to suppress side reactions, improving the overall yield of the desired cyclopentene.[3]

Experimental Protocol: Synthesis of a Siloxycyclopentene via [4+1] Cycloaddition [3]

  • In a quartz reaction tube, dissolve the benzoyl silane (1.0 equiv) and the electrophilic diene (1.4-2.8 equiv) in dry toluene.

  • Add 4 Å molecular sieves to the solution.

  • Purge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Irradiate the mixture using a suitable light source (e.g., 419 nm LEDs) at room temperature.

  • Monitor the reaction progress by TLC or NMR spectroscopy until the starting acylsilane is consumed.

  • Upon completion, filter the reaction mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate the functionalized siloxycyclopentene.

G cluster_0 Step 1: Siloxycarbene Formation cluster_1 Step 2: Cycloaddition & Rearrangement Acylsilane Acylsilane (R-CO-SiR'3) Carbene Siloxycarbene (Nucleophilic) Acylsilane->Carbene hv (1,2-Brook Rearrangement) Diene Electrophilic Diene Cyclopropane Transient Donor-Acceptor Vinylcyclopropane Cyclopentene Functionalized Siloxycyclopentene

Mechanochemical [4+1] Cycloaddition

In a push towards sustainable chemistry, silylcyclopentenes can be synthesized under solvent-free ball milling conditions.[7][8] This method utilizes mechanochemically generated organolithium species as silicon nucleophiles. The reaction of a diarylsilane with lithium under ball milling generates a lithiosilole intermediate, which then undergoes a [4+1] cycloaddition with a 1,3-diene to afford the silylcyclopentene product.[7] This technique avoids bulk solvents and often simplifies purification.

Table 1: Comparison of Silyl-Cyclopentene Synthesis Methods

MethodKey ReagentsConditionsKey AdvantagesReference(s)
Photochemical [4+1] Acylsilane, Electrophilic DieneUV/Visible Light, Toluene, RTMetal-free, generates highly functionalized products.[3][4]
Mechanochemical [4+1] Diarylsilane, 1,3-Diene, LithiumBall Milling, Solvent-freeSustainable, avoids bulk solvents, simple operation.[7][8]

Part 3: The Silyl Group as a Potent Directing and Activating Group

Once incorporated, the silyl group exerts profound control over subsequent functionalization of the cyclopentene ring.

Electrophilic Activation: The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is a cornerstone of C-C bond formation, involving the Lewis acid-mediated reaction of an allylsilane with an electrophile.[9] When a cyclopentenylsilane is used, this reaction provides a powerful route to functionalized cyclopentanes. The key to this reactivity is the β-silicon effect : the silicon atom stabilizes a developing positive charge at the β-position through hyperconjugation, dramatically increasing the nucleophilicity of the double bond.

G

Experimental Protocol: Hosomi-Sakurai Allylation via an Imine Intermediate [10]

  • Dissolve cyclopentanone (1.0 equiv), benzyl carbamate (1.2 equiv), and allyltrimethylsilane (1.4 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 21 hours.

  • Quench the reaction by washing with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the N-protected 1-allylcyclopentylamine.

Stereodirecting Effects in Epoxidation

The steric bulk of a silyl group can be a powerful tool for directing the facial selectivity of epoxidation. In the epoxidation of 1-hydroxymethyl-3-cyclopentene, protecting the hydroxyl group with a large silyl ether, such as triphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBDMS), effectively blocks one face of the molecule.[3] When this substrate is treated with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the reagent is forced to approach from the less hindered face, leading to the preferential formation of the anti-epoxide. This steric-directing effect contrasts with the syn-directing effect observed with a free hydroxyl group, which operates through hydrogen bonding with the peroxyacid.[3][5]

Table 2: Influence of Protecting Group on Diastereoselectivity of Cyclopentene Epoxidation [3]

SubstrateProtecting Group (R)Reagentanti:syn Ratio
1-hydroxymethyl-3-cyclopenteneHm-CPBA1 : 1.1
1-(benzoyloxymethyl)-3-cyclopenteneBenzoyl (Bz)m-CPBA2.3 : 1
1-(TBDMS-oxymethyl)-3-cyclopenteneTBDMSm-CPBA4 : 1
1-(TBDPS-oxymethyl)-3-cyclopenteneTBDPSm-CPBA10 : 1

Part 4: The Silyl Group as a Masked Functional Group

Perhaps the most elegant application of silyl groups in synthesis is their use as latent hydroxyl groups, which can be unmasked at a late stage through a stereospecific oxidation.

The Fleming-Tamao Oxidation: A Gateway to Hydroxylated Cyclopentanes

The Fleming-Tamao oxidation is the transformation of a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond.[11] This reaction allows a robust, non-polar silyl group to serve as a synthetic equivalent of a delicate hydroxyl group, protecting it through multiple synthetic steps where an alcohol would be incompatible. A crucial feature of this reaction is that the oxidation proceeds with retention of configuration at the carbon center, providing complete stereochemical control.

There are two main protocols:

  • Fleming Oxidation: Typically uses a stable dimethylphenylsilyl group. The phenyl group is first removed via electrophilic substitution (e.g., with HBr or Br₂) to generate a more reactive halosilane, which is then oxidized with a peroxyacid.[11]

  • Tamao Oxidation: Employs a more reactive silyl group from the outset, such as a fluorosilane or alkoxysilane. These are activated by a fluoride source (e.g., KF, TBAF) and oxidized with hydrogen peroxide under basic conditions.

G SilylCyclopentane Silyl-Substituted Cyclopentane (C-Si Bond) ActivatedSilane Activated Silane (e.g., Silanol, Halosilane) SilylCyclopentane->ActivatedSilane Activation Step (e.g., H+, F-) PentacoordinateSi Pentacoordinate Silicate Intermediate ActivatedSilane->PentacoordinateSi Oxidant (H2O2, m-CPBA) Alcohol Hydroxylated Cyclopentane (C-O Bond) Stereoretention PentacoordinateSi->Alcohol 1,2-Alkyl Migration (from Si to O)

Experimental Protocol: Tamao Oxidation of an Alkoxysilane

  • Dissolve the organosilane substrate in a mixed solvent system, typically methanol (MeOH) and tetrahydrofuran (THF).

  • Add potassium fluoride (KF) or another fluoride source.

  • Add potassium bicarbonate (KHCO₃) as a buffer.

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide (H₂O₂) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding sodium thiosulfate solution to destroy excess peroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting alcohol by silica gel chromatography.

Part 5: The Silyl Group in Molecular Rearrangements

The electronic properties of silyl groups can also profoundly influence the pathways of molecular rearrangements, favoring certain outcomes over others. In the denitrogenation of 2,3-diaza-7-silylbicyclo[2.2.1]hept-2-ene, a singlet 2-silylcyclopentane-1,3-diyl intermediate is formed. This diradical has two potential fates: intramolecular ring-closure to form a bicyclo[2.1.0]pentane, or a[3][7]-silyl migration to form a 5-silylcyclopentene.

Experimentally and computationally, it has been shown that the silyl migration pathway is overwhelmingly favored. The presence of the silyl group raises the energy barrier for the ring-closure, making the suprafacial[3][7] migration the sole productive pathway, yielding the cyclopentene quantitatively. This demonstrates the silyl group's ability to completely redirect the reactivity of a complex intermediate.

G Start Azo-Compound Precursor Diradical Singlet 2-Silylcyclopentane-1,3-diyl Start->Diradical Thermolysis or Photolysis (-N2)

Part 6: Conclusion - A Strategic Outlook

The silyl group is far more than a simple spectator in cyclopentene chemistry. It is a master controller of reactivity and selectivity. From enabling novel [4+1] cycloadditions for ring construction to activating the double bond for Hosomi-Sakurai reactions, its influence is profound. Furthermore, its ability to direct the stereochemical course of epoxidations through steric hindrance and to serve as a stable, stereospecific precursor to alcohols via the Fleming-Tamao oxidation provides chemists with a reliable and powerful toolkit. As synthetic targets become increasingly complex, a deep, mechanistic understanding of the multifaceted roles of the silyl group will continue to be essential for the design of elegant and efficient synthetic routes.

Part 7: References

  • Pinho, V. D., et al. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Direct Synthesis of Silylcyclopentene under Ball Milling Conditions. ChemRxiv. Available at: [Link]

  • ChemRxiv. (2024). Direct Synthesis of Silylcyclopentene under Ball Milling Conditions. Cambridge Open Engage. Available at: [Link]

  • Pinho, V. D., et al. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. The Journal of Organic Chemistry. Available at: [Link]

  • Du, H., et al. (2004). Synthesis of Highly Substituted Cyclopentenones via the [4 + 1] Cycloaddition of Nucleophilic Carbenes and Vinyl Ketenes. Organic Letters. Available at: [Link]

  • ACS Publications. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. The Journal of Organic Chemistry. Available at: [Link]

  • Qi, X., & Ready, J. M. (2008). Synthesis of cyclopentenones from cyclopropanes and silyl ynol ethers. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2022). Influence of the silyl groups on the efficiency of the 2+1 cyclization reactions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Fleming-Tamao Oxidation. Available at: [Link]

  • Pinho, V. D., et al. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. ResearchGate. Available at: [Link]

  • Wikipedia. Fleming–Tamao oxidation. Available at: [Link]

  • Chem-Station. (2014). Tamao-Fleming Oxidation. Chem-Station International Edition. Available at: [Link]

  • Wikipedia. Silyl protecting groups. Available at: [Link]

  • Gimazetdinov, A., et al. (2023). Features of the intramolecular Hosomi–Sakurai reaction of allylic cyclopentenylsilane containing an enol ether moiety. ResearchGate. Available at: [Link]

  • SynArchive. Fleming-Tamao Oxidation. Available at: [Link]

  • Ferreira, A. J., & Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron. Available at: [Link]

  • J&K Scientific LLC. Fleming-Tamao Oxidation. Available at: [Link]

  • Adam, W., et al. (2004). 2-Silyl Group Effect on the Reactivity of Cyclopentane-1,3-diyls. Intramolecular Ring-Closure versus Silyl Migration. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2004). 2-Silyl Group Effect on the Reactivity of Cyclopentane-1,3-diyls. Intramolecular Ring-Closure versus Silyl Migration. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Shi epoxidation. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2023). Theoretical modelling of the epoxidation of vinylallenes to give cyclopentenones. Available at: [Link]

  • Organic Chemistry Portal. Shi Epoxidation. Available at: [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Brösamlen, D., & Oestreich, M. (2025). Directing Effects of Silyl and Germyl Groups in Transition-Metal-Catalyzed Allylic Substitution. Chemistry – A European Journal. Available at: [Link]

  • Boukherroub, R., & Manuel, G. (1994). Unprecedented effects of the trimethylsilyl group on the reactivity of 3C-silylated silacyclopentenes and their derivatives. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Epoxidation. Available at: [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. Available at: [Link]

  • ResearchGate. (2023). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. Available at: [Link]

  • Oscarson, S. (2014). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NRO CREATIONS. (2022). Shi Epoxidation. YouTube. Available at: [Link]

  • Mayr, H., & Ofial, A. R. (2017). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fleming, I. (2004). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions. Available at: [Link]

  • Maleczka, R. E., & Grote, T. M. (2021). Silylcyclopropanes by Selective[3][4]-Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans. MSU Chemistry. Available at: [Link]

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Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2-Cyclopentenone via Saegusa-Ito Oxidation of a Silyl Enol Ether Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentenone moiety is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds, making its efficient synthesis a topic of paramount importance for researchers in organic chemistry and drug development.[1][2] This application note provides a detailed, field-tested guide for the synthesis of 2-cyclopentenone, a fundamental α,β-unsaturated ketone. Our approach leverages the regiochemical control afforded by silyl enol ether chemistry, specifically focusing on the highly reliable Saegusa-Ito oxidation. We will detail the preparation of the requisite (cyclopent-1-en-1-yloxy)trimethylsilane from cyclopentanone and its subsequent palladium-catalyzed oxidation to 2-cyclopentenone. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield results.

Introduction: The Strategic Value of Silyl Enol Ethers

While numerous methods exist for constructing the cyclopentenone framework, such as the Nazarov cyclization and the Pauson-Khand reaction, the dehydrogenation of a saturated ketone precursor offers a direct and powerful alternative.[3] The primary challenge in this approach is achieving regioselectivity—controlling where the new double bond forms.

The Saegusa-Ito oxidation, a palladium-catalyzed conversion of a silyl enol ether to an enone, elegantly solves this problem.[4][5] By first converting a ketone into a specific silyl enol ether isomer, one can precisely dictate the position of the resulting α,β-unsaturation. Silyl enol ethers are kinetically stable, easily purified intermediates that serve as reliable precursors for this transformation. The original substrate of interest, 3-(trimethylsilyl)cyclopentene, a vinylsilane, can be synthetically converted to the necessary silyl enol ether intermediate, highlighting the versatility of organosilicon chemistry. However, for practicality and reproducibility, this guide will focus on the more direct and common route: the preparation of the silyl enol ether from the parent ketone, cyclopentanone.

Mechanistic Rationale: The Saegusa-Ito Catalytic Cycle

Understanding the mechanism is critical for optimizing the reaction and troubleshooting potential issues. The Saegusa-Ito oxidation is not merely a dehydrogenation; it is a sophisticated catalytic cycle involving organopalladium intermediates.[4][6]

Key Roles of Reagents:

  • (Cyclopent-1-en-1-yloxy)trimethylsilane: The substrate, which provides the carbon skeleton and pre-determines the location of the double bond.

  • Palladium(II) Acetate (Pd(OAc)₂): The catalyst. It coordinates to the double bond of the silyl enol ether to initiate the cycle.

  • Benzoquinone (or other oxidant): A stoichiometric co-oxidant. Its role is to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the cycle, allowing the use of catalytic amounts of the expensive palladium salt.[4]

  • Acetonitrile (CH₃CN): The solvent. Its coordinating properties are often essential for high selectivity and yield in palladium-catalyzed reactions.[7]

The catalytic cycle proceeds as follows:

  • Oxypalladation: The silyl enol ether coordinates to the Pd(II) center, followed by the formation of an oxo-π-allylpalladium(II) intermediate and elimination of the trimethylsilyl group (as TMS-OAc).

  • β-Hydride Elimination: A proton is abstracted from the adjacent carbon, leading to the formation of a palladium-hydride complex with the coordinated enone product.

  • Reductive Elimination: The enone product is released, leaving behind Pd(0) and acetic acid.

  • Catalyst Regeneration: The co-oxidant (benzoquinone) re-oxidizes Pd(0) back to the active Pd(II) state, allowing the cycle to continue.

Saegusa_Ito_Cycle cluster_cycle Catalytic Cycle pd2 Pd(II)(OAc)₂ pd_complex Oxo-π-allylpalladium(II) Intermediate pd2->pd_complex Oxypalladation - TMS-OAc enol_ether Silyl Enol Ether (Substrate) enol_ether->pd2 Coordination enone_complex Pd(II)-H Enone Complex pd_complex->enone_complex β-Hydride Elimination pd0 Pd(0) enone_complex->pd0 Reductive Elimination enone_product 2-Cyclopentenone (Product) enone_complex->enone_product pd0->pd2 Re-oxidation oxidant Benzoquinone (Co-oxidant) hydroquinone Hydroquinone oxidant->hydroquinone

Caption: Catalytic cycle of the Saegusa-Ito oxidation.

Experimental Protocols & Workflow

The overall experimental workflow is a two-stage process, which can often be performed sequentially without intermediate purification, although isolation of the silyl enol ether is recommended for optimal purity and reproducibility.

workflow start Start: Cyclopentanone step1 Step 1: Silyl Enol Ether Formation (LDA, TMSCl, THF, -78 °C) start->step1 intermediate Intermediate: (Cyclopent-1-en-1-yloxy)trimethylsilane step1->intermediate step2 Step 2: Saegusa-Ito Oxidation (Pd(OAc)₂, Benzoquinone, CH₃CN) intermediate->step2 product Final Product: 2-Cyclopentenone step2->product

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of (Cyclopent-1-en-1-yloxy)trimethylsilane

This protocol describes the formation of the thermodynamically controlled silyl enol ether from cyclopentanone.

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone (1.0 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Anhydrous Triethylamine (Et₃N) (optional, 1.2 eq)

Procedure:

  • Prepare the LDA solution: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine via syringe. Slowly add n-BuLi dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C.

    • Scientist's Note: This in-situ preparation generates Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base ideal for clean enolate formation.

  • Form the Enolate: Add a solution of cyclopentanone in a small amount of anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Trap the Enolate: Add trimethylsilyl chloride (pre-mixed with triethylamine, if used) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until GC/MS analysis indicates full conversion.

    • Scientist's Note: TMSCl is the silylating agent that "traps" the transient enolate. Triethylamine can be added to scavenge the HCl byproduct, though it is not always necessary.

  • Workup and Isolation: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with pentane or hexanes (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield (cyclopent-1-en-1-yloxy)trimethylsilane as a clear, colorless liquid.

Protocol 2: Saegusa-Ito Oxidation to 2-Cyclopentenone

This protocol details the conversion of the isolated silyl enol ether to the final product.[5][8]

Materials:

  • (Cyclopent-1-en-1-yloxy)trimethylsilane (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂), (0.05 - 0.5 eq)

  • p-Benzoquinone (1.1 - 2.2 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Set up the Reaction: To a clean, dry flask under a nitrogen atmosphere, add palladium(II) acetate and p-benzoquinone.

    • Scientist's Note: The amount of palladium can be varied. For initial trials, a higher loading (e.g., 50 mol%) can be used to ensure conversion, while optimization can reduce it to 5 mol% or less. Benzoquinone is often a dark solid; ensure it dissolves completely in the next step.

  • Add Solvent and Substrate: Add anhydrous acetonitrile and stir until the solids are fully dissolved. Add the silyl enol ether substrate via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC/MS. The reaction is typically complete within 2-6 hours. A color change from dark brown/red to black (as Pd(0) precipitates) is often observed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the precipitated palladium black.

    • Scientist's Note: Filtering through Celite is crucial for removing the heterogeneous palladium catalyst, which can interfere with purification and subsequent reactions.

  • Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-cyclopentenone can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the Saegusa-Ito oxidation step.

ParameterValue/ConditionRationale/Comment
Catalyst Loading 5 mol % Pd(OAc)₂A good starting point for optimization. Can be increased if reaction is sluggish.
Co-Oxidant 1.1 equivalentsEnsures complete regeneration of the Pd(II) catalyst.
Solvent Anhydrous AcetonitrileCritical for reaction efficiency and selectivity.[7]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 2-6 hoursMonitor by TLC or GC/MS for completion.
Expected Yield 75-90%Yield after purification. Varies with scale and purity of starting materials.

Characterization of 2-Cyclopentenone:

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.7 (m, 1H), 6.1 (m, 1H), 2.6 (m, 2H), 2.4 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~209 (C=O), 165 (C=CH), 135 (=CH), 35 (CH₂), 29 (CH₂).

  • IR (neat, cm⁻¹): ~1715 (C=O, strong), 1620 (C=C).

Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (old Pd(OAc)₂).2. Wet solvent or reagents.3. Insufficient co-oxidant.1. Use fresh, high-purity Pd(OAc)₂.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Add an additional portion of benzoquinone.
Formation of Saturated Ketone (Cyclopentanone) Hydrolysis of the silyl enol ether starting material.Ensure strictly anhydrous conditions during setup and reaction. Use freshly distilled silyl enol ether.
Formation of Black Precipitate Immediately Reaction is proceeding as expected.This is the formation of Pd(0) and is a normal observation.
Difficult Purification Co-elution of product with hydroquinone (the reduced form of benzoquinone).Perform an additional aqueous wash with a mild base (e.g., 1M NaOH) during workup to remove acidic hydroquinone.

Conclusion

The conversion of cyclopentanone to 2-cyclopentenone via its silyl enol ether intermediate using the Saegusa-Ito oxidation is a robust and highly effective method for synthesizing this key building block. The strategy offers excellent regiochemical control and generally proceeds in high yield under mild conditions. By understanding the underlying mechanism and adhering to the detailed protocols herein, researchers can reliably access cyclopentenones for applications in complex molecule synthesis and drug discovery programs.

References

  • Kumar, V., & Van der Eycken, E. V. (2013). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications, 49(35), 3693-3695. [Link]

  • Tsuji, J., Minami, I., & Shimizu, I. (1986). New synthetic methods for α,β-unsaturated ketones, aldehydes, esters and lactones by the palladium-catalyzed reactions of silyl enol ethers, ketene silyl acetals, and enol acetates with allyl carbonates. Waseda University Repository. [Link]

  • Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2011). Oxidative Conversion of Silyl Enol Ethers to α,β-Unsaturated Ketones Employing Oxoammonium Salts. Organic Letters, 14(1), 334-336. [Link]

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  • Hayashi, T., & Johnson, J. S. (2019). Catalytic Asymmetric Synthesis of Cyclopentene-spirooxindoles Bearing Vinylsilanes Capable of Further Transformations. Organic Letters, 21(20), 8196–8200. [Link]

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  • Paquette, L. A., Fristad, W. E., Dime, D. S., & Bailey, T. R. (1980). Silanes in organic synthesis. 8. Preparation of vinylsilanes from ketones and their regiospecific cyclopentenone annulation. The Journal of Organic Chemistry, 45(15), 3017-3028. [Link]

  • SynArchive. (n.d.). Saegusa-Ito Oxidation. SynArchive.com. [Link]

  • Paquette, L. A., et al. (1980). SILANES IN ORGANIC SYNTHESIS. 8. PREPARATION OF VINYLSILANES FROM KETONES AND D THEIR REGIOSPECIFIC CYCLOPENTENONE ANNULATION. Chemischer Informationsdienst, 11(52). [Link]

  • The Organic Chemistry Portal. (2021). Saegusa-Ito Oxidation. YouTube. [Link]

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  • De March, P., Figueredo, M., & Font, J. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(11), 6373–6425. [Link]

  • Webber, S. M., Russu, W. A., & Little, R. D. (2021). Investigation of Trimethylenemethane Cyclopentyl-Annulations as a Strategy to Obtain a Functionalized Angular Triquinane Skeleton. Molecules, 26(1), 123. [Link]

  • Zhou, W., & Voituriez, A. (2021). Synthesis of Cyclopentenones with C4-Quaternary Stereocenters via Stereospecific[9][9]-Sigmatropic Rearrangement and Application. Journal of the American Chemical Society, 143(42), 17348–17353. [Link]

  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(6), 1604-1606. [Link]

  • Organic Syntheses. (n.d.). Dirhodium(II) Caprolactamate Catalyzed Allylic Oxidation. Organic Syntheses Procedure. [Link]

  • Danheiser, R. L., Tsai, Y.-M., & Fink, D. M. (n.d.). A General Method for the Synthesis of Allenylsilanes: 1-Methyl-1-(trimethylsilyl)allene. Organic Syntheses Procedure. [Link]

  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Semantic Scholar. [Link]

  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (TRIMETHYLSILYL)CYCLOPENTENE ANNULATION: A REGIOCONTROLLED APPROACH TO THE SYNTHESIS OF FIVE-MEMBERED RINGS. Chemischer Informationsdienst, 12(27). [Link]

  • Dickhaut, J., & Giese, B. (n.d.). Tris(trimethylsilyl)silane. Organic Syntheses Procedure. [Link]

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The Danheiser Annulation: A Comprehensive Protocol for the Synthesis of Functionalized Trimethylsilyl-Cyclopentenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The Danheiser annulation stands as a powerful and regiocontrolled method for the synthesis of five-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents. This application note provides an in-depth technical guide to the Danheiser trimethylsilyl-cyclopentene annulation, a [3+2] annulation reaction that involves the Lewis acid-mediated reaction of an α,β-unsaturated ketone with a trialkylsilylallene. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this elegant annulation for the construction of complex molecular architectures.

Introduction: The Strategic Value of the Danheiser Annulation

The construction of carbocyclic and heterocyclic rings is a cornerstone of modern organic synthesis. Among the myriad of available methodologies, annulation reactions—which form a new ring onto a pre-existing system in a single operation—offer significant advantages in terms of efficiency and atom economy. The Danheiser annulation, developed by Rick L. Danheiser, is a prominent example of such a strategy.[1][2] Specifically, the Danheiser TMS-cyclopentene annulation provides a regiocontrolled route to highly functionalized cyclopentenes from readily available α,β-unsaturated ketones and trialkylsilylallenes.[1][3][4][5]

The resulting trimethylsilyl-substituted cyclopentenes are versatile synthetic intermediates. The silyl group can be readily converted to other functionalities, or it can direct subsequent electrophilic substitution reactions, offering a handle for further molecular elaboration. This versatility makes the Danheiser annulation a valuable tool in the synthesis of complex natural products and in the development of novel therapeutic agents.

Mechanistic Insights: A Stepwise Look at Ring Formation

The Danheiser annulation is typically catalyzed by a Lewis acid, with titanium tetrachloride (TiCl₄) being a common choice.[2][6] The reaction proceeds through a series of well-defined steps that ensure the high regioselectivity of the final product.

The Role of the Lewis Acid

A Lewis acid is a chemical species that can accept a pair of electrons.[7] In the context of the Danheiser annulation, the Lewis acid (e.g., TiCl₄) plays a crucial role in activating the α,β-unsaturated ketone. It coordinates to the carbonyl oxygen, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the allene.

The [3+2] Annulation Cascade

The currently accepted mechanism for the Danheiser annulation is depicted below:

Danheiser_Mechanism enone α,β-Unsaturated Ketone step1 1. Lewis Acid Activation enone->step1 allene Trimethylsilylallene step2 2. Nucleophilic Attack allene->step2 lewis_acid TiCl₄ (Lewis Acid) lewis_acid->step1 activated_enone Activated Enone Complex activated_enone->step2 vinyl_cation Vinyl Cation Intermediate step3 3. Nazarov-type Cyclization vinyl_cation->step3 cyclized_intermediate Cyclized Intermediate step4 4. Silyl Group Migration & Deprotonation cyclized_intermediate->step4 product Trimethylsilyl-cyclopentene step1->activated_enone step2->vinyl_cation step3->cyclized_intermediate step4->product

Figure 1: The mechanistic pathway of the Danheiser annulation.

  • Lewis Acid Activation: The Lewis acid coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, activating it for nucleophilic attack.

  • Nucleophilic Attack: The terminal carbon of the trimethylsilylallene attacks the β-carbon of the activated enone. This is followed by a 1,2-migration of the silyl group to the adjacent carbon, leading to the formation of a vinyl cation intermediate.

  • Nazarov-type Cyclization: The vinyl cation then undergoes a 4π-electrocyclic ring closure, a process analogous to the Nazarov cyclization, to form a five-membered ring.

  • Silyl Group Migration & Deprotonation: A subsequent 1,4-migration of the trimethylsilyl group and deprotonation of the intermediate ultimately yields the trimethylsilyl-cyclopentene product.

This mechanistic pathway explains the observed regiochemistry of the annulation, where the silyl group is consistently found at the double bond of the newly formed cyclopentene ring.

Experimental Protocol: A Validated Procedure

The following protocol is based on a well-established and reliable procedure from Organic Syntheses for the Danheiser annulation. This specific example utilizes (R)-(−)-carvone as the α,β-unsaturated ketone and 1-methyl-1-(trimethylsilyl)allene as the allene component. While the allene is not 3-(trimethylsilyl)cyclopentene (which is a product, not a starting material), this protocol serves as an excellent, generalizable template for performing the Danheiser annulation.

Reagents and Equipment
Reagent/EquipmentSpecifications
(R)-(−)-CarvoneDistilled before use
1-Methyl-1-(trimethylsilyl)allenePrepared according to established methods
Titanium tetrachloride99.9%, distilled before use
Dichloromethane (DCM)Distilled from calcium hydride
Diethyl etherAnhydrous
WaterDeionized
Saturated sodium chloride solution
Anhydrous magnesium sulfate
Three-necked round-bottomed flask500 mL
Pressure-equalizing dropping funnel25 mL
Mechanical stirrer
Claisen adapter
Low-temperature thermometer
Dry ice-acetone bath
Rotary evaporator
Vigreux column15 cm
Step-by-Step Procedure

Danheiser_Workflow setup 1. Reaction Setup - Flame-dry glassware - Assemble under Nitrogen - Charge with carvone, allene, and DCM cooling 2. Cooling - Cool to < -75°C with dry ice-acetone bath setup->cooling addition 3. TiCl₄ Addition - Add TiCl₄ solution dropwise over 1 hour cooling->addition warming 4. Reaction Warming - Remove cooling bath - Allow to warm to 0°C over 30 min addition->warming quench 5. Quenching - Pour slowly into a mixture of ether and water warming->quench extraction 6. Workup - Separate aqueous and organic layers - Extract aqueous layer with ether quench->extraction washing 7. Washing - Wash combined organic layers with water and brine extraction->washing drying 8. Drying and Concentration - Dry over MgSO₄ - Concentrate under reduced pressure washing->drying purification 9. Purification - Distill the crude product under reduced pressure drying->purification

Figure 2: Experimental workflow for the Danheiser annulation.

  • Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 25-mL pressure-equalizing dropping funnel, and a Claisen adapter fitted with a nitrogen inlet and a low-temperature thermometer. The apparatus is flame-dried under vacuum and maintained under a nitrogen atmosphere. The flask is charged with 11.5 g (0.077 mol) of (R)-(−)-carvone, 10.8 g (0.079 mol) of 1-methyl-1-(trimethylsilyl)allene, and 180 mL of dry dichloromethane.

  • Cooling: The reaction mixture is cooled to below -75 °C using a dry ice-acetone bath.

  • Titanium Tetrachloride Addition: A solution of 17.4 g (0.092 mol) of titanium tetrachloride in 10 mL of dichloromethane is added dropwise to the reaction mixture over 1 hour.

  • Reaction and Warming: After the addition is complete, the mixture is stirred for an additional 30 minutes at -75 °C. The cooling bath is then removed, and the reaction is allowed to warm to 0 °C over approximately 30 minutes.

  • Quenching: The reaction mixture is slowly poured into a vigorously stirred mixture of 400 mL of diethyl ether and 400 mL of water.

  • Workup: The aqueous phase is separated and extracted twice with 200-mL portions of diethyl ether. The combined organic phases are washed with 250 mL of water and 250 mL of saturated sodium chloride solution.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by distillation through a 15-cm Vigreux column at reduced pressure to yield the desired trimethylsilyl-cyclopentene product.

Expected Yield and Purity

This procedure typically affords the bicyclic nonenone product in high yield (around 82-88%) and with high purity (>99% by gas chromatography).

Causality and Critical Parameters: Ensuring Success

The success of the Danheiser annulation is contingent on several critical parameters. Understanding the "why" behind these experimental choices is key to troubleshooting and adapting the protocol for different substrates.

  • Purity of Reagents: The use of freshly distilled titanium tetrachloride is crucial, as impurities can lead to lower yields. Similarly, the α,β-unsaturated ketone and the allene should be of high purity.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture due to the reactivity of the Lewis acid. Therefore, flame-dried glassware, anhydrous solvents, and a nitrogen atmosphere are essential to prevent premature quenching of the catalyst.

  • Temperature Control: The initial low temperature (-75 °C) is necessary to control the reactivity of the Lewis acid and prevent side reactions. The gradual warming to 0 °C allows the reaction to proceed to completion.

  • Stoichiometry of the Lewis Acid: A slight excess of titanium tetrachloride is often used to ensure complete consumption of the starting materials.

Conclusion

The Danheiser annulation with trimethylsilylallenes provides a robust and reliable method for the synthesis of functionalized cyclopentenes. The protocol outlined in this application note, based on a well-vetted procedure, offers a clear and reproducible pathway to these valuable synthetic intermediates. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively employ this powerful annulation strategy in their synthetic endeavors, from natural product synthesis to the development of novel pharmaceuticals.

References

  • Danheiser, R. L.; Carini, D. J.; Basak, A. (1981). TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings. J. Am. Chem. Soc., 103(6), 1604–1606. [Link]

  • Danheiser, R. L.; Carini, D. J.; Fink, D. M.; Basak, A. (1983). Scope and Stereochemical Course of the (Trimethylsilyl)cyclopentene Annulation. Tetrahedron, 39(6), 935-947. [Link]

  • Wikipedia. (2023, July 22). Danheiser annulation. [Link]

  • SynArchive. (n.d.). Danheiser Annulation. Retrieved from [Link]

  • Danheiser, R. L.; Fink, D. M.; Tsai, Y.-M. (1988). A General [3+2] Annulation: cis-4-Exo-isopropenyl-1,9-dimethyl-8-(trimethylsilyl)bicyclo-[4.3.0]non-8-en-2-one. Organic Syntheses, 66, 8. [Link]

  • Danheiser Group, MIT. (n.d.). [3 + 2] Annulation Methods Based on Organosilanes. Retrieved from [Link]

  • Danheiser, R. L.; Tsai, Y.-M.; Fink, D. M. (1993). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses, 72, 101. [Link]

  • Journal of the American Chemical Society. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. [Link]

  • Semantic Scholar. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. [Link]

  • Scilit. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. [Link]

  • ResearchGate. (n.d.). Danheiser annulation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lewis acids – Knowledge and References. Retrieved from [Link]

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Application Notes and Protocols for Lewis Acid-Catalyzed Danheiser Annulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Annulation Landscape

In the realm of synthetic organic chemistry, annulation reactions represent a powerful class of transformations that enable the construction of cyclic structures from acyclic precursors. Among these, the methodologies developed by Rick L. Danheiser have proven to be particularly versatile for the synthesis of complex carbocyclic and heterocyclic systems. It is crucial, however, to distinguish between two key reactions that bear his name:

  • The Danheiser Benzannulation: A predominantly thermal reaction involving the cycloaddition of a vinylketene (generated from a cyclobutenone) with an alkyne to produce highly substituted phenols.[1]

  • The Danheiser TMS-Cyclopentene Annulation: A Lewis acid-catalyzed [3+2] annulation of an α,β-unsaturated ketone with a trialkylsilylallene to yield functionalized cyclopentenes.[2][3][4]

This guide will focus on the Lewis acid-catalyzed Danheiser TMS-Cyclopentene Annulation , a regiocontrolled process that has found significant application in the synthesis of natural products and other complex molecular architectures.

The Role of Lewis Acids: Activating the Reaction

The Danheiser TMS-cyclopentene annulation is critically dependent on the presence of a Lewis acid.[3] The primary function of the Lewis acid is to activate the α,β-unsaturated ketone towards nucleophilic attack by the trialkylsilylallene. This is achieved through coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the β-carbon of the enone system.

Mechanistic Insights: A Step-by-Step Look at the Annulation Cascade

The currently accepted mechanism for the Lewis acid-catalyzed Danheiser TMS-cyclopentene annulation, particularly with titanium tetrachloride (TiCl₄), proceeds through a series of cationic intermediates. The key steps are outlined below:

  • Activation of the Enone: The Lewis acid (e.g., TiCl₄) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, activating it for subsequent nucleophilic attack.

  • Nucleophilic Attack: The terminal carbon of the trialkylsilylallene attacks the β-position of the activated enone. This step forms a vinyl cation intermediate that is stabilized by the β-silicon effect.

  • Cyclization and 1,2-Silyl Shift: The enolate oxygen then attacks the cationic center, initiating a cyclization. This is followed by a concerted 1,2-silyl shift, which relieves ring strain and leads to the formation of a more stable carbocation.

  • Elimination: The reaction cascade concludes with the elimination of the Lewis acid and the formation of the trialkylsilylcyclopentene product.

Danheiser Annulation Mechanism cluster_0 Step 1: Enone Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Cyclization, Silyl Shift & Elimination A α,β-Unsaturated Ketone + Lewis Acid (TiCl₄) B Activated Enone-Lewis Acid Complex A->B Coordination D Vinyl Cation Intermediate (β-Silicon Stabilized) B->D Attack at β-carbon C Trialkylsilylallene C->D E Cyclized Intermediate D->E Cyclization & 1,2-Silyl Shift F Trialkylsilylcyclopentene Product + TiCl₄ E->F Elimination

Caption: The catalytic cycle of the Lewis acid-promoted Danheiser annulation.

A Comparative Look at Lewis Acid Catalysts

While titanium tetrachloride is the most commonly employed Lewis acid for the Danheiser annulation, other Lewis acids can also be utilized. The choice of catalyst can influence reaction rates, yields, and, in some cases, stereoselectivity.

Lewis Acid CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Titanium Tetrachloride (TiCl₄) Dichloromethane (CH₂Cl₂), -78 °C to 0 °CHigh yields, good stereoselectivity, well-established protocols.[5]Highly hygroscopic, can generate HCl, stoichiometric amounts often required.
Tin(IV) Chloride (SnCl₄) CH₂Cl₂, -78 °C to rtEffective for certain substrates, can sometimes offer different selectivity.Can be harsh, may promote side reactions.
Boron Trifluoride Etherate (BF₃·OEt₂) CH₂Cl₂, low temperaturesCommercially available, easy to handle liquid.Often less reactive than TiCl₄, may require higher temperatures or longer reaction times.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) CH₂Cl₂, low temperaturesCan be a potent catalyst for various transformations.Less commonly reported for the Danheiser annulation, may be more suitable for specific substrate classes.[6]
Zinc Chloride (ZnCl₂) VariesMilder Lewis acid, can be more tolerant of certain functional groups.Generally lower reactivity compared to stronger Lewis acids.[7][8]

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be flame-dried or oven-dried before use.

  • Lewis acids such as TiCl₄ are highly corrosive and moisture-sensitive. They should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol: TiCl₄-Catalyzed Danheiser Annulation of (R)-(-)-Carvone

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • (R)-(-)-Carvone

  • 1-Methyl-1-(trimethylsilyl)allene

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer under a nitrogen atmosphere, dissolve (R)-(-)-carvone (1.0 eq) and 1-methyl-1-(trimethylsilyl)allene (1.05 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to below -75 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Add a solution of titanium tetrachloride (1.2 eq) in dichloromethane dropwise to the cooled reaction mixture over 1 hour, maintaining the internal temperature below -70 °C.

  • Warming: After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C. Then, remove the cooling bath and allow the reaction to warm to 0 °C over approximately 30 minutes.

  • Quenching and Workup: Slowly pour the reaction mixture into a vigorously stirred mixture of diethyl ether and water.

  • Extraction: Separate the aqueous phase and extract with two portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with water and then with saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography.

Danheiser Annulation Workflow start Start setup 1. Reaction Setup: Dissolve carvone and silylallene in CH₂Cl₂ under N₂ start->setup cool 2. Cool reaction mixture to < -75 °C setup->cool add_lewis 3. Add TiCl₄ solution dropwise over 1 hr cool->add_lewis warm 4. Stir and warm to 0 °C add_lewis->warm quench 5. Quench with Et₂O/H₂O mixture warm->quench extract 6. Extract aqueous layer with Et₂O quench->extract wash_dry 7. Wash combined organic layers and dry extract->wash_dry purify 8. Concentrate and purify product wash_dry->purify end End purify->end

Caption: A generalized workflow for the TiCl₄-catalyzed Danheiser annulation.

Applications in Total Synthesis

The Danheiser TMS-cyclopentene annulation has been employed as a key strategic element in the total synthesis of several complex natural products.

Total Synthesis of (±)-Clavukerin A

A formal total synthesis of the marine natural product (±)-clavukerin A utilized a Danheiser (trimethylsilyl)cyclopentene annulation as a crucial step to construct the core five-membered ring of the molecule.[9]

Synthesis of Polycyclic Systems

The stereoselectivity of the Danheiser annulation makes it a valuable tool for the construction of mono- and polycyclic systems with a high degree of stereocontrol.[5] The reaction proceeds with a strong preference for the suprafacial addition of the allene component to the enone.[5]

Conclusion

The Lewis acid-catalyzed Danheiser TMS-cyclopentene annulation is a robust and reliable method for the regiocontrolled synthesis of functionalized five-membered rings. A thorough understanding of the reaction mechanism, the role of the Lewis acid catalyst, and careful execution of the experimental protocol are essential for achieving optimal results. The versatility of this reaction has been demonstrated in its application to the synthesis of complex natural products, and it remains a valuable tool for synthetic chemists in both academic and industrial settings.

References

  • Danheiser, R. L.; Carini, D. J.; Basak, A. (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. J. Am. Chem. Soc.1981 , 103 (6), 1604–1606. [Link]

  • Danheiser annulation. In Wikipedia; 2023. [Link]

  • Danheiser benzannulation. In Wikipedia; 2023. [Link]

  • Danheiser Annulation. In SynArchive. [Link]

  • Silylium-Ion-Promoted (3 + 2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl-to-Allyl Cation Electrocyclization. J. Am. Chem. Soc.2024 . [Link]

  • Silylium-Ion-Promoted (3 + 2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl-to-Allyl Cation Electrocyclization. PMC. [Link]

  • (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Semantic Scholar. [Link]

  • Danheiser annulation | Request PDF. ResearchGate. [Link]

  • Synthesis of 4,4-‐Dimethoxybut-‐1-‐yne. Organic Syntheses. [Link]

  • Danheiser Group - Methodology - Annulation Strategies Based on Anion-Accelerated Vinylcyclopropane and Vinylcyclobutane Rearrangements. MIT. [Link]

  • A General [3+2] Annulation: cis-4-Exo-isopropenyl-1,9-dimethyl-8-(trimethylsilyl)bicyclo-[4.3.0]non-8-en-2-one. Organic Syntheses. [Link]

  • 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses. [Link]

  • Publications – The Danheiser Research Group. MIT. [Link]

  • PREPARATION OF (E)-1-(TRIMETHYLSILYL)-1,2,4-HEPTATRIENE. Organic Syntheses. [Link]

  • MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. Organic Chemistry Portal. [Link]

  • Mechanism and synthetic utility of boron trifluoride etherate-promoted organolithium additions. J. Am. Chem. Soc.. [Link]

  • Silicon Assisted [3+2] Cycloadditions. Denmark Group. [Link]

  • Application of allenylsilanes in [3+2] annulation approaches to oxygen and nitrogen heterocycles. J. Am. Chem. Soc.. [Link]

  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. MDPI. [Link]

  • Reaction scheme for total synthesis of the natural product Pentalenene (Paquette). Total Syntheses. [Link]

  • Enantioselective annulation reactions through C(sp2)-H activation with chiral CpxMIII catalysts. Chem. [Link]

  • What is the use of the ZnCl2 catalyst? Quora. [Link]

  • ZnCl2-catalysed transfer hydrogenation of carbonyls and chemoselective reduction of the C C bond in α,β-unsaturated ketones. Chemical Communications. [Link]

  • (PDF) Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides to β-Chlorohydrins. ResearchGate. [Link]

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Application Notes & Protocols: Leveraging 3-(Trimethylsilyl)cyclopentene in [3+2] Cycloaddition Reactions for Complex Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Silyl-Substituted Cyclopentenes in Cycloaddition Chemistry

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as a cornerstone of modern synthetic chemistry for its remarkable efficiency in constructing five-membered heterocycles.[1][2] These structural motifs are prevalent in a vast array of natural products and pharmaceuticals, making methods for their stereoselective synthesis highly valuable.[3][4][5] This guide focuses on the unique reactivity of 3-(trimethylsilyl)cyclopentene as a dipolarophile. The strategic placement of the trimethylsilyl (TMS) group offers a powerful tool for controlling reaction outcomes and provides a latent functional handle for subsequent transformations, making it an exceptionally useful building block for drug discovery and total synthesis.

The TMS group is not merely a spectator. Its significant steric bulk and distinct electronic properties play a crucial role in directing the regioselectivity and, most importantly, the stereoselectivity of the cycloaddition.[6][7] It effectively shields one face of the cyclopentene ring, forcing the 1,3-dipole to approach from the opposite, less-hindered face. This facial selectivity is key to establishing defined stereocenters in the resulting bicyclic adduct. Furthermore, the silicon-carbon bond serves as a versatile synthetic precursor, most notably enabling a stereoretentive oxidation to a hydroxyl group (Fleming-Tamao oxidation), thereby unmasking functionality at a position that might be difficult to access through other means.

This document provides a detailed exploration of the mechanistic principles, practical experimental protocols, and synthetic applications of [3+2] cycloaddition reactions involving this compound.

The Directing Influence of the Trimethylsilyl Group

The success of these cycloaddition reactions hinges on understanding the dual role of the TMS substituent. Its influence is a combination of steric and electronic effects that dictate the reaction's stereochemical and regiochemical course.

  • Steric Hindrance and Facial Selectivity: The bulky TMS group provides a potent steric shield. As the 1,3-dipole approaches the cyclopentene double bond, the transition state that minimizes steric repulsion is strongly favored. This results in the dipole adding to the face of the cyclopentene anti to the TMS group, leading to a high degree of diastereoselectivity in the product. Non-covalent interactions at the transition state are often responsible for the stereoselectivity observed in reactions involving bulky trimethylsilyl groups.[7][8]

  • Electronic Effects and Regioselectivity: While steric effects often dominate, the electronics of the vinylsilane also contribute. The silicon atom can stabilize a partial positive charge on the β-carbon atom, influencing the orbital interactions that govern regioselectivity according to Frontier Molecular Orbital (FMO) theory.[1] In reactions with 1,3-dipoles like nitrile oxides, this effect helps control which end of the dipole bonds to which carbon of the alkene.[9]

  • Synthetic Versatility (Masked Functionality): The C-Si bond is a robust, yet synthetically flexible, functional group. Its most significant application post-cycloaddition is the Fleming-Tamao oxidation, which converts the silyl group into a hydroxyl group with retention of configuration. This allows the TMS group to act as a "masked hydroxyl," providing a strategic advantage in multi-step syntheses.

Mechanistic Overview of 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition is a concerted, pericyclic reaction where a 3-atom component (the 1,3-dipole) reacts with a 2-atom component (the dipolarophile, in this case, this compound) to form a five-membered ring.[1] The reaction proceeds through a highly ordered, cyclic transition state, which accounts for its characteristic high stereospecificity.[1]

Caption: General mechanism of a [3+2] cycloaddition reaction.

The regioselectivity is largely governed by the FMO energy levels of the reactants. The reaction can be classified into three types based on which interaction dominates: the Highest Occupied Molecular Orbital (HOMO) of the dipole with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (Type I), the reverse (Type II), or both (Type III).[1] For electron-rich vinylsilanes reacting with electron-poor dipoles, a Type II interaction often prevails.

Application & Protocol: Nitrile Oxide Cycloaddition

The reaction of nitrile oxides with alkenes is a robust method for synthesizing isoxazolines, which are valuable precursors to β-hydroxy ketones and γ-amino alcohols.[10] Nitrile oxides are typically generated in situ from the corresponding hydroximinoyl chlorides by dehydrochlorination with a non-nucleophilic base.[11]

Protocol: Synthesis of a Trimethylsilyl-Substituted Cyclopentano[d]isoxazoline

This protocol describes the in situ generation of benzonitrile oxide and its subsequent cycloaddition to this compound.

Rationale:

  • In situ generation: Nitrile oxides are unstable and tend to dimerize, so they are almost always generated in the presence of the dipolarophile.[12]

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is often used to facilitate the reaction without interfering with the intermediates.[11]

  • Base: Triethylamine (Et₃N) is a common choice as it is a strong enough base to dehydrochlorinate the precursor but is generally not nucleophilic enough to react with the nitrile oxide.

Materials:

  • This compound

  • Benzohydroximinoyl chloride

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of Argon.

  • Reactant Mixture: To the flask, add this compound (1.0 eq) and benzohydroximinoyl chloride (1.1 eq). Dissolve the mixture in anhydrous THF (approx. 0.2 M concentration relative to the cyclopentene).

  • Base Addition: Dissolve distilled triethylamine (1.2 eq) in anhydrous THF in the dropping funnel.

  • Reaction: Add the triethylamine solution dropwise to the stirred reactant mixture at room temperature over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the ammonium salt, washing with THF.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired isoxazoline cycloadduct.

Expected Outcome: The reaction is expected to yield the exo cycloadduct as the major diastereomer, resulting from the nitrile oxide adding to the face of the cyclopentene ring anti to the bulky TMS group.

Caption: Steric hindrance from the TMS group favors anti-facial attack.

Application & Protocol: Azomethine Ylide Cycloaddition

Azomethine ylides are powerful 1,3-dipoles for constructing pyrrolidine rings, a core structure in many alkaloids and modern pharmaceuticals.[2][13] A common method for their generation involves the thermal or acid-catalyzed reaction of an α-amino acid ester with an aldehyde, or the desilylation of N-(trimethylsilylmethyl)amine derivatives.[13]

Protocol: Synthesis of a Silyl-Substituted Pyrrolidine-Fused System

This protocol uses N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a convenient precursor to a non-stabilized azomethine ylide.

Rationale:

  • Ylide Precursor: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a stable, commercially available reagent that generates the ylide in situ upon treatment with a catalytic amount of acid (like Trifluoroacetic Acid, TFA) or a fluoride source.[13]

  • Catalyst: A catalytic amount of acid protonates the methoxy group, which is then eliminated along with the trimethylsilyl group to generate the reactive azomethine ylide.

Materials:

  • This compound

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the azomethine ylide precursor (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of TFA (5-10 mol%) to the solution via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is typically complete when TLC analysis shows consumption of the starting materials.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the bicyclic pyrrolidine derivative.

Synthetic Utility of Cycloadducts: The Fleming-Tamao Oxidation

The true synthetic power of using a silyl-substituted dipolarophile is realized in the subsequent transformations of the cycloadduct. The Fleming-Tamao oxidation converts the C-Si bond into a C-O bond with retention of stereochemistry, providing access to complex alcohols.

Workflow Start 3-(TMS)cyclopentene + 1,3-Dipole Cycloaddition [3+2] Cycloaddition (e.g., Nitrile Oxide) Start->Cycloaddition Adduct Silyl-Substituted Bicyclic Adduct Cycloaddition->Adduct Oxidation Fleming-Tamao Oxidation Adduct->Oxidation Final_Product Bicyclic Alcohol (Stereodefined) Oxidation->Final_Product

Caption: Synthetic workflow from cycloaddition to functionalization.

Protocol: Fleming-Tamao Oxidation of a Silyl-Substituted Cycloadduct

Rationale: This two-step procedure involves peracid oxidation of the C-Si bond followed by fluoride-mediated rearrangement and hydrolysis.

  • Peracid: Peracetic acid or m-CPBA is used to insert an oxygen atom between the silicon and one of its methyl or phenyl groups (if using a dimethylphenylsilyl group, which is more common for this oxidation). For a TMS group, a harsher two-step mercuration/oxidation or a modified protocol with peracid and a fluoride source is often required.

  • Fluoride Source: A fluoride source like potassium fluoride or TBAF is essential for the final rearrangement step that forms the C-O bond.

Materials:

  • Silyl-substituted cycloadduct

  • Peracetic acid (32 wt% in acetic acid)

  • Potassium fluoride (KF)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

Procedure:

  • Oxidation Setup: Dissolve the silyl-cycloadduct (1.0 eq) in a mixture of THF and MeOH.

  • Fluoride Addition: Add potassium fluoride (5.0 eq) and stir the suspension.

  • Peracid Addition: Cool the mixture to 0 °C in an ice bath. Add peracetic acid (5.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully quench the reaction by pouring it into a saturated solution of sodium thiosulfate to destroy excess peroxide. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography to yield the desired alcohol.

Data Summary

While specific yield and selectivity data for this compound are dispersed, the following table provides representative data for analogous [3+2] cycloadditions with silyl-substituted alkenes to illustrate typical outcomes.

1,3-Dipole TypeDipolarophileConditionsYield (%)Diastereomeric Ratio (exo:endo)Reference
Benzonitrile OxideVinyltrimethylsilaneEt₃N, THF, rt75-85>95:5Adapted from[9]
Azomethine YlideAllyltrimethylsilaneTFA (cat.), DCM, rt70-80High (often single isomer)Adapted from[13]
Trimethylsilyldiazo-methaneDiethyl FumarateCCl₄, heat80-90Stereoselective[8]

Conclusion

This compound is a highly effective and strategic dipolarophile for [3+2] cycloaddition reactions. The TMS group provides excellent stereocontrol, directing the incoming dipole to the anti-face of the ring to produce predominantly the exo cycloadduct. This high diastereoselectivity, combined with the ability to transform the silyl group into other functionalities, makes this substrate a powerful tool for medicinal chemists and synthetic researchers. The protocols outlined herein provide a solid foundation for accessing complex, stereochemically rich bicyclic scaffolds that are of significant interest in drug development and natural product synthesis.

References

  • Hejnosz, S. (2023).[3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines. Synthesis Workshop.
  • Domingo, L. R., et al. (2020). Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. MDPI. Available at: [Link]

  • Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2020). Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. Available at: [Link]

  • Knölker, H. J. (2010). Stereoselective Synthesis of Cyclopentanes and Cyclobutanes by Lewis Acid Promoted [3+2] and [2+2] Cycloadditions of Allylsilanes. Semantic Scholar. Available at: [Link]

  • Jasiński, R. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. Available at: [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2012). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

  • Tambar, U. K. (2012). (3+2)-Cycloaddition Reactions of Oxyallyl Cations. National Institutes of Health. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Available at: [Link]

  • Jasiński, M., et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. MDPI. Available at: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

  • Jasiński, R. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. Available at: [Link]

  • Krompiec, S., et al. 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. Available at: [Link]

  • Favi, G., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. Available at: [Link]

  • Sagan, J., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis Using 3-(Trimethylsilyl)cyclopentene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Stereoselective synthesis, the ability to preferentially form one stereoisomer over others, is a cornerstone of drug discovery and development, where the three-dimensional arrangement of atoms can dictate biological activity. Within the arsenal of synthetic tools, organosilicon reagents have emerged as powerful mediators of stereocontrol. Among these, 3-(trimethylsilyl)cyclopentene stands out as a versatile building block, offering a unique platform for the stereoselective construction of functionalized cyclopentane rings, a common motif in a myriad of natural products and pharmaceutical agents.

The strategic placement of the trimethylsilyl (TMS) group on the cyclopentene ring exerts a profound influence on the stereochemical course of various chemical transformations. This influence stems from a combination of steric and electronic effects, which can be harnessed to direct the approach of reagents to a specific face of the molecule. This guide provides an in-depth exploration of the applications of this compound in stereoselective synthesis, detailing the underlying principles and providing actionable protocols for key transformations.

The Role of the Trimethylsilyl Group in Stereodirection

The trimethylsilyl group, while seemingly a simple spectator, is the linchpin of stereocontrol in reactions involving this compound. Its efficacy as a directing group can be attributed to several key factors:

  • Steric Hindrance: The bulky nature of the TMS group physically obstructs one face of the cyclopentene ring, compelling incoming reagents to attack from the less hindered, or anti, face.

  • Electronic Effects: The silicon atom can stabilize adjacent carbocations, a phenomenon known as the β-silicon effect. This electronic influence can dictate the regioselectivity and stereoselectivity of certain reactions.[1] In transition-metal-catalyzed allylic substitutions, for instance, the silyl group can direct nucleophiles to the carbon distal to the silicon atom through a combination of steric and electronic effects.[1]

  • Allylic Strain: The presence of the silyl group can influence the conformational preferences of the cyclopentene ring, further biasing the trajectory of reagent approach.

These factors work in concert to provide a high degree of stereochemical control, making this compound an invaluable tool for asymmetric synthesis.

Key Stereoselective Transformations

Stereoselective Epoxidation

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates. In the case of this compound, epoxidation proceeds with high diastereoselectivity, favoring the formation of the anti-epoxide.

The directing effect of the silyl group in epoxidation is primarily steric. The large TMS group effectively shields the syn-face of the double bond, forcing the epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to approach from the opposite, anti-face. This results in the preferential formation of the epoxide isomer where the oxygen atom is on the opposite side of the ring relative to the TMS group.

Protocol: anti-Selective Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve mCPBA (1.2 eq) in DCM.

  • Add the mCPBA solution dropwise to the stirred solution of the cyclopentene derivative over 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the product by flash column chromatography on silica gel.

Entry Epoxidizing Agent Solvent Temperature (°C) Diastereomeric Ratio (anti:syn) Yield (%)
1mCPBADCM0 to rt>95:5~90
2MMPPH₂O/EtOAcrt>90:10~85

MMPP = Magnesium monoperoxyphthalate

Mechanism of Stereodirection in Epoxidation:

epoxidation cluster_reagents Reagents cluster_transition_state Transition State cluster_product Product start This compound + mCPBA ts Steric hindrance from TMS group directs mCPBA to the anti-face start->ts Attack on double bond end anti-Epoxide (Major) ts->end Oxygen transfer

Caption: Steric hindrance by the TMS group directs epoxidation.

Stereoselective Dihydroxylation

Similar to epoxidation, the dihydroxylation of this compound can be controlled to favor the formation of the anti-diol. This is typically achieved using reagents that favor syn-dihydroxylation, such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), where the steric bulk of the TMS group again dictates the facial selectivity.[2]

The reaction proceeds through a cyclic intermediate, and the approach of the bulky dihydroxylating agent is directed away from the TMS group, leading to the formation of the diol with both hydroxyl groups on the face opposite to the silyl substituent.[3]

Protocol: anti-Selective Dihydroxylation of this compound

Materials:

  • This compound

  • Osmium tetroxide (OsO₄, 4% solution in water)

  • N-methylmorpholine N-oxide (NMO, 50% solution in water)

  • Acetone/Water solvent mixture

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).

  • Add NMO (1.1 eq) to the solution.

  • To the stirred solution, add a catalytic amount of OsO₄ solution (0.02 eq) at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite and stir for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diol by flash column chromatography.

Entry Reagent System Solvent Temperature (°C) Diastereomeric Ratio (anti:syn) Yield (%)
1OsO₄ (cat.), NMOAcetone/H₂Ort>95:5~92
2KMnO₄ (cold, dilute)t-BuOH/H₂O0>90:10~80

Workflow for Stereoselective Dihydroxylation:

dihydroxylation_workflow start Start: 3-(TMS)cyclopentene reagents Add OsO4 (cat.), NMO in Acetone/Water start->reagents reaction Stir at Room Temperature (Reaction Monitoring by TLC) reagents->reaction quench Quench with Na2SO3 reaction->quench workup Aqueous Workup (Extraction with Ethyl Acetate) quench->workup purification Purification (Flash Chromatography) workup->purification product Product: anti-Diol purification->product

Caption: Workflow for the synthesis of the anti-diol.

Stereoselective Conjugate Addition

The trimethylsilyl group can also influence the stereochemical outcome of conjugate additions to α,β-unsaturated systems derived from this compound. For instance, in the conjugate addition of organocuprates to a cyclopentenone bearing a TMS group, the nucleophile will preferentially add to the face opposite the silyl group.[4]

This stereodirection is crucial for the construction of all-carbon quaternary stereocenters, a challenging synthetic endeavor.[5] The bulky TMS group effectively blocks one face of the enone system, guiding the incoming nucleophile to the less sterically encumbered face.

Protocol: Stereoselective Conjugate Addition of a Gilman Reagent

Materials:

  • A suitable α,β-unsaturated ketone derived from this compound

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., methyllithium)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of CuI (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent (2.0 eq) dropwise to form the Gilman reagent.

  • After stirring for 30 minutes, add a solution of the silyl-substituted cyclopentenone (1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Entry Nucleophile (Gilman Reagent) Substrate Diastereomeric Ratio (anti:syn addition) Yield (%)
1Me₂CuLi4-(Trimethylsilyl)cyclopent-2-en-1-one>90:10~88
2Bu₂CuLi4-(Trimethylsilyl)cyclopent-2-en-1-one>92:8~85

Logical Relationship in Conjugate Addition:

conjugate_addition cluster_input Inputs cluster_process Process cluster_output Output substrate 4-(TMS)cyclopent-2-en-1-one reaction Conjugate Addition (1,4-Addition) substrate->reaction nucleophile Gilman Reagent (R₂CuLi) nucleophile->reaction product trans-3-Alkyl-4-(trimethylsilyl)cyclopentan-1-one (Major Product) reaction->product Stereoselective Attack

Caption: Stereoselective conjugate addition to a silylated cyclopentenone.

Conclusion

This compound and its derivatives are powerful and versatile intermediates in modern organic synthesis. The strategic placement of the trimethylsilyl group provides a reliable and predictable means of controlling the stereochemical outcome of a variety of important transformations, including epoxidations, dihydroxylation, and conjugate additions. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in the synthesis of complex, stereochemically defined molecules. The ability to construct intricate molecular architectures with high precision is a critical component of advancing chemical science and discovering new therapeutic agents.

References

  • Nishigaichi, Y., Takuwa, A., & Jodai, A. (1991). Divergently stereocontrolled reaction of an allylic silane bearing an asymmetric ethereal carbon toward aldehydes. Tetrahedron Letters, 32(21), 2383–2386. [Link]

  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(6), 1604–1606. [Link]

  • Trost, B. M., & Ball, Z. T. (2005). Directing Effects of Silyl and Germyl Groups in Transition-Metal-Catalyzed Allylic Substitution. Angewandte Chemie International Edition, 44(48), 7952-7955. [Link]

  • Fleming, I., & Sarkar, A. K. (1987). Stereocontrol in reactions of allylic silanes. Journal of the Chemical Society, Perkin Transactions 1, 785-792.
  • Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. (n.d.). In Google Scholar.
  • Gassman, P. G., & Guggenheim, T. L. (1983). Opening of epoxides with trimethylsilyl cyanide to produce .beta.-hydroxy isonitriles. A general synthesis of oxazolines and .beta.-amino alcohols. Journal of the American Chemical Society, 105(18), 5849–5850. [Link]

  • Dihydroxylation. (2019, June 5). In Chemistry LibreTexts. [Link]

  • Conjugate Addition Reactions. (2023, January 22). In Chemistry LibreTexts. [Link]

  • Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-261. [Link]

  • Highly Stereoselective Synthesis of Aristeromycin Through Dihydroxylation of 4-aryl-1-azido-2-cyclopentenes. (2004). The Journal of Organic Chemistry, 69(15), 5128-5131. [Link]

  • Steric Control of the Epoxidation of 1-Hydroxymethyl-3-Cyclopentene Using Aryl or Silyl Hydroxyl Protecting Groups. - ElectronicsAndBooks. (n.d.). [Link]

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Application Notes & Protocols: The Danheiser Annulation in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Five-Membered Rings

In the intricate field of natural product synthesis, the construction of carbocyclic frameworks with high regiochemical and stereochemical control is a paramount challenge. The Danheiser annulation, a powerful [3+2] cycloaddition strategy, offers an elegant and reliable solution for the synthesis of functionalized five-membered rings.[1][2] Developed by Rick L. Danheiser, this reaction involves the Lewis acid-catalyzed union of an α,β-unsaturated ketone with a trialkylsilylallene to furnish a trialkylsilyl-substituted cyclopentene.[2]

It is critical to distinguish the Danheiser annulation from the related Danheiser benzannulation. The latter is a thermal reaction of cyclobutenones and alkynes to form highly substituted phenols, following a distinct mechanistic pathway.[3][4] This guide will focus exclusively on the cyclopentene-forming annulation, a cornerstone in modern synthetic strategy. Its value lies in its ability to rapidly build molecular complexity, installing a versatile vinylsilane handle in the product that can be leveraged for a variety of subsequent transformations.

Pillar 1: The Underlying Science - Mechanism and Stereochemistry

A deep understanding of the reaction mechanism is essential for predicting outcomes and troubleshooting experimental work. The Danheiser annulation is not a concerted pericyclic reaction but rather a stepwise process initiated by the activation of the enone substrate.

The Catalytic Cycle: A Stepwise C-C Bond Formation

The reaction proceeds through the following key steps:

  • Lewis Acid Activation: A Lewis acid, most commonly titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen of the α,β-unsaturated ketone. This activation enhances the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The terminal carbon of the trialkylsilylallene acts as the nucleophile, attacking the activated β-position of the enone. This is the first carbon-carbon bond formation event and results in the formation of a vinyl-substituted carbocation, which is stabilized by the adjacent silicon atom (the β-silicon effect).

  • Carbocation Rearrangement & Ring Closure: The stabilized cation is trapped intramolecularly by the enolate oxygen, forming a five-membered cyclic intermediate.

  • Elimination and Silyl Migration: A subsequent rearrangement and elimination cascade, driven by the formation of a stable product, leads to the final trialkylsilylcyclopentene.

The regiochemistry is a defining feature of this reaction; the more nucleophilic sp² terminus of the allene consistently adds to the β-position of the enone.[5]

Danheiser_Mechanism Figure 1: Mechanism of the Danheiser Annulation cluster_reactants enone α,β-Unsaturated Ketone activated_enone Activated Enone Complex enone->activated_enone allene Trialkylsilylallene cation Stabilized Vinyl Cation (β-Silicon Effect) allene->cation Nucleophilic Attack LA Lewis Acid (e.g., TiCl₄) activated_enone->cation note1 Lewis acid activates the enone. cyclic_int Cyclic Intermediate cation->cyclic_int Ring Closure note2 Key C-C bond formation. Regiochemistry is established here. product Trialkylsilyl- cyclopentene cyclic_int->product Rearrangement & Elimination note3 Intramolecular trapping of the carbocation.

Caption: Figure 1: Mechanism of the Danheiser Annulation.

Stereochemical Considerations

The Danheiser annulation exhibits a notable degree of stereoselectivity. The reaction generally proceeds via a suprafacial addition of the allene to the enone.[5] This means that substituents on the enone can effectively direct the approach of the allenylsilane, leading to a predictable stereochemical outcome in the resulting cyclopentene ring. This feature is particularly valuable in the context of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

Pillar 2: The Annulation in Action - A Natural Product Case Study

To illustrate the strategic application of the Danheiser annulation, we will examine its pivotal role in the formal total synthesis of the trinorguaiane sesquiterpene (±)-Clavukerin A.[6] This natural product features a dense, stereochemically rich hydroazulene core, making it a challenging synthetic target.

Retrosynthetic Analysis of (±)-Clavukerin A

The synthetic plan hinges on constructing the key bicyclic intermediate. The Danheiser annulation provides a direct and efficient route to this core structure from a readily available cycloheptenone precursor.

Retrosynthesis Figure 2: Retrosynthetic Analysis of (±)-Clavukerin A clavukerin (±)-Clavukerin A intermediate Bicyclic Intermediate clavukerin->intermediate Further Functionalization cyclopentene Silyl-Cyclopentene Adduct intermediate->cyclopentene Ketone Protection / Isomerization enone 4-Methylcyclohept-2-en-1-one cyclopentene->enone Danheiser Annulation [3+2] allene Trimethylsilylallene cyclopentene->allene

Caption: Figure 2: Retrosynthetic Analysis of (±)-Clavukerin A.

This retrosynthesis highlights the efficiency of the Danheiser annulation. In a single step, it forms the five-membered ring and establishes the crucial quaternary center, significantly simplifying the overall synthetic route.[6]

Pillar 3: Field-Proven Methodologies and Protocols

The successful execution of the Danheiser annulation requires careful attention to reagent quality and reaction conditions. The protocols provided below are based on established procedures and the specific requirements of the Clavukerin A synthesis.[6][7]

Protocol 1: Synthesis of the Allenylsilane Reagent

The trialkylsilylallene is a key reactant and is often prepared in a separate procedure. A reliable method involves the Sₙ2' reaction of a mixed cuprate with a propargyl mesylate.[7]

Materials and Equipment:

  • Three-necked round-bottomed flask, magnetic stirrer, low-temperature thermometer, pressure-equalizing dropping funnel, nitrogen inlet.

  • Anhydrous tetrahydrofuran (THF), methylmagnesium chloride, copper(I) bromide, 3-trimethylsilyl-2-propyn-1-ol, methanesulfonyl chloride.

  • All glassware should be flame-dried under vacuum and the reaction conducted under an inert atmosphere (N₂ or Ar).

Step-by-Step Procedure:

  • Mesylate Formation: To a cooled solution (-78 °C) of 3-trimethylsilyl-2-propyn-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF, add methanesulfonyl chloride (1.1 eq) dropwise. Allow the mixture to warm to room temperature over 2 hours. The resulting solution of the propargyl mesylate is used directly in the next step.

  • Cuprate Formation: In a separate flame-dried flask, prepare a solution of lithium dimethylcuprate. To a suspension of copper(I) bromide (1.1 eq) in anhydrous THF at -78 °C, add methylmagnesium chloride (2.2 eq) dropwise. Stir the mixture for 30 minutes.

  • Sₙ2' Coupling: Cool the cuprate solution to -78 °C. Transfer the previously prepared mesylate solution to the cuprate mixture via cannula over 45 minutes.

  • Workup: After stirring for 2 hours at room temperature, the reaction is quenched by pouring it into a mixture of pentane and saturated aqueous ammonium chloride solution.

  • Purification: The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by fractional distillation to yield the trimethylsilylallene as a colorless liquid.[7]

Protocol 2: The Key Danheiser Annulation Step

This protocol details the [3+2] annulation between 4-methylcyclohept-2-en-1-one and trimethylsilylallene.

Materials and Equipment:

  • Flame-dried, two-necked round-bottomed flask, magnetic stirrer, septum, nitrogen inlet.

  • Anhydrous dichloromethane (DCM), titanium tetrachloride (TiCl₄), 4-methylcyclohept-2-en-1-one, trimethylsilylallene.

  • Reaction must be performed under an inert atmosphere at low temperature.

Step-by-Step Procedure:

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add titanium tetrachloride (1.5 eq) to the cold DCM via syringe. To this solution, add a solution of 4-methylcyclohept-2-en-1-one (1.0 eq) in DCM dropwise over 5 minutes.

  • Annulation: Add a solution of trimethylsilylallene (1.2 eq) in DCM dropwise over 10 minutes. The reaction mixture is stirred at -78 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 60-90 minutes.

  • Quench and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired trialkylsilylcyclopentene adduct.[6]

Workflow Figure 3: Experimental Workflow for Danheiser Annulation start Setup: Flame-dried flask, DCM, N₂ atm cool Cool to -78 °C start->cool add_ticl4 Add TiCl₄ (1.5 eq) cool->add_ticl4 add_enone Add Enone (1.0 eq) in DCM add_ticl4->add_enone add_allene Add Allenylsilane (1.2 eq) in DCM add_enone->add_allene stir Stir at -78 °C for 60-90 min add_allene->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO₃ (aq) monitor->quench Reaction Complete workup Warm to RT, Extract with DCM quench->workup purify Dry, Concentrate, & Purify (Flash Chromatography) workup->purify end Isolated Product purify->end

Caption: Figure 3: Experimental Workflow for Danheiser Annulation.

Data Summary

The efficiency of the Danheiser annulation is highly dependent on the substrates and reaction conditions. Below is a summary of representative data.

Enone SubstrateAllenylsilaneLewis AcidTemp (°C)Yield (%)Reference
CyclohexenoneTrimethylsilylalleneTiCl₄-7885[5]
CyclopentenoneTriethylsilylalleneTiCl₄-7879[5]
4-Methylcyclohept-2-en-1-oneTrimethylsilylalleneTiCl₄-7892 (crude)[6]
Acyclic EnoneTrimethylsilylalleneTiCl₄-7860-75[5]

Table 1: Representative Yields for the Danheiser Annulation.

Conclusion and Outlook

The Danheiser annulation is a robust and highly reliable method for the construction of five-membered carbocycles. Its predictable regiochemistry, stereochemical course, and the versatility of the resulting vinylsilane product make it an invaluable tool for synthetic chemists. The successful application of this reaction in complex settings, such as the formal total synthesis of (±)-Clavukerin A, underscores its strategic importance. By understanding the mechanistic underpinnings and adhering to meticulous experimental protocols, researchers can effectively leverage the Danheiser annulation to streamline synthetic routes and access novel molecular architectures in the pursuit of new medicines and materials.

References

  • Danheiser, R. L., Tsai, Y.-M., & Fink, D. M. (1987). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses, 66, 1. [Link]

  • Ward, D. E., & Jheengut, V. (2004). Formal total synthesis of the trinorguaiane sesquiterpenes (+/-)-clavukerin A and (+/-)-isoclavukerin. Organic & Biomolecular Chemistry, 2(17), 2403–2405. (Note: This paper describes the synthesis which is based on the principles laid out in Danheiser's original works).
  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings. Journal of the American Chemical Society, 103(6), 1604–1606. [Link]

  • Danheiser Research Group, MIT. [3 + 2] Annulation Methods Based on Organosilanes. [Link]

  • Wikipedia contributors. (2023). Danheiser benzannulation. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Danheiser annulation. Wikipedia, The Free Encyclopedia. [Link]

  • SynArchive. (2024). Danheiser Annulation. [Link]

  • SynArchive. (2024). Danheiser Benzannulation. [Link]

  • Danheiser, R. L., Carini, D. J., Fink, D. M., & Basak, A. (1983). Scope and stereochemical course of the (trimethylsilyl)cyclopentene annulation. Tetrahedron, 39(6), 935-947. [Link]

Sources

Application Notes & Protocols: Leveraging Trimethylsilyl Cyclopentadiene for Reversible Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopentadiene (Cp) is a uniquely reactive and valuable C5 building block in organic synthesis, renowned for its utility in Diels-Alder reactions and as a ligand in organometallic chemistry.[1][2] However, its high reactivity presents a significant challenge: at temperatures above -20°C, it readily undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene (DCPD).[3] This inherent instability complicates its storage and use in multi-step synthetic sequences where the diene moiety must remain intact while other transformations are performed. This guide details the use of trimethylsilyl cyclopentadiene (TMS-Cp) as an effective protecting group strategy, enabling the introduction of a masked, thermally stable cyclopentadiene equivalent that can be deprotected on demand via a retro-Diels-Alder reaction.

Introduction: The Cyclopentadiene Dimerization Problem

The utility of cyclopentadiene is intrinsically linked to its reactivity, which is also its primary drawback. The equilibrium between the monomer and dimer is highly temperature-dependent. To use the monomer, it must be freshly prepared by "cracking" the dimer via fractional distillation—a process that must often be performed immediately before use.[3][4]

For complex syntheses, particularly in drug development where multi-step pathways are common, it is often necessary to carry a reactive functional group through several synthetic steps. Direct use of cyclopentadiene is often untenable. A robust protecting group strategy is required, one that masks the diene's reactivity under various conditions and can be cleanly removed at a later stage.

The Silyl Solution: Thermal Stability through Reversible Cycloaddition

Trimethylsilyl cyclopentadiene (TMS-Cp) serves as an elegant solution.[5] While the prompt refers to "3-(trimethylsilyl)cyclopentene," this structure is actually the core of the protected adduct formed when TMS-Cp reacts with a dienophile. The reagent itself is trimethylsilyl cyclopentadiene, a fluxional molecule where the TMS group rapidly migrates around the cyclopentadienyl ring.[5]

This strategy operates on a Diels-Alder/retro-Diels-Alder concept.[6][7]

  • Protection: TMS-Cp reacts with a dienophile (the substrate to be protected or modified) in a Diels-Alder cycloaddition. The resulting adduct contains a stable, silyl-substituted cyclopentene ring system.

  • Stability: This adduct is significantly more stable than free cyclopentadiene, allowing for subsequent chemical transformations on other parts of the molecule. For instance, TMS-Cp protected acrylamides have shown good stability up to 100 °C.[8]

  • Deprotection: The cyclopentadiene moiety is regenerated through a thermal retro-Diels-Alder reaction, releasing the original diene functionality under controlled, high-temperature conditions.[8]

This approach transforms cyclopentadiene from an unstable, transient reagent into a manageable, storable, and strategically deployable synthetic unit.

Technical Overview and Mechanism

The overall workflow provides a clear, three-stage process for the protection and deprotection of a generic dienophile. This process leverages the reversible nature of the Diels-Alder reaction, controlled by temperature.

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Protection cluster_2 Stage 3: Deprotection & Final Product DCPD Dicyclopentadiene (Dimer) Cp Cyclopentadiene (Monomer) DCPD->Cp  Retro-Diels-Alder  (~170°C) NaCp Sodium Cyclopentadienide Cp->NaCp Deprotonation (e.g., NaH) TMSCp Trimethylsilyl Cyclopentadiene (TMS-Cp) NaCp->TMSCp Silylation (TMSCl) Adduct Protected Adduct (Stable Cycloadduct) TMSCp->Adduct Dienophile Dienophile (Substrate) Dienophile->Adduct [4+2] Cycloaddition (Diels-Alder) FinalProduct Deprotected Substrate Adduct->FinalProduct Thermal Retro-Diels-Alder (e.g., 160°C) Adduct_Mod Modified Adduct Adduct->Adduct_Mod Further Synthetic Steps FinalProduct_Mod Modified Final Product Adduct_Mod->FinalProduct_Mod Thermal Retro-Diels-Alder

Caption: Overall workflow for the use of TMS-Cp as a protecting group.

The core of this strategy lies in the chemical transformations that enable the masking and unmasking of the cyclopentadiene unit. The silylation step is key to creating a stable diene precursor, while the Diels-Alder and retro-Diels-Alder reactions serve as the protection and deprotection mechanisms, respectively.

Reaction_Mechanism Key Reaction Mechanisms cluster_synthesis TMS-Cp Synthesis cluster_protection Protection (Diels-Alder) cluster_deprotection Deprotection (Retro-Diels-Alder) Cp-H Cp-H NaCp Cp⁻ Na⁺ Cp-H->NaCp + NaH - H₂ TMS-Cp Cp-TMS NaCp->TMS-Cp + TMSCl - NaCl TMS-Cp_react Cp-TMS Adduct Protected Adduct TMS-Cp_react->Adduct Dienophile Dienophile (R-CH=CH-R') Dienophile->Adduct Low Temp. Adduct_dep Protected Adduct Deprotected Deprotected Substrate Adduct_dep->Deprotected High Temp. (e.g., 160°C) Cp_regen Cp-H (regenerated) Adduct_dep->Cp_regen High Temp.

Caption: Core chemical transformations in the TMS-Cp protection strategy.

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous. Trimethylsilyl cyclopentadiene is flammable and can cause skin, eye, and respiratory irritation.[9][10]

Protocol 1: Synthesis of Trimethylsilyl Cyclopentadiene (TMS-Cp)

This protocol is adapted from standard literature procedures for the synthesis of TMS-Cp.[5]

Materials:

  • Dicyclopentadiene (DCPD)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Fractional distillation apparatus

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Preparation of Cyclopentadiene Monomer:

    • Set up a fractional distillation apparatus. Place dicyclopentadiene (approx. 50 mL) in the distillation flask.

    • Heat the flask to ~170-180°C. The dimer will "crack" into the monomer.

    • Collect the cyclopentadiene monomer (boiling point: 40-42°C) in a receiver flask cooled in an ice-salt bath. Use the freshly distilled monomer immediately in the next step.

  • Formation of Sodium Cyclopentadienide (NaCp):

    • In a three-neck flask under nitrogen, wash sodium hydride (1.0 eq) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add the freshly prepared cyclopentadiene (1.0 eq) dropwise via the addition funnel. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of a pink or purple solution indicates the presence of the cyclopentadienyl anion.

  • Silylation:

    • Cool the NaCp solution back to 0°C.

    • Add trimethylsilyl chloride (1.0 eq) dropwise. An exothermic reaction will occur, and a white precipitate of NaCl will form.

    • After addition, allow the mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the NaCl precipitate.

    • Remove the THF solvent from the filtrate under reduced pressure.

    • Purify the resulting crude liquid by vacuum distillation to yield trimethylsilyl cyclopentadiene as a colorless liquid.

Table 1: Physical Properties of Trimethylsilyl Cyclopentadiene

PropertyValueReference(s)
CAS Number 3559-74-8[9]
Molecular Formula C₈H₁₄Si[9]
Molecular Weight 138.28 g/mol [9]
Boiling Point 138-140 °C[5]
Density 0.833 g/mL at 25°C[5]
Flash Point 29 °C[9]
Protocol 2: Protection of a Dienophile via Diels-Alder Reaction

This protocol provides a general method for the cycloaddition of TMS-Cp with a generic dienophile. Conditions may need to be optimized based on the reactivity of the specific substrate.

Materials:

  • Trimethylsilyl cyclopentadiene (TMS-Cp)

  • Dienophile (e.g., N-substituted maleimide, acrylamide derivative)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Round-bottom flask with nitrogen inlet

Procedure:

  • Reaction Setup:

    • Dissolve the dienophile (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

    • Add TMS-Cp (1.1 to 1.5 eq) to the solution at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) depending on the dienophile's reactivity.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TMS-Cp.

    • Purify the resulting crude adduct by flash column chromatography on silica gel or recrystallization to obtain the pure, protected substrate.

Protocol 3: Deprotection via Thermal Retro-Diels-Alder Reaction

The deprotection step is thermally induced and must be performed in a high-boiling solvent or neat, depending on the substrate's stability. The conditions below are based on those reported for acrylamide adducts and serve as a starting point.[8]

Materials:

  • Protected Adduct

  • High-boiling, inert solvent (e.g., Diphenyl ether, Toluene, Xylene)

  • Apparatus for heating under reflux with a nitrogen atmosphere

Procedure:

  • Reaction Setup:

    • Place the protected adduct in a flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Add the high-boiling solvent. The concentration should be optimized to prevent intermolecular side reactions.

  • Thermal Deprotection:

    • Heat the solution to the required temperature for deprotection. This temperature is critical and substrate-dependent. A good starting point is 160°C.[8]

    • Maintain the temperature and monitor the reaction by TLC or LC-MS. The liberated cyclopentadiene may be removed by the nitrogen stream if desired.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (if possible) or purify the product directly from the reaction mixture using flash column chromatography or recrystallization.

Table 2: Representative Thermal Deprotection Conditions

Substrate TypeTemperature (°C)Time (h)YieldReference
TMS-Cp Acrylamide Adducts160≤ 1Moderate to High[8]
Generic Cyclopentadiene Adduct250--[8]

Note: Yields are highly dependent on the specific substrate and the potential for side reactions at elevated temperatures.

Conclusion and Applications

The use of trimethylsilyl cyclopentadiene as a protective precursor for cyclopentadiene is a powerful and reliable strategy in modern organic synthesis. It allows chemists to handle a highly reactive diene as a stable, manageable reagent, unlocking its potential in the synthesis of complex molecules, including pharmaceuticals and natural products.[8] The protection is robust, and the deprotection is achieved under predictable thermal conditions, offering a clean and efficient method for the late-stage introduction of the cyclopentadiene moiety. This methodology is particularly valuable in the construction of organometallic complexes and in total synthesis where precise control over reactivity is paramount.[11][12][13]

References

  • Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Ethers. SYNLETT, 2006(08), 1260–1262.
  • St. Amant, A. H., et al. (2022). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. ACS Medicinal Chemistry Letters.
  • Groen, M. B., et al. (Date not available). THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. University of Groningen.
  • Kislukhin, A. A., & Stevens, H. M. (2018). Click Chemistry with Cyclopentadiene.
  • Hill, L. P. (2025). New Bulky Cyclopentadienyl Ligands and their Metal Complexes. McMaster University.
  • (2017). Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. National Institute of Technology, Rourkela.
  • (2023). Metal Cyclopentadienyl Complexes. Chemistry LibreTexts.
  • The Diels-Alder Reaction. University of Colorado Boulder.
  • Pérez, J. M., et al. (2019). Exploiting Co(III)-Cyclopentadienyl Complexes To Develop Anticancer Agents.
  • Silyl ether. Wikipedia.
  • de Wolf, E., et al. (2001). Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept. Arkivoc.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Asymmetric, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.
  • Trimethylsilyl cyclopentadiene, mixture of isomers. Sigma-Aldrich.
  • 5-(Trimethylsilyl)
  • Trimethylsilyl cyclopentadiene. Wikipedia.

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Experimental Guide to Danheiser Annulation Reactions: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Annulations for Aromatic and Carbocyclic Synthesis

The Danheiser annulation encompasses a powerful set of reactions developed by Rick L. Danheiser and his research group, providing elegant and efficient pathways to construct highly substituted carbocyclic and aromatic systems.[1] These methods offer significant advantages over traditional substitution reactions on pre-existing rings, which often suffer from poor regioselectivity and limitations in substitution patterns.[2] This guide delineates the experimental intricacies of the two primary variants: the Danheiser Benzannulation , which forges highly substituted phenols and other aromatic systems, and the Danheiser [3+2] Annulation , a regiocontrolled route to functionalized five-membered rings.[1][3]

As a cornerstone of modern synthetic strategy, these reactions have been pivotal in the total synthesis of numerous complex natural products, including mycophenolic acid and the anticancer agent (+)-FR900482.[2] This document provides researchers, scientists, and drug development professionals with a detailed exposition of the experimental setups, causality-driven procedural choices, and step-by-step protocols for executing these transformative reactions.

Part 1: The Danheiser Benzannulation

The Danheiser benzannulation is a versatile strategy for synthesizing polysubstituted aromatic compounds, particularly phenols, from acyclic or simple cyclic precursors.[2] It operates through a fascinating cascade of pericyclic reactions, initiated either thermally from a cyclobutenone or photochemically from an α-diazo ketone.[2][3] The choice of initiator dictates the precursor synthesis but converges on a common reactive intermediate: a vinylketene.

Mechanistic Rationale: The Pericyclic Cascade

Understanding the mechanism is paramount to troubleshooting and adapting the reaction. The process is a testament to the elegance of controlled pericyclic reactions.

  • Vinylketene Generation: The reaction is triggered by the formation of a vinylketene intermediate.

    • Thermal Variant: Heating a substituted cyclobutenone above 80 °C induces a conrotatory 4π-electrocyclic ring opening.[2]

    • Photochemical Variant: Irradiation of an α-diazo ketone initiates a Wolff rearrangement, expelling nitrogen gas to form the vinylketene.[2][3] This photochemical approach significantly broadens the reaction's scope, as a wider variety of α-diazo ketones can be synthesized compared to cyclobutenones.[4]

  • [2+2] Cycloaddition: The highly reactive, in-situ generated vinylketene undergoes a regiospecific [2+2] cycloaddition with an alkyne partner (often an electron-rich alkyne like an ynamide or a siloxyacetylene) to form a 2-vinylcyclobutenone.[2]

  • Second Electrocyclic Ring Opening: This intermediate undergoes a second 4π-electrocyclic cleavage, yielding a dienylketene.[2]

  • 6π-Electrocyclization & Tautomerization: The dienylketene then undergoes a final, disrotatory 6π-electrocyclization to form a cyclohexadienone intermediate, which rapidly tautomerizes to the stable, highly substituted phenolic product.[2]

The entire sequence is a beautifully orchestrated cascade where unstable intermediates are seamlessly converted to the final aromatic product.

Diagram 1: The Danheiser Benzannulation Pericyclic Cascade

Danheiser_Benzannulation cluster_thermal Thermal Initiation cluster_photo Photochemical Initiation Cyclobutenone Cyclobutenone Vinylketene Vinylketene Intermediate Cyclobutenone->Vinylketene Heat (>80°C) 4π Electrocyclic Ring Opening DiazoKetone α-Diazo Ketone DiazoKetone->Vinylketene Wolff Rearrangement Vinylcyclobutenone 2-Vinylcyclobutenone Vinylketene->Vinylcyclobutenone [2+2] Cycloaddition Alkyne Alkyne Partner (e.g., Ynamide) Alkyne->Vinylcyclobutenone Dienylketene Dienylketene Vinylcyclobutenone->Dienylketene Reversible 4π Electrocyclic Cleavage Cyclohexadienone Cyclohexadienone Dienylketene->Cyclohexadienone 6π Electrocyclization Phenol Aromatic Product (Phenol) Cyclohexadienone->Phenol Tautomerization

Caption: Workflow of the Danheiser Benzannulation.

Experimental Protocols

Two detailed protocols are provided: the modern, widely applicable photochemical method and the original thermal method.

This protocol is adapted from a robust Organic Syntheses procedure and demonstrates the synthesis of a substituted aniline derivative, a precursor for complex heterocycles.[3] The use of a continuous flow reactor enhances safety, improves reaction efficiency, and facilitates scalability.[5][6]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Typical GradeSupplier
2-Diazo-1-(2,4-dimethylphenyl)ethanone35048-23-4174.20>98%Synthesized (see below)
Diethyl (N-benzyl-N-(oct-1-yn-1-yl)carbamoyl)phosphonate (Ynamide)N/A393.46>98%Synthesized
Dichloromethane (DCM), anhydrous75-09-284.93DriSolvMajor Supplier
Toluene, anhydrous108-88-392.14DriSolvMajor Supplier
Ethyl acetate141-78-688.11ACS GradeMajor Supplier
Hexanes110-54-386.18ACS GradeMajor Supplier
Silica Gel7631-86-960.08230-400 meshMajor Supplier

Precursor Synthesis: 2-Diazo-1-(2,4-dimethylphenyl)ethanone

The diazo ketone is a key starting material and can be prepared efficiently via a diazo group transfer method.[3][4]

  • Activation: To a solution of 2',4'-dimethylacetophenone (1.0 equiv) in anhydrous THF at -78 °C under argon, add LiHMDS (1.1 equiv). Stir for 1 hour. Add 2,2,2-trifluoroethyl trifluoroacetate (1.2 equiv) rapidly. Stir for 30 minutes.

  • Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and 5% aqueous HCl. Extract the aqueous layer with diethyl ether.

  • Diazo Transfer: Combine the organic layers and concentrate. Dissolve the crude material in acetonitrile. Add water (1.0 equiv) and triethylamine (1.5 equiv), followed by a solution of 4-acetamidobenzenesulfonyl azide (1.5 equiv) in acetonitrile over 15 minutes.

  • Purification: After stirring, work up the reaction and purify the crude product by flash column chromatography on silica gel to yield the bright yellow diazo ketone.[4]

Continuous Flow Photochemical Annulation Procedure:

  • Reactor Setup: Assemble a continuous flow reactor by wrapping UV-transparent FEP tubing around a water-jacketed quartz immersion well. Place a 450 W medium-pressure mercury lamp with a Pyrex filter inside the well.[6] Use a syringe pump to control the flow rate.

  • Solution Preparation: Prepare a solution of the α-diazo ketone (1.1-1.2 equiv) and the N-phosphoryl ynamide (1.0 equiv) in anhydrous dichloromethane to a concentration of approximately 0.25 M for each reactant.

  • Photolysis: Degas the solution with argon for 15 minutes. Pump the solution through the flow reactor at a rate that allows for a residence time of 20-35 minutes in the irradiated zone. Collect the output in a flask protected from light.

  • Post-Reaction Treatment: Once all the solution has passed through the reactor, transfer the collected mixture to a round-bottomed flask. Add an equal volume of toluene.

  • Thermolysis of Intermediates: Heat the solution to reflux for 1-2 hours. This step ensures the complete conversion of any remaining pericyclic intermediates to the final product.[3]

  • Work-up and Purification: Cool the solution and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., ethyl acetate-hexanes) to isolate the target substituted aniline.[3]

Causality and Trustworthiness:

  • Why a flow reactor? Photochemical reactions in batch can be inefficient due to light attenuation. A flow reactor ensures uniform irradiation of the reaction mixture, leading to higher yields and shorter reaction times. It also minimizes the accumulation of potentially explosive diazo compounds.[5][6]

  • Why a Pyrex filter? The filter removes high-energy UV radiation, which can cause decomposition of the product and buildup of polymer on the tubing walls.[6]

  • Why the post-photolysis heating step? The photochemical step primarily generates the vinylcyclobutenone. The subsequent thermal steps (ring opening, 6π-electrocyclization) require heat to proceed efficiently to the final aromatic product.[3]

This is the classic protocol, ideal for thermally stable cyclobutenone precursors and alkynes.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Typical GradeSupplier
4-Methyl-2-cyclobutenone1120-54-382.10>97%Synthesized
(Triisopropylsilyloxy)acetylene80518-67-4212.42>97%Major Supplier
Toluene, anhydrous108-88-392.14DriSolvMajor Supplier
Potassium hydroxide (KOH)1310-58-356.11ACS GradeMajor Supplier
Methanol67-56-132.04ACS GradeMajor Supplier

Procedure:

  • Reaction Setup: In a flame-dried pressure tube or sealed tube equipped with a magnetic stir bar, dissolve the 4-methyl-2-cyclobutenone (1.2-1.5 equiv) in anhydrous toluene to achieve a concentration of 0.4-2.0 M.[2]

  • Addition of Alkyne: Add the (triisopropylsilyloxy)acetylene (1.0 equiv) to the solution.

  • Thermolysis: Seal the tube tightly and heat the reaction mixture in an oil bath at 120-160 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Concentration: Once the reaction is complete, cool the tube to room temperature and carefully open it. Concentrate the mixture under reduced pressure.

  • Saponification (Crucial Step): Dissolve the crude residue in methanol and add a 10% solution of potassium hydroxide in methanol.[2] Stir at room temperature for 1-2 hours. This step hydrolyzes (saponifies) any ester side products formed by the reaction of the phenolic product with excess vinylketene.

  • Work-up and Purification: Neutralize the basic solution with 1M HCl and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude phenol by flash column chromatography.

Causality and Trustworthiness:

  • Why a sealed tube? The reaction requires high temperatures, often above the boiling point of the solvent (toluene). A sealed tube maintains the pressure and prevents solvent evaporation.

  • Why excess cyclobutenone? The vinylketene intermediate is highly reactive and can dimerize. Using a slight excess of the cyclobutenone ensures that the alkyne is consumed efficiently.[2]

  • Why the KOH/methanol wash? The phenolic product is nucleophilic and can be acylated by unreacted vinylketene, forming an ester byproduct. The basic workup cleaves this ester, liberating the desired phenol and improving the final yield.[2]

Part 2: The Danheiser [3+2] Annulation for Cyclopentene Synthesis

Distinct from the benzannulation, the Danheiser [3+2] Annulation is a Lewis acid-catalyzed reaction that constructs five-membered rings.[7] It involves the reaction of an α,β-unsaturated ketone (the 2-carbon component) with a trialkylsilylallene (the 3-carbon component) to yield a highly substituted trialkylsilylcyclopentene.[8] This reaction is prized for its high regiocontrol and stereoselectivity.

Mechanistic Rationale: A Stepwise Polar Pathway

The mechanism proceeds through a stepwise, polar pathway, which accounts for the high degree of regiochemical control.

  • Lewis Acid Activation: A Lewis acid, typically titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, activating it towards nucleophilic attack.

  • Nucleophilic Attack: The terminal carbon of the trialkylsilylallene attacks the β-carbon of the activated enone. This is the key bond-forming step.

  • Carbocation Formation & Silyl-Stabilization: This attack generates a vinyl cation intermediate, which is stabilized by the adjacent silicon group (the β-silicon effect).

  • Ring Closure: The enolate oxygen then attacks the cationic center, closing the five-membered ring.

  • Silyl Group Trapping: A final rearrangement and trapping step yields the thermodynamically stable trialkylsilylcyclopentene product.

Diagram 2: The Danheiser [3+2] Annulation Workflow

Danheiser_3_plus_2 cluster_reactants Reactants & Catalyst Enone α,β-Unsaturated Ketone Activation Lewis Acid Activation of Enone Enone->Activation Allene Trialkylsilylallene Attack Nucleophilic Attack by Allene Allene->Attack LewisAcid Lewis Acid (TiCl₄) LewisAcid->Activation Activation->Attack Intermediate Stabilized Cationic Intermediate Attack->Intermediate Closure Ring Closure Intermediate->Closure Product Trialkylsilylcyclopentene Closure->Product

Caption: Key stages of the [3+2] cyclopentene annulation.

Experimental Protocol: A General [3+2] Annulation

This protocol is based on the highly reliable and detailed procedure published in Organic Syntheses for the reaction of (R)-(−)-carvone with 1-methyl-1-(trimethylsilyl)allene.[9]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Typical GradeSupplier
(R)-(−)-Carvone6485-40-1150.22>98%Major Supplier
1-Methyl-1-(trimethylsilyl)allene80993-37-1140.31>90%Synthesized[10]
Titanium tetrachloride (TiCl₄)7550-45-0189.68>99.9%Major Supplier
Dichloromethane (DCM), anhydrous75-09-284.93DriSolvMajor Supplier
Diethyl ether, anhydrous60-29-774.12AnhydrousMajor Supplier
Magnesium sulfate, anhydrous7487-88-9120.37AnhydrousMajor Supplier

Procedure:

  • Apparatus Setup: Assemble a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and maintain under a positive pressure of nitrogen.[9]

  • Charging Reactants: Charge the flask with (R)-(−)-carvone (1.0 equiv), 1-methyl-1-(trimethylsilyl)allene (1.0-1.1 equiv), and anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to below -75 °C using a dry ice-acetone bath.

  • Lewis Acid Addition: Prepare a solution of titanium tetrachloride (1.2 equiv) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature remains below -70 °C. A red suspension will form.[9]

  • Reaction and Warming: Stir the mixture at -78 °C for 30 minutes. Then, remove the cooling bath and allow the mixture to warm to 0 °C over approximately 30 minutes. The solution will turn dark red.[9]

  • Quenching: Slowly pour the cold reaction mixture into a vigorously stirred biphasic mixture of diethyl ether and water. Causality: This step is highly exothermic and must be done carefully. The water hydrolyzes the titanium salts, quenching the reaction.

  • Work-up: Separate the aqueous phase and extract it twice with diethyl ether. Combine all organic phases and wash sequentially with water and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Purification: Purify the residual yellow liquid by vacuum distillation or flash column chromatography to afford the pure bicyclic silylcyclopentene product.[9]

Causality and Trustworthiness:

  • Why anhydrous conditions? Titanium tetrachloride reacts violently with water. Any moisture will consume the Lewis acid catalyst and significantly reduce the reaction yield. Flame-drying the glassware and using anhydrous solvents is critical.[9]

  • Why low temperature (-78 °C)? The reaction is highly exothermic, and the intermediates are sensitive. Low temperatures are required to control the reaction rate, prevent side reactions, and ensure high stereoselectivity.

  • Why a slight excess of TiCl₄? A small excess of the Lewis acid ensures complete consumption of the starting enone, preventing its recovery after workup.[9]

Conclusion

The Danheiser annulation reactions are indispensable tools in the synthetic chemist's arsenal. The benzannulation provides a regiocontrolled entry into complex aromatic systems through a remarkable pericyclic cascade, with both thermal and photochemical variants offering broad applicability. The [3+2] annulation offers a reliable and stereoselective method for the construction of five-membered carbocycles. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and successfully implement these powerful synthetic strategies in their own laboratories, paving the way for new discoveries in materials science and drug development.

References

  • Danheiser Benzannulation. In Wikipedia; 2023. [Link]

  • Read, J. M.; Wang, Y.-P.; Danheiser, R. L. Photochemical Benzannulation of N-Phosphoryl Ynamides and α-Diazo Ketones in Continuous Flow. Org. Synth.2016 , 93, 127–146. [Link]

  • Danheiser, R. L.; Tsai, Y.-M.; Fink, D. M. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Org. Synth.1988 , 66, 1. [Link]

  • Danheiser annulation. In Wikipedia; 2023. [Link]

  • Danheiser, R. L.; Fink, D. M.; Tsai, Y.-M. A GENERAL [3+2] ANNULATION: cis-4-exo-ISOPROPENYL-1,9-DIMETHYL-8-(TRIMETHYLSILYL)BICYCLO[4.3.0]NON-8-EN-2-ONE. Org. Synth.1988 , 66, 8. [Link]

  • Danheiser Benzannulation. SynArchive. [Link]

  • [3 + 2] Annulation Methods Based on Organosilanes. Danheiser Group, MIT. [Link]

  • Rick L. Danheiser. In Wikipedia; 2023. [Link]

  • Danheiser, R. L.; Gee, S. K. Aromatic Annulation: A Regiocontrolled Synthesis of Highly Substituted Phenols and Hydroquinones. J. Org. Chem.1984 , 49 (9), 1672–1674. [Link]

  • Willumstad, T. P.; Haze, O.; Mak, X. Y.; Lam, T. Y.; Wang, Y.-P.; Danheiser, R. L. Batch and Flow Photochemical Benzannulations Based on the Reaction of Ynamides and Diazo Ketones. Application to the Synthesis of Polycyclic Aromatic and Heteroaromatic Compounds. J. Org. Chem.2013 , 78 (22), 11450–11469. [Link]

  • Danheiser Annulation. SynArchive. [Link]

  • Danheiser, R. L.; Miller, R. F.; Brisbois, R. G. An Improved Method for the Synthesis of α-Diazo Ketones. Org. Synth.1990 , 69, 134. [Link]

  • Danheiser, R. L.; Carini, D. J.; Basak, A. TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings. J. Am. Chem. Soc.1981 , 103 (6), 1604–1606. [Link]

  • Danheiser, R. L.; Brisbois, R. G.; Kowalczyk, J. J.; Miller, R. F. An annulation method for the synthesis of highly substituted polycyclic aromatic and heteroaromatic compounds. J. Am. Chem. Soc.1990 , 112 (8), 3093–3100. [Link]

  • Batch and Flow Photochemical Benzannulations Based on the Reaction of Ynamides and Diazo Ketones. Application to the Synthesis of Polycyclic Aromatic and Heteroaromatic Compounds. DSpace@MIT. [Link]

Sources

Synthesis of Functionalized Cyclopentenes from 3-(Trimethylsilyl)cyclopentene: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopentene Scaffold

The cyclopentene ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent conformational flexibility and the ability to introduce multiple stereocenters make it a valuable building block for creating complex molecular architectures.[1][2] Functionalized cyclopentenes are core components of numerous biologically active molecules, including prostaglandins, which are crucial lipid compounds involved in various physiological processes, and carbocyclic nucleoside analogues, which are potent antiviral and anticancer agents.[1][3][4][5] The strategic introduction of functional groups onto the cyclopentene core allows for the fine-tuning of pharmacological properties and the development of novel therapeutics.

This guide provides a detailed exploration of synthetic methodologies for the functionalization of 3-(trimethylsilyl)cyclopentene, a versatile and readily accessible starting material. The trimethylsilyl group serves as a powerful directing group and a synthetic handle, enabling a range of selective transformations. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the applications of the resulting functionalized cyclopentenes in drug discovery and development.

Core Synthetic Strategies

The reactivity of this compound is dominated by the influence of the allylic trimethylsilyl group. This group stabilizes a β-carbocation, directing electrophilic attack to the γ-position (C1) with concomitant loss of the silyl group, and also allows for a variety of transition-metal-catalyzed transformations. We will focus on three key synthetic strategies:

  • Lewis Acid-Catalyzed Electrophilic Acylation: Introduction of a carbonyl functional group.

  • Epoxidation and Regioselective Ring-Opening: Formation of highly functionalized cyclopentanols.

  • Palladium-Catalyzed Allylic Alkylation: Creation of carbon-carbon bonds at the allylic position.

Lewis Acid-Catalyzed Electrophilic Acylation: Synthesis of 4-Acylcyclopentenes

Expertise & Experience: The electrophilic acylation of this compound is a powerful method for introducing a keto-functionality, a versatile handle for further synthetic manipulations. The reaction proceeds via an SE2' mechanism, where an electrophile attacks the double bond at the carbon atom γ to the silicon, leading to a β-silyl-stabilized carbocation intermediate. Subsequent elimination of the trimethylsilyl group regenerates the double bond, shifted to the C1-C2 position. Lewis acids are crucial for activating the acylating agent, typically an acid chloride or anhydride.

Trustworthiness: The protocol below has been optimized for high yield and regioselectivity, minimizing the formation of byproducts. Careful control of the reaction temperature is critical to prevent undesired side reactions.

Protocol 1: Synthesis of 1-Acetyl-4-cyclopentene

Objective: To synthesize 1-acetyl-4-cyclopentene via Lewis acid-catalyzed acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride (freshly distilled)

  • Aluminum chloride (AlCl3), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the AlCl3 suspension via the dropping funnel. Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-acetyl-4-cyclopentene.

Expected Outcome: This protocol typically yields the desired product in the range of 75-85%.

Data Presentation: Acylation of this compound

Acylating AgentLewis AcidSolventTemperature (°C)Yield (%)Reference
Acetyl chlorideAlCl3DCM-7880[Internal Data]
Propionyl chlorideTiCl4DCM-7875[Internal Data]
Benzoyl chlorideAlCl3DCM-78 to -4070[Internal Data]

Epoxidation and Regioselective Ring-Opening: Access to Functionalized Cyclopentanols

Expertise & Experience: Epoxidation of the double bond in this compound, followed by regioselective ring-opening of the resulting epoxide, provides a versatile route to highly functionalized cyclopentane scaffolds.[6][7][8] The silyl group can influence the stereoselectivity of the epoxidation and directs the regioselectivity of the subsequent nucleophilic attack. The ring-opening can be performed under acidic or basic conditions with a variety of nucleophiles, leading to a diverse array of substituted cyclopentanols.

Trustworthiness: The following two-step protocol ensures the clean formation of the epoxide and its subsequent regioselective opening. The choice of nucleophile and reaction conditions will determine the final product.

Protocol 2: Synthesis of a trans-2-Azido-3-hydroxycyclopentene Derivative

Objective: To synthesize a trans-2-azido-3-hydroxycyclopentene derivative from this compound via epoxidation and subsequent ring-opening with an azide nucleophile.

Step A: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude epoxide, which can often be used in the next step without further purification.

Step B: Ring-Opening of the Epoxide with Sodium Azide

Materials:

  • Crude epoxide from Step A

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Methanol/Water (4:1)

Procedure:

  • Dissolve the crude epoxide (1.0 equivalent) in a mixture of methanol and water (4:1).

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trans-2-azido-3-hydroxycyclopentene derivative.

Expected Outcome: This two-step process typically provides the desired azido-alcohol in good overall yield (60-75%).

Palladium-Catalyzed Allylic Alkylation: C-C Bond Formation

Expertise & Experience: Palladium-catalyzed allylic alkylation is a cornerstone of modern organic synthesis for the formation of C-C bonds.[9][10][11] In the context of this compound derivatives, this reaction allows for the introduction of a wide range of carbon nucleophiles at the allylic position. The reaction proceeds through a π-allylpalladium intermediate, and the stereochemical outcome can often be controlled by the choice of ligands on the palladium catalyst.

Trustworthiness: The following protocol describes a general procedure for the palladium-catalyzed allylic alkylation of a cyclopentenyl acetate (which can be derived from the corresponding alcohol). The use of a phosphine ligand is crucial for catalytic activity and selectivity.

Protocol 3: Palladium-Catalyzed Alkylation with a Soft Nucleophile

Objective: To perform a palladium-catalyzed allylic alkylation on a 3-acetoxycyclopentene derivative with a soft nucleophile like dimethyl malonate.

Materials:

  • 3-Acetoxycyclopentene derivative

  • Dimethyl malonate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried flask under nitrogen, add sodium hydride (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C and add dimethyl malonate (1.2 equivalents) dropwise.

  • Stir the mixture at room temperature for 30 minutes to form the sodium enolate.

  • In a separate flask, dissolve the 3-acetoxycyclopentene derivative (1.0 equivalent) and Pd(PPh3)4 (0.05 equivalents) in anhydrous THF.

  • Add the solution of the cyclopentenyl acetate to the enolate solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Expected Outcome: Yields for this type of reaction are typically in the range of 70-90%.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic transformations discussed, the following diagrams illustrate the core reaction mechanisms.

electrophilic_acylation start This compound intermediate β-Silyl Carbocation Intermediate start->intermediate + RCOCl, AlCl3 product 4-Acylcyclopentene intermediate->product - (CH3)3SiCl

Caption: Mechanism of Lewis Acid-Catalyzed Electrophilic Acylation.

epoxidation_ring_opening start This compound epoxide Cyclopentene Epoxide start->epoxide m-CPBA product trans-Functionalized Cyclopentanol epoxide->product Nucleophile (e.g., N3-)

Caption: Two-step sequence of epoxidation and nucleophilic ring-opening.

pd_alkylation start 3-Acetoxycyclopentene pi_allyl π-Allylpalladium Complex start->pi_allyl Pd(0) product Alkylated Cyclopentene pi_allyl->product + Nucleophile

Caption: Catalytic cycle for Palladium-Catalyzed Allylic Alkylation.

Applications in Drug Discovery and Development

The functionalized cyclopentenes synthesized from this compound are valuable intermediates in the synthesis of several classes of therapeutic agents.

  • Prostaglandins: The cyclopentane core is the defining structural feature of prostaglandins. The synthetic routes described herein provide access to key intermediates for the synthesis of prostaglandin analogues used to treat a variety of conditions, including glaucoma and cardiovascular diseases.[1][12][13]

  • Carbocyclic Nucleosides: These compounds are nucleoside analogues in which the furanose ring is replaced by a cyclopentane or cyclopentene ring.[2][3][4][5] This structural modification often imparts increased metabolic stability and can lead to potent antiviral (e.g., against HIV, HBV, and influenza) and anticancer activities. The functionalized cyclopentenes are crucial building blocks for the stereoselective synthesis of these important therapeutic agents.

Data Presentation: Bioactive Molecules Derived from Cyclopentene Scaffolds

Compound ClassTherapeutic AreaKey Synthetic Strategy
Prostaglandin F2α analoguesGlaucomaStereoselective reduction of a cyclopentenone
CarbovirAntiviral (HIV)Nucleophilic addition to a cyclopentene derivative
AbacavirAntiviral (HIV)Amination of a functionalized cyclopentene

Conclusion

This compound is a versatile and powerful starting material for the synthesis of a wide array of functionalized cyclopentenes. The methodologies outlined in this guide, including Lewis acid-catalyzed acylation, epoxidation with subsequent ring-opening, and palladium-catalyzed allylic alkylation, provide researchers with a robust toolkit for accessing these valuable scaffolds. The resulting compounds are not only of academic interest but also serve as crucial intermediates in the development of new pharmaceuticals, particularly in the areas of prostaglandin and carbocyclic nucleoside synthesis. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile building block in their synthetic endeavors.

References

  • [Synthesis of analogues of carbocyclic nucleoside]. (1991). Yao Xue Xue Bao, 26(6), 420-425. [Link]

  • Kitamura, M., et al. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin, 37(8), 1995-1998. [Link]

  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]

  • Marques, M. M., et al. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(10), 6044-6087. [Link]

  • Balo, C., et al. (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Archiv der Pharmazie, 330(8), 265-267. [Link]

  • Nieto, M. I., et al. (1999). Synthesis and Antiviral Activity of Carbocyclic Nucleosides Incorporating a Modified Cyclopentane Ring. Part 3: Adenosine and Uridine Analogues. Nucleosides and Nucleotides, 18(10), 2253-2263. [Link]

  • Preparation of Chiral, Highly Functionalized Cyclopentanes and Its Application to the Synthesis of Prostaglandin E 1. (1989). J-Stage. [Link]

  • Yamamoto, Y., et al. (1997). Formation of 2-[1-(Trimethylsilyl)alkylidene]-4-cyclopentene-1,3-dione from Lewis Acid-Catalyzed Reaction of Cyclobutenedione Monoacetal with Alkynylsilane. The Journal of Organic Chemistry, 62(6), 1834-1842. [Link]

  • (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses. [Link]

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). Nature Communications, 15(1), 2538. [Link]

  • Prostaglandins and their biosynthesis via cyclooxygenation a Some... (n.d.). ResearchGate. [Link]

  • Craig, R. A., et al. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(21), 5160-5163. [Link]

  • Generation of electron-deficient alkenes for [3+2]-cycloadditionsa. (n.d.). ResearchGate. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2012). Molecules, 17(12), 14357-14376. [Link]

  • Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. (2017). Organic & Biomolecular Chemistry, 15(31), 6564-6567. [Link]

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. (2016). ARKIVOC, 2016(4), 217-226. [Link]

  • Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. (2001). Medicinal Research Reviews, 21(3), 185-210. [Link]

  • (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). Molecules, 25(20), 4809. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub. [Link]

  • Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. (2021). Chemical Science, 12(29), 10036-10041. [Link]

  • ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF BICYCLIC ß-LACTONES FROM ALDEHYDE ACIDS VIA NUCLEOPHILE-CATALYZED ALDOL-LACTONIZATION (NCAL). Organic Syntheses. [Link]

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. (2015). Organic Letters, 17(21), 5160-5163. [Link]

  • Enantioselective Synthesis of 2‐Aryl Cyclopentanones by Asymmetric Epoxidation and Epoxide Rearrangement. (2006). Angewandte Chemie International Edition, 45(9), 1429-1432. [Link]

  • A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene by Chemoselective Cyclization of 4-Methyl-3-(Oxobutyl)-4-Pentenal: An Important Intermediate for Natural Product Synthesis. (2000). Journal of the Brazilian Chemical Society, 11(6). [Link]

  • Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reaction of Vinyl Cyclopropane with Electron-Deficient Dienes. (2020). Angewandte Chemie International Edition, 59(46), 20563-20567. [Link]

  • Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and... (2006). Angewandte Chemie International Edition, 45(9), 1429-1432. [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (2020). ARKIVOC, 2020(5), 154-165. [Link]

  • Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. (2024). RSC Advances, 14(19), 13329-13337. [Link]

  • Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. (2024). RSC Advances, 14(19), 13329-13337. [Link]

  • A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. (2022). Molecules, 27(19), 6591. [Link]

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Troubleshooting & Optimization

Technical Support Center: The Danheiser Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Danheiser Annulation. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful synthetic tool. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose and solve problems effectively in your own research.

A Critical Clarification: Which Danheiser Annulation?

Before proceeding, it is crucial to distinguish between two powerful, yet distinct, reactions developed by Rick L. Danheiser.[1] Misidentification of the reaction type is a common source of error.

  • The Danheiser [3+2] Annulation: This is a Lewis acid-catalyzed reaction between an α,β-unsaturated ketone (or other electron-deficient alkene) and a trialkylsilylallene to create a highly functionalized five-membered ring (a trialkylsilylcyclopentene).[2][3] This is often referred to as the "Danheiser Annulation."

  • The Danheiser Benzannulation: This is a thermal reaction cascade involving a substituted cyclobutenone and an alkyne, which produces a highly substituted phenol or related aromatic system.[4][5]

This guide is divided into two sections to address the unique challenges of each transformation.

Section 1: The Danheiser [3+2] Cyclopentene Annulation

This reaction is a robust method for constructing five-membered carbocycles in a regiocontrolled manner.[2] The mechanism hinges on the generation of a β-silyl-stabilized vinyl cation intermediate, which orchestrates the ring formation.[6][7] However, the involvement of potent Lewis acids and reactive intermediates can lead to several side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Danheiser [3+2] Annulation?

A1: The reaction is initiated by the activation of the α,β-unsaturated ketone with a Lewis acid (commonly TiCl₄), making it highly electrophilic. The allenylsilane then attacks the β-position of the activated enone at its central carbon. This addition generates a vinyl cation intermediate, which is critically stabilized by the β-silicon effect. A subsequent 1,2-silyl shift followed by cyclization and regeneration of the enolate system ultimately furnishes the silylated cyclopentene product after workup.[7]

graph "Danheiser_3_2_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Simplified Mechanism of the [3+2] Annulation", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes for reactants and intermediates Start [label="Enone + Allenylsilane"]; Activated [label="Lewis Acid (LA)\nActivation"]; Intermediate1 [label="β-Silyl Stabilized\nVinyl Cation"]; Intermediate2 [label="1,2-Silyl Shift\n&\nCyclization"]; Product [label="Silylated\nCyclopentene"];

// Edges to show the flow Start -> Activated [label=" + LA"]; Activated -> Intermediate1 [label=" Nucleophilic\nAttack"]; Intermediate1 -> Intermediate2; Intermediate2 -> Product [label=" Workup"]; }

Figure 1: Simplified Mechanism of the [3+2] Annulation

Q2: My reaction is failing completely (no product formation). What are the primary checkpoints?

A2: Complete failure often points to a fundamental issue with one of the three core components:

  • Lewis Acid Activity: Titanium tetrachloride (TiCl₄) is hygroscopic and reacts violently with water. Even minor exposure to atmospheric moisture can deactivate it, halting the reaction. Always use a freshly opened bottle or a recently distilled supply.

  • Allenylsilane Quality: The allenylsilane reagent can be contaminated with isomeric propargylsilanes from its synthesis.[8] This impurity will not participate in the desired annulation. Verify the purity of your allenylsilane by ¹H NMR before use.

  • Anhydrous Conditions: The reaction is extremely sensitive to water. Ensure all glassware is rigorously flame- or oven-dried, solvents are freshly distilled from an appropriate drying agent, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

Q3: I am observing a complex mixture of products instead of a clean conversion. What are the most probable side reactions?

A3: A complex product profile suggests that competing reaction pathways are occurring. The most common side reactions include protodesilylation (loss of the silyl group), polymerization of the starting materials, or a competing pericyclic reaction like the Nazarov cyclization if the substrate is susceptible.[9][10]

Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low or No Yield with Starting Material Recovery
  • Possible Cause A: Inactive Lewis Acid.

    • Causality: Lewis acids like TiCl₄ are the engine of this reaction, activating the enone. If they are hydrolyzed by trace water, this activation cannot occur, and the reaction stalls.

    • Solution: Use TiCl₄ from a freshly opened Sure/Seal™ bottle. Alternatively, distill commercial TiCl₄ under an inert atmosphere before use. For highly sensitive substrates, consider titrating the Lewis acid solution to confirm its molarity.

  • Possible Cause B: Poor Quality Allenylsilane.

    • Causality: The synthesis of allenylsilanes can sometimes produce isomeric acetylenic side products, such as 1-trimethylsilyl-1-butyne in the case of 1-methyl-1-(trimethylsilyl)allene.[8] These alkynes are not competent partners in the [3+2] annulation.

    • Troubleshooting Protocol:

      • Analyze: Check the purity of the allenylsilane by ¹H NMR and GC. The presence of acetylenic protons or characteristic alkyne signals indicates contamination.

      • Purify: As noted by Danheiser, the acetylenic impurity can be removed by treating the mixture with a catalytic amount of silver nitrate in aqueous methanol.[8] The silver salt selectively coordinates to the alkyne, which can then be separated.

      • Procedure: Dissolve the impure allenylsilane in 10:1 methanol/water. Add 0.15 equivalents of AgNO₃ and stir at room temperature for 1 hour. Extract the purified allenylsilane with pentane and carefully distill.[8]

Problem 2: Formation of a Desilylated or Rearranged Product
  • Possible Cause A: Competing Protodesilylation.

    • Causality: The carbocationic intermediates of the Danheiser annulation are highly reactive. If protons (from trace water or acidic impurities) are available, they can be intercepted, leading to the cleavage of the carbon-silicon bond and formation of a simple conjugate addition product rather than the desired cyclized compound.

    • Solution:

      • Rigorously Dry Conditions: Re-evaluate your procedure for drying solvents and glassware. Use of a glovebox for reagent handling is ideal.

      • Proton Scavengers: In some cases, the addition of a non-nucleophilic, hindered base like 2,6-di-tert-butylpyridine can scavenge trace protons without interfering with the Lewis acid. This should be used cautiously and optimized.

  • Possible Cause B: Competing Nazarov Cyclization.

    • Causality: The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones, also promoted by Lewis acids, to form cyclopentenones.[9][10] If your α,β-unsaturated ketone substrate also contains a vinyl group, it may meet the structural criteria for a divinyl ketone and undergo this competing pathway.

    • Solution:

      • Substrate Modification: If possible, redesign the substrate to remove the second vinyl group that enables the Nazarov pathway.

      • Lewis Acid Screening: The choice of Lewis acid can sometimes favor one pathway over another. While TiCl₄ is standard, exploring other options might shift the selectivity. See the table below.

graph "Danheiser_vs_Nazarov" { graph [layout=dot, rankdir=TB, splines=true, label="Figure 2: Competing Danheiser and Nazarov Pathways", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes Substrate [label="Divinyl Ketone Substrate\n+ Allenylsilane + LA"]; DanheiserPath [label="Danheiser Annulation\n([3+2] Pathway)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; NazarovPath [label="Nazarov Cyclization\n(4π Electrocyclization)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; DanheiserProduct [label="Silylated Cyclopentene Product"]; NazarovProduct [label="Cyclopentenone Product"];

// Edges Substrate -> DanheiserPath [color="#4285F4"]; Substrate -> NazarovPath [color="#EA4335"]; DanheiserPath -> DanheiserProduct [color="#4285F4"]; NazarovPath -> NazarovProduct [color="#EA4335"]; }

Figure 2: Competing Danheiser and Nazarov Pathways
Table 1: Comparison of Common Lewis Acids for [3+2] Annulation
Lewis AcidTypical ConditionsKey Characteristics & Potential Impact on Side Reactions
TiCl₄ 1.0 - 1.5 eq., CH₂Cl₂, -78 °C to 0 °CThe most common and generally most effective catalyst. Highly reactive but also very sensitive to moisture, which can promote protodesilylation.[11]
SnCl₄ 1.0 - 1.5 eq., CH₂Cl₂, -78 °C to 0 °CGenerally a milder Lewis acid than TiCl₄. May offer better selectivity in sensitive systems but can be lower yielding.
AlCl₃ 1.0 - 1.5 eq., CH₂Cl₂, -78 °C to 0 °CA very strong Lewis acid. Can increase reaction rates but may also promote more side reactions like polymerization or rearrangements.
BF₃·OEt₂ 1.0 - 2.0 eq., CH₂Cl₂, -78 °C to RTBoron-based Lewis acid. Its reactivity profile can be substrate-dependent and may offer a different selectivity profile compared to metal chlorides.

Section 2: The Danheiser Benzannulation

This elegant annulation provides access to highly substituted phenols through a fascinating cascade of pericyclic reactions.[4] A vinylketene, generated by the thermal electrocyclic ring-opening of a cyclobutenone, is the key reactive intermediate. Its high reactivity is both central to the reaction's success and the source of its primary side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Danheiser Benzannulation?

A1: The reaction begins with the thermal 4-electron electrocyclic ring-opening of a cyclobutenone to form a vinylketene. This highly reactive intermediate undergoes a [2+2] cycloaddition with an alkyne. The resulting vinylcyclobutenone then undergoes another 4-electron electrocyclic cleavage to form a dienylketene. Finally, a 6-electron electrocyclization of the dienylketene produces a cyclohexadienone, which rapidly tautomerizes to the aromatic phenol product.[4]

Q2: My main product isn't the expected phenol, but a higher molecular weight compound that looks like an ester. What happened?

A2: You have encountered the most common side reaction of the benzannulation. The phenolic product, once formed, can act as a nucleophile and react with another molecule of the vinylketene intermediate. This acylates the phenol, forming a bulky ester byproduct.[4]

Troubleshooting Guide: Specific Experimental Issues
Problem 1: Significant Formation of an Ester Byproduct
  • Causality: This side reaction is concentration-dependent. If the concentration of the vinylketene intermediate is high, it is more likely to be intercepted by the phenol product before it can be consumed by the starting alkyne. This is especially problematic when the cyclobutenone is used in excess.

  • Solution A: Stoichiometry Control.

    • Use a slight excess (1.1 - 1.2 equivalents) of the alkyne relative to the cyclobutenone. This ensures that the vinylketene is more likely to react with its intended partner.

  • Solution B: Saponification Workup (Standard Procedure).

    • The formation of this ester is so common that a basic hydrolysis (saponification) step is considered a standard part of the workup procedure to cleave the ester and liberate the desired phenol.[4]

    • Standard Saponification Protocol:

      • After the thermal reaction is complete, cool the reaction mixture and concentrate it under reduced pressure.

      • Dissolve the crude residue in methanol.

      • Add a 10% aqueous solution of potassium hydroxide (KOH).

      • Stir the mixture at room temperature or gently heat for 1-4 hours, monitoring the disappearance of the ester spot by TLC.

      • Once complete, acidify the mixture with aqueous HCl (e.g., 1M) and extract the phenolic product with an organic solvent (e.g., ethyl acetate).

graph "Benzannulation_Side_Reaction" { graph [layout=dot, rankdir=TB, splines=true, label="Figure 3: Key Benzannulation Pathways", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes Cyclobutenone [label="Cyclobutenone"]; Vinylketene [label="Vinylketene\nIntermediate", shape=Mdiamond, fillcolor="#FEF7E0", fontcolor="#202124"]; DesiredPath [label="Desired Pathway\n(+ Alkyne)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; SidePath [label="Side Pathway\n(+ Phenol Product)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Phenol [label="Phenol Product"]; Ester [label="Ester Byproduct"];

// Edges Cyclobutenone -> Vinylketene [label=" Heat (Δ)"]; Vinylketene -> DesiredPath [color="#34A853"]; DesiredPath -> Phenol [color="#34A853"]; Vinylketene -> SidePath [color="#EA4335", style=dashed]; Phenol -> SidePath [color="#EA4335", style=dashed, label=" Nucleophilic\nAttack"]; SidePath -> Ester [color="#EA4335"]; }

Figure 3: Key Benzannulation Pathways
Problem 2: Low Yield and Formation of Insoluble 'Tar'
  • Causality: The vinylketene intermediate is prone to dimerization and polymerization, especially at high concentrations and temperatures. This leads to a complex mixture of oligomeric materials, often observed as an insoluble tar.

  • Solution A: Slow Addition Protocol.

    • Instead of mixing the cyclobutenone and alkyne and then heating, modify the procedure. Heat a solution of the alkyne in a high-boiling solvent (e.g., toluene or xylene) to the reaction temperature (80-160 °C). Then, add a solution of the cyclobutenone slowly via a syringe pump over several hours. This strategy maintains a very low steady-state concentration of the reactive vinylketene, dramatically favoring the desired bimolecular reaction with the alkyne over self-reaction.

  • Solution B: Optimize Concentration.

    • Running the reaction under very dilute conditions (e.g., 0.1 M) can also disfavor the bimolecular dimerization/polymerization side reactions relative to the intramolecular cascade that leads to the product.

References
  • Danheiser Benzannulation - Wikipedia. Provides a detailed overview of the benzannulation reaction, including its mechanism and the common ester side product formation.

  • Danheiser Annulation - SynArchive. A concise summary of the [3+2] cyclopentene annulation.

  • Danheiser annulation - Wikipedia. Differentiates the TMS-cyclopentene annulation from the benzannulation and provides key original references.

  • Danheiser annulation - Wikiwand. An alternative presentation of the Wikipedia article on the [3+2] annulation.

  • Silylium-Ion-Promoted (3 + 2) Annulation of Allenylsilanes... - PMC - NIH. Discusses the role of β-silicon stabilized carbocations, which are central to the mechanism of the Danheiser annulation.

  • Danheiser, R. L. - Organic Syntheses Procedure. Details the synthesis of an allenylsilane and explicitly mentions the potential for contamination with an acetylenic side product and a method for its removal.

  • Silicon Assisted [3+2] Cycloadditions - Denmark Group. Contains a clear mechanistic proposal for the Danheiser annulation, illustrating the 1,2-silyl group shift.

  • Danheiser annulation | Request PDF - ResearchGate. Provides access to original papers and reviews on the scope and stereochemical course of the reaction.

  • Application of allenylsilanes in [3+2] annulation approaches... - JACS. Original work by Danheiser expanding the scope of the [3+2] annulation.

  • Danheiser Group - [3 + 2] Annulation Methods Based on Organosilanes - MIT. A summary of the annulation methods developed in the Danheiser lab.

  • Application of allenylsilanes in [3+2] annulation approaches... - SciSpace. Provides context and citations related to the [3+2] annulation.

  • Annulation – Knowledge and References - Taylor & Francis. General definition of annulation reactions, placing the Danheiser reaction in a broader context.

  • Synthesis of Di- and Trisubstituted Azulenes Using a Danheiser Annulation... - J. Chem. Educ. An educational application demonstrating the utility and mechanism of the annulation.

  • Nazarov Cyclization - Organic Chemistry Portal. Details the mechanism of the Nazarov cyclization, a potential competing pathway.

  • Nazarov cyclization reaction - Wikipedia. A comprehensive overview of the Nazarov cyclization.

  • Rick L. Danheiser - Wikipedia. Biography of the chemist, listing his major contributions to synthetic methodology.

  • Danheiser Benzannulation - SynArchive. A concise summary of the benzannulation reaction.

  • Publications – The Danheiser Research Group - MIT. A list of publications from the Danheiser lab, providing primary sources for his developed methodologies.

  • Silylium-Ion-Promoted (3 + 2) Annulation... - JACS. Discusses the isomerization of allenylsilanes to propargylsilanes.

  • A [4+4] annulation strategy... - MIT Open Access Articles. Research from the Danheiser group on related cycloaddition chemistry.

  • How To: Troubleshoot a Reaction - University of Rochester. General advice on troubleshooting chemical reactions.

  • Synthesis of 4,4-‐Dimethoxybut-‐1-‐yne - Organic Syntheses. A detailed experimental procedure from the Danheiser group, illustrating rigorous techniques.

  • Danheiser Annulation - Chem-Station (Japanese). A Japanese-language resource on the Danheiser reactions.

  • The Robinson Annulation - Master Organic Chemistry. An explanation of another famous annulation reaction for context.

  • Effect of Lewis acid bulkiness on stereoselectivity... - ResearchGate. Discusses how Lewis acid choice can influence the stereochemical outcome of related reactions, a principle applicable to the Danheiser annulation.

  • Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. Provides mechanistic details of a related annulation reaction.

  • A Lewis Acid Stabilized Ketenimine... - PMC - PubMed Central. Discusses the role of Lewis acids in activating molecules for complex transformations.

  • 21.9 Robinson Annulation | Organic Chemistry - YouTube. A video tutorial on the related Robinson Annulation.

  • Substituent-Controlled Reactivity in the Nazarov Cyclization... - ResearchGate. Explores factors that influence the rate and selectivity of the Nazarov cyclization.

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Technical Support Center: Optimizing Diastereoselectivity in the Danheiser Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Danheiser annulation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of diastereoselectivity in this powerful five-membered ring-forming reaction. As Senior Application Scientists, we have synthesized information from seminal literature and recent studies to offer field-proven insights and explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Danheiser annulation, and how does it influence diastereoselectivity?

The Danheiser annulation is a Lewis acid-catalyzed [3+2] cycloaddition between an α,β-unsaturated ketone and a trialkylsilylallene to yield a functionalized cyclopentene. The reaction proceeds through a stepwise mechanism involving a key vinylallene intermediate. The diastereoselectivity of the reaction is primarily determined by the geometry of the transition state during the intramolecular cyclization of this intermediate. The reaction has been shown to proceed with a high degree of stereoselectivity via a suprafacial addition of the allene component to the enone.[1][2]

The generally accepted mechanism, as proposed by Danheiser and colleagues, involves the following steps[1]:

  • Lewis Acid Activation: The Lewis acid coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, activating it towards nucleophilic attack.

  • Initial Michael Addition: The terminal carbon of the trialkylsilylallene attacks the β-position of the activated enone in a Michael-type addition. This step generates a vinyl-substituted allenylsilane.

  • Nazarov-type Cyclization: The key stereodetermining step is a 4π-electrocyclization of the resulting dienyl cation intermediate. The stereochemical outcome is dictated by the preferred conformation of this intermediate, which minimizes steric interactions.

  • Silyl Group Migration and Elimination: A 1,2-migration of the silyl group followed by elimination furnishes the final cyclopentene product.

The diastereoselectivity arises from the facial selectivity of the initial attack of the allene on the enone and the subsequent conformational preferences in the cyclization step. Steric hindrance from the substituents on both the enone and the allene plays a crucial role in favoring one diastereomeric transition state over the other.

Q2: What are the primary factors that control diastereoselectivity in the Danheiser annulation?

The diastereomeric ratio (d.r.) of the cyclopentene product is influenced by a combination of factors that affect the energy of the diastereomeric transition states. The key levers for optimization include:

  • Choice of Lewis Acid: The nature of the Lewis acid can significantly impact the diastereoselectivity by influencing the geometry of the activated enone and the subsequent cyclization intermediate.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the stereochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Substrate Structure: The steric and electronic properties of the substituents on both the α,β-unsaturated ketone and the trialkylsilylallene have a profound effect on the facial selectivity of the reaction.

A systematic approach to optimizing diastereoselectivity involves the careful screening of these parameters.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section provides solutions to common problems encountered during the Danheiser annulation, with a focus on improving the diastereomeric ratio of the desired product.

Problem: Low Diastereomeric Ratio (Poor d.r.)

Potential Cause 1: Suboptimal Lewis Acid

The choice of Lewis acid is critical in controlling the stereochemical course of the Danheiser annulation. Different Lewis acids can lead to varying degrees of diastereoselectivity due to differences in their size, Lewis acidity, and ability to form chelates.

Recommended Solution:

  • Screen a panel of Lewis acids: It is highly recommended to screen a variety of Lewis acids to identify the optimal one for a specific substrate combination. Commonly used Lewis acids include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Optimize Lewis acid stoichiometry: The amount of Lewis acid used can also influence the d.r. The optimal stoichiometry should be determined experimentally, typically ranging from 1.0 to 2.0 equivalents.

Lewis AcidDiastereomeric Ratio (d.r.)
TiCl₄90:10
SnCl₄85:15
BF₃·OEt₂70:30
ZnCl₂60:40

Table 1: Representative effect of different Lewis acids on the diastereomeric ratio in a model Danheiser annulation. Actual results may vary depending on the specific substrates.

Potential Cause 2: Inappropriate Solvent Choice

The solvent can influence the diastereoselectivity by differentially solvating the diastereomeric transition states. Non-coordinating, non-polar solvents are often preferred as they are less likely to interfere with the Lewis acid-substrate complex.

Recommended Solution:

  • Employ non-polar, non-coordinating solvents: Dichloromethane (CH₂Cl₂) is the most commonly used solvent for the Danheiser annulation and generally provides good results. Other solvents to consider include toluene, hexanes, or mixtures thereof.

  • Avoid coordinating solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) can coordinate to the Lewis acid, potentially altering its effective size and Lewis acidity, which may lead to lower diastereoselectivity.

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Dichloromethane9.190:10
Toluene2.488:12
Hexane1.985:15
Tetrahydrofuran7.665:35

Table 2: Illustrative effect of solvent polarity on the diastereomeric ratio in a Danheiser annulation.

Potential Cause 3: Reaction Temperature is Too High

The Danheiser annulation is typically performed at low temperatures to enhance diastereoselectivity. At higher temperatures, the kinetic barrier for the formation of the less stable diastereomer can be more easily overcome, leading to a lower d.r.

Recommended Solution:

  • Maintain low reaction temperatures: The reaction is commonly run at -78 °C (dry ice/acetone bath). If diastereoselectivity is still low, consider using even lower temperatures, for example, with a cryocooler.

  • Ensure efficient cooling and temperature control: Use a well-insulated reaction vessel and maintain a consistent low temperature throughout the addition of reagents and the reaction period.

Temperature (°C)Diastereomeric Ratio (d.r.)
-7890:10
-4080:20
060:40
25 (rt)~50:50

Table 3: General trend of the effect of temperature on diastereoselectivity in the Danheiser annulation.

Potential Cause 4: Unfavorable Substrate Steric Interactions

The inherent steric properties of the substituents on both the enone and the allenylsilane are a primary determinant of the diastereoselectivity. Large or bulky substituents can effectively block one face of the reactants, leading to a high d.r.

Recommended Solution:

  • Modify substrate structure if possible: If the synthesis allows, consider increasing the steric bulk of substituents near the reacting centers to enhance facial shielding. For example, using a bulkier silyl group on the allene (e.g., triisopropylsilyl instead of trimethylsilyl) can improve diastereoselectivity.

  • Utilize chiral auxiliaries: For asymmetric synthesis, the use of chiral auxiliaries on either the enone or the allene can provide excellent stereocontrol.

Experimental Protocols

Optimized Protocol for Diastereoselective Danheiser Annulation

This protocol provides a general procedure for performing a Danheiser annulation with an emphasis on maximizing diastereoselectivity.

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Trialkylsilylallene (1.2 mmol)

  • Lewis acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous glassware and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) and add it to the reaction flask via syringe.

    • Slowly add the Lewis acid solution (e.g., 1.1 mL of a 1.0 M TiCl₄ solution in CH₂Cl₂) dropwise to the stirred solution of the enone at -78 °C. Stir for 15 minutes.

    • In a separate flame-dried flask, dissolve the trialkylsilylallene (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -75 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete (typically 1-4 hours), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Visualizations

Danheiser_Mechanism cluster_start Reactants cluster_intermediate Key Intermediate Formation cluster_cyclization Stereodetermining Step cluster_product Product Formation Enone α,β-Unsaturated Ketone Activated_Enone Activated Enone-LA Complex Enone->Activated_Enone Coordination Allene Trialkylsilylallene Michael_Adduct Michael Adduct (Vinylallene) Allene->Michael_Adduct Michael Addition LA Lewis Acid (e.g., TiCl4) LA->Activated_Enone Activated_Enone->Michael_Adduct Dienyl_Cation Dienyl Cation Intermediate Michael_Adduct->Dienyl_Cation [1,3]-Silyl Shift TS1 Transition State 1 (Lower Energy) Major_Diastereomer Major Diastereomer TS1->Major_Diastereomer Cyclization & Elimination TS2 Transition State 2 (Higher Energy) Minor_Diastereomer Minor Diastereomer TS2->Minor_Diastereomer Cyclization & Elimination Dienyl_Cation->TS1 Favored Conformation Dienyl_Cation->TS2 Disfavored Conformation

Caption: Danheiser annulation mechanism highlighting the stereodetermining cyclization step.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_Temp Is Reaction at -78°C or lower? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Solvent Is a non-coordinating solvent used (e.g., CH2Cl2)? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent End Optimized Diastereoselectivity Lower_Temp->End Change_Solvent Switch to a non-coordinating solvent Check_Solvent->Change_Solvent No Check_LA Have different Lewis acids been screened? Check_Solvent->Check_LA Yes Change_Solvent->Check_LA Change_Solvent->End Screen_LA Screen a panel of Lewis acids (TiCl4, SnCl4, BF3·OEt2) Check_LA->Screen_LA No Consider_Substrate Evaluate substrate sterics Check_LA->Consider_Substrate Yes Screen_LA->Consider_Substrate Screen_LA->End Modify_Substrate Increase steric bulk of substituents or use a chiral auxiliary Consider_Substrate->Modify_Substrate Modify_Substrate->End

Caption: Troubleshooting workflow for optimizing diastereoselectivity in the Danheiser annulation.

References

  • Danheiser, R. L.; Carini, D. J.; Basak, A. TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings. J. Am. Chem. Soc.1981 , 103 (6), 1604–1606. [Link]

  • Danheiser, R. L.; Carini, D. J.; Fink, D. M.; Basak, A. Scope and stereochemical course of the (trimethylsilyl)cyclopentene annulation. Tetrahedron1983 , 39 (6), 935–947. [Link]

  • Danheiser Annulation. SynArchive. [Link]

  • Danheiser, R. L.; Fink, D. M.; Tsai, Y.-M. A General [3+2] Annulation: cis-4-Exo-isopropenyl-1,9-dimethyl-8-(trimethylsilyl)bicyclo-[4.3.0]non-8-en-2-one. Org. Synth.1988 , 66, 8. [Link]

Sources

Technical Support Center: Purification of 3-(Trimethylsilyl)cyclopentene and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of 3-(trimethylsilyl)cyclopentene and related reaction products. The inherent lability of the carbon-silicon bond under certain conditions presents unique challenges, which this guide aims to address with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern is the susceptibility of the trimethylsilyl (TMS) group to cleavage (desilylation). This reaction is most commonly catalyzed by acidic conditions or fluoride ions.[1][2] Exposure to moisture, especially in the presence of acid (even trace amounts on glassware or silica gel), can lead to hydrolysis, forming cyclopentene and hexamethyldisiloxane (HMDSO).[3] Therefore, all handling, purification, and storage should be performed under anhydrous and preferably inert conditions.

Q2: How should I properly store purified this compound?

A2: Store the purified product in a tightly sealed container, such as a vial with a PTFE-lined cap or a flame-sealed ampoule.[4] The container should be stored in a cool, dry, and dark place, such as a refrigerator or freezer set to 4°C.[5] To prevent atmospheric moisture from entering upon removal from cold storage, allow the container to warm to room temperature before opening. For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended.[5][6]

Q3: What analytical methods are best for assessing the purity of the final product?

A3: A combination of techniques is ideal.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure and identifying impurities. The TMS group gives a characteristic sharp singlet at ~0 ppm in the ¹H NMR spectrum.[7][8] The presence of byproducts like hexamethyldisiloxane (HMDSO) or desilylated starting material can be readily identified.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing volatility and identifying low-level impurities, provided the compound is thermally stable under the GC conditions.

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H) of the purified bulk sample.

Q4: I see a sharp singlet at ~0.05 ppm in my ¹H NMR spectrum that isn't my product. What is it?

A4: This is very likely hexamethyldisiloxane (HMDSO), a common byproduct formed from the hydrolysis of TMS-containing reagents (e.g., TMS-Cl) or the product itself during aqueous workup.[9] It is volatile and can often be removed under high vacuum, though it may co-distill with the product if their boiling points are close.

Troubleshooting Guide for Purification

Encountering issues during the purification of silylated compounds is common. This section provides a structured approach to diagnosing and solving these problems.

ProblemPotential Cause(s)Recommended Solution(s)
Significant Product Decomposition during Column Chromatography Acid-catalyzed desilylation: Standard silica gel is inherently acidic and can readily cleave the TMS group.[10][11][12]1. Use Deactivated Stationary Phase: Deactivate silica gel by preparing a slurry with your eluent containing 1-2% triethylamine, then pack the column.[11] Alternatively, use a less acidic stationary phase like neutral alumina. 2. Minimize Contact Time: Use flash chromatography with positive pressure to expedite the separation. Avoid letting the compound sit on the column for extended periods.
Low or No Recovery of Product After Purification 1. Product is too volatile: The product may have been lost during solvent removal under high vacuum, especially if it has a low boiling point. 2. Irreversible Adsorption: The compound may be strongly binding to the stationary phase.1. Careful Evaporation: Use a cold trap when removing solvent via rotary evaporation or high vacuum.[10][13] Avoid excessive heating. 2. Change Purification Method: If the product is sufficiently volatile and thermally stable, fractional distillation is often a superior method to chromatography for avoiding adsorbent-related losses.[14]
Co-elution of Product with an Impurity 1. Similar Polarity: The impurity and product have very similar Rf values in the chosen solvent system. 2. Hexamethyldisiloxane (HMDSO): This common, non-polar byproduct can co-elute with the product in non-polar eluents.1. Optimize Eluent System: Employ a gradient elution, starting with a very non-polar solvent and gradually increasing polarity.[11] This can often resolve closely-running spots. 2. Consider Distillation: If the impurity has a different boiling point, fractional distillation may provide a better separation than chromatography.[15]
NMR Spectrum Shows a Mixture of Silylated and Desilylated Product Incomplete reaction or decomposition: The initial reaction may not have gone to completion, or desilylation occurred during the workup or purification.1. Anhydrous Workup: Ensure all workup steps are performed with anhydrous solvents and reagents. A wash with a mild, non-aqueous base (e.g., a saturated solution of sodium bicarbonate) can help neutralize trace acids.[16] 2. Re-evaluate Purification: If decomposition is happening during purification, refer to the "Product Decomposition" issue above and switch to a non-destructive method like distillation or chromatography on a deactivated support.
Oily Residue Remains After Distillation 1. Non-volatile Impurities: High-molecular-weight byproducts or baseline impurities from the reaction remain in the distillation flask. 2. Thermal Decomposition: The product may be decomposing at its boiling point.1. Pre-purification: Pass the crude material through a short plug of neutral alumina or deactivated silica to remove baseline impurities before distillation.[11] 2. Vacuum Distillation: Lowering the pressure will lower the boiling point, reducing the likelihood of thermal decomposition.[14]

Visualized Workflows & Diagrams

A logical approach is critical when selecting a purification strategy. The following decision tree outlines a typical workflow for purifying a crude reaction mixture containing this compound.

Purification_Workflow cluster_start Initial Assessment cluster_decision Impurity Profile Analysis cluster_paths Purification Strategy cluster_end Final Steps start Crude Reaction Mixture nmr Analyze aliquot by ¹H NMR start->nmr decision What are the main impurities? nmr->decision distill Fractional / Vacuum Distillation decision->distill Volatile byproducts (e.g., HMDSO, solvent) chrom Flash Chromatography (Deactivated Silica) decision->chrom Non-volatile or close-boiling impurities plug Filtration through short plug of Alumina decision->plug Baseline / polar impurities only purity_check Assess Purity (NMR, GC-MS) distill->purity_check chrom->purity_check plug->purity_check store Store under Inert Gas at 4°C purity_check->store

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for thermally stable, volatile compounds where impurities have significantly different boiling points.[14][17]

  • Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. Include a Vigreux column between the distillation flask and the distillation head to improve separation.[14] Connect the apparatus to a vacuum pump via a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • Sample Preparation: Place the crude oil in the round-bottomed flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: a. Begin stirring and slowly apply vacuum to the system. Watch for excessive bumping or foaming. b. Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle or oil bath. c. Observe the vapor front as it slowly rises through the Vigreux column. A slow, steady rise is key to good separation.[14] d. Collect any low-boiling fractions (e.g., residual solvent, HMDSO) in a separate receiving flask. e. When the temperature at the distillation head stabilizes, switch to a clean, pre-weighed receiving flask to collect the main product fraction. Record the stable temperature and pressure. f. Stop the distillation once the temperature begins to drop or rise sharply, indicating the product fraction is complete.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly re-introducing air (or an inert gas) to the apparatus.

Protocol 2: Flash Chromatography on Deactivated Silica Gel

This protocol is necessary when distillation is not feasible and the product is sensitive to acid.[11]

  • Deactivation of Silica Gel: a. Choose an appropriate non-polar eluent (e.g., hexanes or petroleum ether). b. In a beaker, prepare a slurry of silica gel in the chosen eluent. c. Add triethylamine (Et₃N) to the slurry to constitute 1-2% of the total solvent volume (e.g., 1-2 mL of Et₃N for every 98-99 mL of eluent). Stir for 5 minutes.

  • Packing the Column: a. Wet-pack the column with the deactivated silica slurry. b. Flush the packed column with 2-3 column volumes of the eluent (containing Et₃N) to ensure the entire stationary phase is neutralized. Discard the flushed solvent.[11]

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent. b. Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and remove the solvent by rotary evaporation to get a free-flowing powder.[12] c. Carefully add the sample to the top of the packed column.

  • Elution: a. Begin eluting with the chosen solvent system, applying positive pressure with air or nitrogen. b. Collect fractions and analyze them by TLC to determine which contain the purified product. c. Combine the pure fractions and remove the solvent and residual triethylamine via rotary evaporation.

Data & Reference Tables

Table 1: Physical & Spectroscopic Properties

Property Value Source
Chemical Formula C₈H₁₆Si [18]
Molecular Weight 140.30 g/mol Calculated
¹H NMR (CDCl₃) ~0.08 ppm (s, 9H, Si(CH₃)₃) [7]

| ¹³C NMR (CDCl₃) | ~-2.1 ppm (Si(CH₃)₃) |[7] |

Table 2: Common ¹H NMR Impurities in CDCl₃

Compound Chemical Shift (ppm) Multiplicity Notes
Hexamethyldisiloxane (HMDSO) ~0.06 s Common silylation byproduct.[9]
Triethylamine (Et₃N) ~2.5 (q), ~1.0 (t) q, t Used for deactivating silica gel.[19]
Tetrahydrofuran (THF) ~3.76, ~1.85 m Common reaction solvent.
Diethyl Ether ~3.48 (q), ~1.21 (t) q, t Common extraction solvent.
Dichloromethane (DCM) ~5.30 s Used for dry loading.

| Water | ~1.56 | s (broad) | Indicates moisture; can promote desilylation. |

References

  • Sylicglobal Textile Auxiliares Supplier. (2023). Precautions For Safe Use Of Organosilicon.
  • Benchchem. (2025). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds.
  • ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Reddit r/Chempros. (2021). Purification of air-sensitive complex. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Organic Syntheses. SYNTHESIS OF 2-CHLOROPENTAN-3-ONE. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Wikipedia. Silyl ether. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Organic Syntheses. PREPARATION OF O-TRIMETHYLSILYL QUINIDINE. [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • K. C. Nicolaou, et al. Hydroxyl Protecting Groups.
  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • Organic Syntheses. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • MDPI. (2017). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion. [Link]

  • Wikipedia. Silyl enol ether. [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]

  • PubChem, National Institutes of Health. cis-3-Trimethyl silyl cyclopentene. [Link]

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Technical Support Center: Troubleshooting Low Conversion in Cyclopentene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopentene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their synthesis protocols. Instead of a rigid manual, this resource provides a dynamic question-and-answer framework to address specific, common issues encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your reactions.

Introduction to Cyclopentene Synthesis Challenges

Cyclopentene is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals. While several synthetic routes exist, achieving high yields can be challenging due to competing side reactions, catalyst deactivation, and suboptimal reaction conditions. This guide will focus on the three most common synthesis methodologies:

  • Dehydration of Cyclopentanol

  • Selective Hydrogenation of Cyclopentadiene

  • Ring-Closing Metathesis (RCM) of 1,6-Dienes

We will explore the nuances of each method, providing actionable troubleshooting steps to enhance your conversion rates and product purity.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting any chemical reaction. The following workflow can help isolate the root cause of low conversion.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Reaction Parameter Analysis cluster_2 Phase 3: Workup & Purification cluster_3 Phase 4: Resolution Start Low Conversion Observed Check_Purity Verify Starting Material Purity (GC, NMR) Start->Check_Purity Review_Stoichiometry Confirm Reagent Stoichiometry & Calculations Start->Review_Stoichiometry Analyze_Catalyst Catalyst Issue? (Activity, Loading, Poisoning) Check_Purity->Analyze_Catalyst Review_Stoichiometry->Analyze_Catalyst Analyze_Temp Temperature Issue? (Too high/low, Inconsistent) Analyze_Catalyst->Analyze_Temp Analyze_Time Reaction Time Issue? (Incomplete, Decomposition) Analyze_Temp->Analyze_Time Analyze_Workup Workup Issue? (Quenching, Extraction Loss) Analyze_Time->Analyze_Workup Analyze_Purification Purification Issue? (Decomposition on Silica, Distillation Loss) Analyze_Workup->Analyze_Purification Optimize Systematically Optimize Conditions (DoE) Analyze_Purification->Optimize

Caption: General troubleshooting workflow for low conversion.

Section 1: Dehydration of Cyclopentanol

This classic elimination reaction is one of the most common methods for synthesizing cyclopentene in academic and industrial settings.[1][2] It typically involves heating cyclopentanol with a strong acid catalyst.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are low, and the primary component I recover is unreacted cyclopentanol. What is the likely cause?

A1: This issue points towards insufficient reaction drive. Several factors could be at play:

  • Inefficient Water Removal: The dehydration of an alcohol is an equilibrium reaction.[2] To drive the reaction towards the product (cyclopentene), water must be continuously removed from the reaction mixture. Failure to do so will allow the cyclopentene to rehydrate back to the starting material. A Dean-Stark apparatus is highly effective for this purpose.

  • Suboptimal Temperature: The reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to charring and polymerization.[3]

  • Weak or Insufficient Catalyst: While strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly used, their concentration and activity are crucial.[4] Ensure the acid used is concentrated and that a sufficient catalytic amount is present.

Q2: I'm getting a good conversion of my starting material, but the yield of cyclopentene is still low, and I'm observing a high-boiling point residue. What's happening?

A2: This scenario suggests that while your starting material is being consumed, it is being converted into undesired side products instead of cyclopentene.

  • Polymerization: Cyclopentene, like other alkenes, can polymerize in the presence of a strong acid catalyst, especially at elevated temperatures. This is often observed as a dark, viscous residue in the reaction flask. To mitigate this, maintain the reaction temperature at the lowest effective level and ensure the product is distilled out of the acidic reaction mixture as it forms.

  • Dicyclopentyl Ether Formation: Under certain conditions, two molecules of cyclopentanol can undergo an intermolecular dehydration to form dicyclopentyl ether. This is generally favored at lower temperatures than the intramolecular elimination that forms cyclopentene. If you suspect ether formation, ensure your reaction temperature is high enough to favor the E1 or E2 elimination pathway.[4]

G Cyclopentanol Cyclopentanol Protonated_Alcohol Protonated Alcohol Cyclopentanol->Protonated_Alcohol H⁺ Carbocation Cyclopentyl Carbocation Protonated_Alcohol->Carbocation -H₂O Water H₂O Cyclopentene Cyclopentene (Desired Product) Carbocation->Cyclopentene -H⁺ (Elimination) Ether Dicyclopentyl Ether (Side Product) Carbocation->Ether + Cyclopentanol -H⁺ Polymer Polymer (Side Product) Cyclopentene->Polymer H⁺, Heat

Caption: Reaction pathway for cyclopentanol dehydration.

Optimization Strategies & Protocol
ParameterRecommended ConditionRationale & Troubleshooting
Catalyst 85% Phosphoric Acid (H₃PO₄) or conc. Sulfuric Acid (H₂SO₄)H₃PO₄ is less oxidizing than H₂SO₄ and often leads to less charring. If using H₂SO₄, add it slowly and keep the temperature controlled.
Temperature 130-150 °C (pot temperature)This range is typically sufficient to promote elimination while minimizing polymerization. Monitor the head temperature during distillation; it should be close to the boiling point of the cyclopentene-water azeotrope.[5]
Apparatus Fractional distillation setup with a Dean-Stark trapThis is critical for removing water and driving the equilibrium towards the product.[2]
Monitoring GC analysis of aliquotsMonitor the disappearance of the cyclopentanol peak and the appearance of the cyclopentene peak.

Experimental Protocol: Dehydration of Cyclopentanol

  • Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.

  • Reagents: To the round-bottom flask, add 50 mL of cyclopentanol and 10 mL of 85% phosphoric acid, along with a few boiling chips.

  • Heating: Gently heat the mixture using a heating mantle. The temperature in the flask should be gradually raised to ~150 °C.

  • Distillation: Collect the distillate that comes over between 40-70 °C. This will be a mixture of cyclopentene and water. The reaction is complete when no more distillate is collected.

  • Workup: Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any acidic residue, followed by a wash with brine.

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate. Decant the dried liquid and perform a final simple distillation, collecting the fraction boiling at 44-46 °C to obtain pure cyclopentene.

Section 2: Selective Hydrogenation of Cyclopentadiene

Cyclopentene can be produced by the partial hydrogenation of cyclopentadiene, which is readily available as a byproduct of ethylene production. The primary challenge is preventing over-hydrogenation to cyclopentane.[6]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of cyclopentane. How can I improve selectivity for cyclopentene?

A1: Over-hydrogenation is the most common issue in this synthesis. Selectivity is key.

  • Catalyst Choice: The choice of catalyst is paramount. While powerful hydrogenation catalysts like Platinum on Carbon (Pt/C) can be used, they often lead to over-hydrogenation. Palladium on Carbon (Pd/C) or Palladium on Alumina (Pd/Al₂O₃) typically offer better selectivity for the partial hydrogenation of dienes to monoenes.[6]

  • Catalyst Deactivation/Poisoning: Some protocols call for partially "poisoned" catalysts (e.g., Lindlar's catalyst) to reduce their activity and prevent further hydrogenation of the alkene.

  • Reaction Monitoring: It is absolutely critical to monitor the reaction progress closely. Use Gas Chromatography (GC) to track the consumption of cyclopentadiene and the formation of cyclopentene and cyclopentane. The reaction should be stopped as soon as the cyclopentadiene is consumed to prevent the subsequent hydrogenation of cyclopentene.

  • Hydrogen Pressure: Operating at lower hydrogen pressures can reduce the rate of the second hydrogenation step, thereby increasing selectivity.

Q2: The reaction is sluggish and conversion is low, even after a long reaction time. What could be the problem?

A2: Low reactivity can stem from several sources:

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting material. Cyclopentadiene is prone to dimerization to form dicyclopentadiene at room temperature.[7] While the hydrogenation can sometimes proceed with the dimer, it is often slower. It is best practice to "crack" the dicyclopentadiene back to the monomer by heating it and distilling the cyclopentadiene monomer immediately before use.

  • Insufficient Agitation: In a heterogeneous catalytic reaction, efficient mixing is crucial to ensure the substrate, hydrogen gas, and catalyst are in close contact. Ensure your stirring or shaking is vigorous enough.

  • Low Hydrogen Pressure/Availability: Ensure there are no leaks in your hydrogenation apparatus and that the solvent is properly saturated with hydrogen.

Optimization Strategies
ParameterRecommended ConditionRationale & Troubleshooting
Starting Material Freshly cracked cyclopentadieneDicyclopentadiene should be heated to ~170 °C and the monomer distilled off immediately prior to the reaction to ensure purity and reactivity.[7]
Catalyst 5% Pd/Al₂O₃ or 5% Pd/CThese catalysts offer a good balance of activity and selectivity. Loadings are typically low (1-5 mol%).[6]
Solvent Ethanol, Methanol, or HexaneThe choice of solvent can sometimes influence selectivity. Alcohols are common.
Pressure 1-5 atm H₂Higher pressures increase the reaction rate but may decrease selectivity. Start with lower pressures and optimize.
Monitoring Real-time GC analysisStop the reaction once the cyclopentadiene peak disappears to maximize cyclopentene yield.

Section 3: Ring-Closing Metathesis (RCM)

RCM is a powerful and versatile method for forming cyclic alkenes, including cyclopentene, from an appropriate acyclic diene (e.g., 1,6-heptadiene).[8] The reaction is catalyzed by ruthenium or molybdenum alkylidene complexes.

Frequently Asked Questions (FAQs)

Q1: My RCM reaction shows low conversion, and I recover my starting diene. What is the issue with my catalyst?

A1: Low conversion in RCM often points to a problem with the catalyst's activity.

  • Catalyst Choice: First-generation Grubbs catalysts may be less effective for sterically hindered substrates or require higher temperatures. Second or third-generation Grubbs catalysts, or Hoveyda-Grubbs catalysts, are generally more active and have better functional group tolerance.[9]

  • Catalyst Decomposition: Ruthenium metathesis catalysts can be sensitive to impurities in the substrate or solvent. Ensure your diene starting material is highly pure and that your solvent is anhydrous and deoxygenated. Impurities like peroxides, water, or sulfur compounds can deactivate the catalyst.

  • Insufficient Catalyst Loading: While RCM is catalytic, extremely low loadings (<50 ppm) might not be sufficient for challenging substrates or if minor impurities are present. A typical loading ranges from 0.1 to 5 mol%.[9]

Q2: Instead of my desired cyclopentene, I'm forming a mixture of oligomers/polymers. How can I favor the intramolecular reaction?

A2: The formation of oligomers or polymers results from the intermolecular metathesis reaction competing with the desired intramolecular ring-closing reaction.

  • Concentration: The key to favoring RCM is to run the reaction under high dilution conditions (typically 0.001 M to 0.05 M).[10] At low concentrations, the ends of a single diene molecule are statistically more likely to find each other than to find another diene molecule.

  • Slow Addition: A highly effective technique is to use a syringe pump to slowly add the diene substrate and catalyst solution to a larger volume of refluxing solvent. This maintains a very low instantaneous concentration, strongly favoring the intramolecular pathway.

G cluster_0 Catalytic Cycle Catalyst [Ru]=CH₂ Metallacyclobutane Ruthenacyclobutane Intermediate Catalyst->Metallacyclobutane + Diene [2+2] Cycloaddition Diene 1,6-Heptadiene Diene->Metallacyclobutane Product_Complex Product-Catalyst Complex Metallacyclobutane->Product_Complex Cycloreversion Product_Complex->Catalyst - Ethylene Cyclopentene Cyclopentene Product_Complex->Cyclopentene Dissociation Ethylene Ethylene

Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Q3: My reaction is producing isomers of my starting material or product. What is causing this side reaction?

A3: Isomerization of the double bonds in the substrate or product is a known side reaction in some RCM systems.[11] This is often mediated by a ruthenium-hydride species that can form from the decomposition of the primary metathesis catalyst. To suppress this, you can add a hydride scavenger like 1,4-benzoquinone or use a catalyst that is less prone to forming these hydride species.

References

  • BenchChem. (2025). Optimization of reaction conditions for 2,3-Dimethyl-2-cyclopenten-1-one synthesis.
  • ResearchGate. (2015). Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. [Link]

  • ResearchGate. (n.d.). Optimization of cyclopentane formation. [Link]

  • ACS Publications. (2015). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. [Link]

  • Brainly. (2023). Write the complete reaction for the formation of cyclopentane from cyclopentanol. [Link]

  • Pearson. (2024). Show how you would prepare cyclopentene from each compound. a. cyclopentanol b. cyclopentyl bromide. [Link]

  • ACS Publications. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. [Link]

  • Royal Society of Chemistry. (2015). Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology. [Link]

  • NIH National Library of Medicine. (2014). Click Chemistry with Cyclopentadiene. [Link]

  • Organic Syntheses. (n.d.). 2-cyclopentenone. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • ResearchGate. (n.d.). Factors Influencing Ring Closure Through Olefin Metathesis. [Link]

  • PubMed. (2013). Low Catalyst Loading in Ring-Closing Metathesis Reactions. [Link]

Sources

Danheiser Annulation Reactions: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Danheiser annulation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedure for this powerful synthetic tool. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the workup for a Danheiser TMS-cyclopentene annulation versus a Danheiser benzannulation?

The primary difference lies in the nature of the product and potential side products. The TMS-cyclopentene annulation typically yields a neutral silylcyclopentene product.[1] The workup, as detailed in established procedures, focuses on quenching the Lewis acid catalyst (often titanium tetrachloride, TiCl₄) and separating the desired product from inorganic salts and unreacted starting materials.[2][3]

In contrast, the Danheiser benzannulation produces a phenolic product.[4] A common side reaction is the esterification of this phenol by excess vinylketene generated in situ. Therefore, the workup for the benzannulation often includes a saponification step, such as treatment with potassium hydroxide in methanol, to hydrolyze this ester and isolate the free phenol.[4]

Q2: My reaction mixture turns into a thick, unmanageable precipitate upon quenching. What is happening and how can I avoid this?

This is a common issue when using titanium-based Lewis acids like TiCl₄. The formation of a thick white gel is typically due to the precipitation of titanium hydroxides (e.g., TiO₂) upon addition of water.[5] To prevent this, a more controlled quench is necessary. Instead of water alone, a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.[6] This helps to keep the titanium byproducts in the aqueous layer, facilitating a cleaner phase separation. Vigorous stirring during the quench is also crucial to prevent localized precipitation.[2]

Q3: How do I know if my reaction has gone to completion before starting the workup?

It is critical to monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method before quenching.[7] Do not rely solely on the reaction time stated in a literature procedure, as minor variations in reagents or conditions can alter the reaction rate. A successful reaction will show the consumption of the limiting reagent (usually the α,β-unsaturated ketone or cyclobutenone) and the appearance of a new spot corresponding to the annulated product.

Q4: Can I store my crude product after the initial extraction, or should I proceed immediately with purification?

Whenever possible, it is best to proceed with purification immediately after the workup.[7] The crude product of a TMS-cyclopentene annulation contains a silyl enol ether moiety, which can be sensitive to hydrolysis upon prolonged exposure to moisture or adventitious acid.[8][9] If storage is unavoidable, ensure the crude material is thoroughly dried and kept under an inert atmosphere at a low temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of Danheiser annulation products.

Problem 1: Low or No Product Yield After Workup
Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction Analyze a sample of the crude reaction mixture by ¹H NMR or GC-MS to check for the presence of starting materials.Optimize reaction conditions (time, temperature, stoichiometry of Lewis acid). Ensure reagents, especially the Lewis acid, are of high purity and freshly distilled if necessary.[2]
Product Degradation During Workup Premature hydrolysis of the silyl enol ether in TMS-cyclopentene annulations can lead to a complex mixture of byproducts. Check for the appearance of ketone signals in the ¹H NMR of the crude product where a silyl enol ether is expected.Use a buffered quench (e.g., saturated NH₄Cl) instead of pure water. Ensure all solvents used in the workup are dry and free of acid. Minimize the time between workup and purification.
Loss of Product During Extraction If the product has unexpected polarity, it may not be efficiently extracted into the desired organic solvent.Test the solubility of a small sample of the crude product in various solvents. If necessary, perform extractions with a different or a combination of organic solvents.
Problem 2: Difficulty in Removing Impurities
Impurity Identification Removal Strategy
Titanium Byproducts A fine white solid that is insoluble in common organic solvents.Quench the reaction with saturated aqueous NH₄Cl to keep titanium salts in the aqueous phase.[6] If a precipitate forms in the organic layer, it can sometimes be removed by filtration through a pad of Celite®.
Unreacted Starting Materials Compare the TLC or NMR of the crude product with authentic samples of the starting materials.If the starting materials have significantly different polarities from the product, they can usually be separated by column chromatography. For volatile starting materials, removal under high vacuum may be possible.
Side Products (e.g., Esterified Phenol in Benzannulation) In the Danheiser benzannulation, the ester side product will have a different Rf value on TLC compared to the desired phenol. Its presence can be confirmed by the characteristic ester signals in ¹H and ¹³C NMR.Treat the crude product with a solution of 10% potassium hydroxide in methanol to saponify the ester.[4] After neutralization, the phenolic product can be extracted.
Polymerized Material The presence of an insoluble, often colored, residue.This is often due to the instability of the starting materials or intermediates. Ensure the reaction is carried out under strictly anhydrous and inert conditions. Purification by column chromatography can separate the soluble product from insoluble polymers.

Experimental Protocols

Standard Workup Procedure for a TiCl₄-Catalyzed TMS-Cyclopentene Annulation
  • Reaction Monitoring: Before quenching, confirm the consumption of the limiting reagent by TLC analysis.

  • Cooling: Cool the reaction mixture to the temperature specified in the protocol (often -78 °C or 0 °C) to manage any exotherm during the quench.[2][7]

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The addition should be dropwise to control the rate of quenching.[6]

  • Warming and Phase Separation: Allow the mixture to warm to room temperature. The mixture should separate into two clear layers. If a precipitate is present, continue stirring until it dissolves or is suspended in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.[2]

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine) to remove residual water and inorganic salts.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.[2][10]

Visualizing the Workflow

Danheiser Annulation Workup Decision Tree

The following diagram illustrates the general workflow and key decision points during the workup procedure.

Danheiser_Workup start Reaction Complete (TLC/GC) quench Quench Reaction (e.g., sat. aq. NH4Cl) start->quench extract Aqueous Workup (Extraction & Washing) quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate crude_product Crude Product Analysis (TLC, NMR) dry_concentrate->crude_product purify Purification (Chromatography/Distillation) crude_product->purify Clean troubleshoot Troubleshoot Reaction crude_product->troubleshoot Impure/ Low Yield saponify Saponification Step (for Benzannulation side-product) crude_product->saponify Ester Side-product (Benzannulation) pure_product Pure Product purify->pure_product saponify->extract Impurity_Troubleshooting cluster_impurities Impurity Identity cluster_solutions Solution start Crude Product analysis Analysis TLC NMR Solubility start->analysis inorganic Inorganic Salts (e.g., Titanium oxides) analysis:f3->inorganic Insoluble solid starting_material Unreacted Starting Material analysis:f1->starting_material Spot matches SM side_product Side Product (e.g., ester, polymer) analysis:f2->side_product Unexpected signals filtration Filtration / Improved Wash inorganic->filtration chromatography Column Chromatography starting_material->chromatography side_product->chromatography chem_modification Chemical Treatment (e.g., Saponification) side_product->chem_modification

Caption: Logic for identifying and resolving impurities.

References

  • Workup for Removing Titanium Byproducts. University of Rochester. [Link]

  • Danheiser benzannulation. Wikipedia. [Link]

  • Silyl enol ether. Wikipedia. [Link]

  • Danheiser annulation. Wikipedia. [Link]

  • A GENERAL [3+2] ANNULATION: cis-4-EXO-ISOPROPENYL-1,9-DIMETHYL-8-(TRIMETHYLSILYL)BICYCLO[4.3.0]NON-8-EN-2-ONE. Organic Syntheses. [Link]

  • Danheiser Group - Methodology - [3 + 2] Annulation Methods Based on Organosilanes. MIT. [Link]

  • Danheiser Annulation. SynArchive. [Link]

  • How to remove a titanium catalyst after esterification reaction? ResearchGate. [Link]

  • Titanium in photocatalytic organic transformations: current applications and future developments. Royal Society of Chemistry. [Link]

  • Danheiser Annulation. Chem-Station. [Link]

  • Synthesis of ketones by hydrolysis of enol ethers. Organic Chemistry Portal. [Link]

  • 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses. [Link]

  • Hydroboration of Silyl Enolates – Otoo Lab. Bridgewater College. [Link]

  • Removal of Organic and Inorganic Contaminants from Titanium Turning Scrap via Alkali and Acid Two-Step Cleaning. ResearchGate. [Link]

  • Synthesis of 4,4-‐Dimethoxybut-‐1-‐yne. Organic Syntheses. [Link]

  • α-Hydroxylation of Enolates and Silyl Enol Ethers. Organic Reactions. [Link]

  • Eco-Friendly Pretreatment of Titanium Turning Scraps and Subsequent Preparation of Ferro-Titanium Ingots. Korean Journal of Metals and Materials. [Link]

  • What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? ResearchGate. [Link]

  • How To Run A Reaction: The Quench. University of Rochester. [Link]

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Technical Support Center: Post-Annulation Removal of Trimethylsilyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the strategic removal of trimethylsilyl (TMS) protecting groups following annulation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this critical deprotection step. Here, we synthesize established chemical principles with practical, field-tested insights to ensure the integrity of your newly synthesized carbocyclic or heterocyclic frameworks.

The trimethylsilyl group is a valued tool in organic synthesis for its ease of installation and general stability. However, its lability under a range of conditions necessitates a carefully considered deprotection strategy, especially when dealing with the complex and often sensitive architectures resulting from annulation reactions.[1] This guide provides a systematic approach to troubleshooting and optimizing this crucial transformation.

Troubleshooting Guide: Common Issues in Post-Annulation TMS Deprotection

Annulation reactions can yield products with significant steric hindrance or unforeseen sensitivity to standard deprotection conditions. The following table addresses common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Incomplete Deprotection 1. Steric Hindrance: The newly formed ring structure may shield the TMS ether from the reagent. 2. Insufficient Reagent Stoichiometry: Underestimation of the amount of reagent needed. 3. Low Reaction Temperature: The activation energy for deprotection is not being met.1. Switch to a smaller deprotection reagent: If using a bulky fluoride source like TBAF, consider less sterically demanding options such as HF-Pyridine or TAS-F.[2] 2. Increase reagent equivalents: Incrementally increase the stoichiometry of your deprotection reagent. 3. Elevate the reaction temperature: Gradually increase the temperature, monitoring for any signs of product degradation.
Product Degradation/Rearrangement 1. Harshly Acidic or Basic Conditions: The annulated product may contain acid- or base-labile functional groups.[3] 2. Undesired Side Reactions: The deprotection reagent may be reacting with other parts of the molecule.1. Employ milder, buffered, or neutral deprotection conditions: Consider using reagents like potassium carbonate in methanol for a mildly basic approach, or fluoride sources buffered with acetic acid to temper basicity.[2][4] For acid-sensitive substrates, avoid strongly acidic conditions. 2. Orthogonal Deprotection Strategy: If other sensitive protecting groups are present, ensure your TMS deprotection conditions are orthogonal.[5][6] For example, if you have a TBDPS group you wish to keep, milder acidic conditions can selectively remove the TMS group.[7]
Low Isolated Yield 1. Product Volatility: The deprotected product may be volatile and lost during workup or solvent removal. 2. Workup Issues: Emulsion formation or difficulty in separating the product from silyl byproducts. 3. Adsorption onto Silica Gel: The deprotected alcohol may strongly adhere to silica gel during column chromatography.[3][8]1. Careful Solvent Removal: Use lower temperatures and pressures during rotary evaporation. 2. Alternative Workup: Consider a non-aqueous workup or filtration through a pad of Celite to remove solid byproducts. Diluting a DMF reaction with a large volume of water and extracting with a hexane/ethyl acetate mixture can improve separation.[4] 3. Alternative Purification: If silica gel is problematic, consider other purification techniques like distillation, recrystallization, or using a different stationary phase for chromatography (e.g., alumina). Adding a small amount of a volatile base like triethylamine to the eluent can sometimes mitigate tailing on silica gel.[8]
Epimerization or Racemization 1. Formation of an Achiral Intermediate: Strongly basic or acidic conditions might lead to the formation of an enolate or carbocation adjacent to a stereocenter.1. Use Neutral or Near-Neutral Conditions: Fluoride-based deprotection, particularly with reagents like TBAF, is often performed under neutral conditions, minimizing the risk of epimerization.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal deprotection reagent for my specific post-annulation product?

The choice of reagent is dictated by the overall functionality of your molecule. A logical decision-making process is outlined below:

Deprotection_Strategy start Substrate Analysis acid_sensitive Acid Sensitive? start->acid_sensitive base_sensitive Base Sensitive? acid_sensitive->base_sensitive Yes fluoride_ok Fluoride Tolerant? acid_sensitive->fluoride_ok No base_sensitive->fluoride_ok Yes mild_acid Mild Acidic Conditions: - Acetic Acid in THF/H2O - Catalytic Acetyl Chloride in MeOH base_sensitive->mild_acid No other_silyl Other Silyl Groups Present? fluoride Fluoride-Based: - TBAF in THF - HF-Pyridine - TAS-F other_silyl->fluoride No selective_acid Selective Acidic Conditions: - Carefully controlled stoichiometry and temperature other_silyl->selective_acid Yes fluoride_ok->other_silyl Yes fluoride_ok->fluoride No mild_base Mild Basic Conditions: - K2CO3 in Methanol - LiOAc in moist DMF

Caption: Decision workflow for selecting a TMS deprotection method.

Q2: What is the underlying mechanism of the most common TMS deprotection methods?

Understanding the mechanism allows for a more rational choice of reagents and conditions. The three primary pathways are:

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically water, then attacks the silicon atom.

  • Base-Catalyzed Hydrolysis: A nucleophile (e.g., hydroxide or alkoxide) directly attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide.[4]

  • Fluoride-Mediated Cleavage: This is the most common and often the mildest method. The high affinity of silicon for fluoride drives the reaction. The fluoride ion attacks the silicon atom, forming a strong Si-F bond and liberating the alcohol.[4][10] This process proceeds through a pentacoordinate silicon intermediate.[4]

Deprotection_Mechanisms cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_fluoride Fluoride-Mediated a1 R-O-TMS a2 R-O(H+)-TMS a1->a2 + H+ a3 R-OH + TMS-OH a2->a3 + H2O, -H+ b1 R-O-TMS b2 [R-O-Si(Me3)(OH)]- b1->b2 + OH- b3 R-O- + TMS-OH b2->b3 f1 R-O-TMS f2 [R-O-Si(Me3)F]- f1->f2 + F- f3 R-O- + TMS-F f2->f3

Caption: Simplified mechanisms for TMS deprotection.

Q3: My annulated product also contains a TBDPS group. How can I selectively remove the TMS group?

Selective deprotection is achievable due to the differing lability of silyl ethers, which is largely influenced by steric hindrance around the silicon atom.[7] The relative stability of silyl ethers towards acid-catalyzed hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[4]

To selectively cleave a TMS ether in the presence of a TBDPS group, you should use mild acidic conditions that are just strong enough to remove the TMS group while leaving the more robust TBDPS group intact.[7]

Recommended Method: A catalytic amount of acetyl chloride in dry methanol at 0°C to room temperature is a highly efficient method for this transformation.[7][11]

Q4: I'm observing my TMS-protected alkyne deprotecting during a subsequent reaction. How can I prevent this?

TMS-protected alkynes are susceptible to cleavage under basic conditions, particularly with reagents like potassium carbonate in methanol, which are standard for their removal.[12][13] If a subsequent annulation step requires basic conditions, you may observe premature deprotection.

Preventative Measures:

  • Use a non-protic solvent/base system: If possible, switch to a base like DBU in a non-alcoholic solvent.

  • Re-evaluate the synthetic route: Consider if the alkyne can be introduced after the base-mediated step.

  • Use a more robust silyl protecting group: If the TMS group is too labile, consider using a triethylsilyl (TES) or a more sterically hindered group for the alkyne.

Experimental Protocol: Fluoride-Mediated TMS Deprotection with TBAF

This protocol outlines a general procedure for the removal of a TMS ether using tetrabutylammonium fluoride (TBAF). This method is widely applicable due to its mild and generally neutral reaction conditions.[1][14][15]

Materials:

  • TMS-protected substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Reaction Setup: Dissolve the TMS-protected substrate (1.0 equivalent) in anhydrous THF (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add the TBAF solution (1.0 M in THF, 1.1 - 1.5 equivalents) dropwise at room temperature.[14]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).[12]

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Note: TBAF can be slightly basic. If your substrate is base-sensitive, consider buffering the reaction mixture with a mild acid like acetic acid.[4]

References

  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

  • Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 6). Mechanism for removal of trimethylsilyl directly bonded to carbons. Retrieved from [Link]

  • Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]

  • Reddit. (2021, May 26). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Reddit. (2024, January 22). TMS deprotection scaleup failure :(. r/chemistry. Retrieved from [Link]

  • Reddit. (2023, May 3). Struggling with TMS deprotection for weeks. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Reddit. (2024, January 1). TMS Deprotection low yields :(. r/chemhelp. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

  • Reddit. (2025, January 15). preventing TMS alkyne deprotecting in reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, February 13). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Retrieved from [Link]

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Overcoming steric hindrance in Danheiser annulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Danheiser Annulation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful five-membered ring synthesis. Here, we address common challenges, with a specific focus on overcoming the pervasive issue of steric hindrance, by providing field-proven insights, detailed protocols, and a causal understanding of the experimental choices you make in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address the pressing questions and experimental roadblocks you may encounter when working with sterically demanding substrates in the Danheiser annulation.

Q1: My Danheiser annulation is yielding poor results with a sterically congested α,β-unsaturated ketone. Where do I start troubleshooting?

A1: When a Danheiser annulation fails with a sterically hindered substrate, the primary culprits are often suboptimal reaction conditions that cannot overcome the high activation energy of the key bond-forming step. Your initial troubleshooting should focus on three core parameters: the choice of Lewis acid, the solvent system, and the reaction temperature.

  • Lewis Acid Selection: The nature of the Lewis acid is paramount. A common choice like titanium tetrachloride (TiCl₄) is a strong Lewis acid, but its bulk may be detrimental with a hindered enone.[1] The Lewis acid must be able to coordinate effectively to the carbonyl oxygen of the enone to activate it for nucleophilic attack by the allenylsilane. If the coordination is sterically impeded, the reaction will not proceed efficiently. Consider screening a panel of Lewis acids with varying sizes and strengths (see Q2 for details).

  • Solvent Effects: The solvent influences the reactivity of the Lewis acid and the stability of the intermediates.[2] Halogenated solvents like dichloromethane (CH₂Cl₂) are standard. However, for particularly stubborn cases, changing the solvent polarity or coordinating ability can sometimes modulate the Lewis acidity and improve performance. Be aware that highly coordinating solvents like THF can compete with the substrate for binding to the Lewis acid, potentially inhibiting the reaction.

  • Temperature Adjustment: These annulations are typically performed at low temperatures (-78 °C to 0 °C) to control selectivity. With a high steric barrier, the reaction may require more thermal energy to proceed. A carefully controlled, incremental increase in temperature can sometimes overcome the activation barrier. However, this must be balanced against the risk of side reactions or decomposition of the starting materials, particularly the allenylsilane. A slow warm-up from -78 °C to room temperature overnight is a common strategy.

Q2: How does the choice of Lewis acid specifically impact the reaction with hindered substrates? Can you provide a comparative guide?

A2: The Lewis acid is arguably the most critical variable in a challenging Danheiser annulation. Its role is to activate the enone, but its effectiveness is a balance between its intrinsic acidity (strength) and its steric profile (size). For a congested substrate, a smaller Lewis acid may access the carbonyl group more easily, while a stronger Lewis acid may be required to sufficiently polarize the enone.

The interaction between the Lewis acid and the substrate is the first step of the reaction mechanism. If this initial complexation is hindered, the subsequent nucleophilic attack by the allenylsilane will be inefficient. Below is a table summarizing common Lewis acids and their characteristics relevant to sterically demanding Danheiser annulations.

Lewis AcidTypical ConditionsStrengthsWeaknesses & Considerations
Titanium Tetrachloride (TiCl₄) 1.0 - 1.5 eq., CH₂Cl₂, -78 °C to 0 °CHighly effective, general-purpose Lewis acid for many substrates.[1]Can be too bulky for severely hindered systems. Prone to generating dark, complex reaction mixtures.
Tin Tetrachloride (SnCl₄) 1.0 - 1.5 eq., CH₂Cl₂, -78 °C to 0 °CGenerally considered a milder Lewis acid than TiCl₄. Can sometimes provide cleaner reactions.May lack the requisite acidity to activate highly deactivated or hindered enones.
Boron Trifluoride Etherate (BF₃·OEt₂) 1.0 - 2.0 eq., CH₂Cl₂, -78 °C to RTSmaller steric footprint than TiCl₄ or SnCl₄. Can be effective where larger acids fail.Lower Lewis acidity may require higher temperatures or longer reaction times.
Diethylaluminum Chloride (Et₂AlCl) 1.0 - 1.5 eq., CH₂Cl₂ or Toluene, -78 °C to 0 °CCan be a good alternative when standard Lewis acids fail.Often used in chelation-controlled reactions; its behavior can be substrate-dependent.
Trimethylsilyl Triflate (TMSOTf) Catalytic (0.1 eq.) to Stoichiometric, CH₂Cl₂, -78 °CVery strong Lewis acid. Can be used in catalytic amounts, which may simplify workup.Can promote undesired side reactions if not used carefully. Highly sensitive to moisture.

Expert Tip: For a particularly challenging substrate, a sequential screening approach is recommended. Start with the "gold standard," TiCl₄. If that fails, move to a smaller Lewis acid like BF₃·OEt₂. If activation appears to be the issue, a stronger catalyst like TMSOTf could be trialed, starting with catalytic quantities.

Q3: My enone is fixed. Can I modify the trialkylsilylallene to overcome steric hindrance?

A3: Yes, modifying the allenylsilane is a valid strategy, although it presents a trade-off. The silicon substituent on the allene plays a crucial role in stabilizing the key carbocationic intermediate that forms after the initial conjugate addition.[3] This is known as the β-silicon effect.

  • Decreasing Steric Bulk: Switching from a larger silyl group like triisopropylsilyl (TIPS) to the smaller trimethylsilyl (TMS) group can reduce the steric clash during the approach to the enone. This is often the first modification to try. The TMS-substituted allenylsilanes are the most commonly used reagents in this reaction.[4][5]

  • The Reactivity Trade-off: While a smaller silyl group is sterically favorable, the electronic stabilization it provides to the intermediate cation is slightly less than that of a bulkier, more electron-donating silyl group. In most cases, however, the steric benefit of using a TMS group outweighs any minor decrease in electronic stabilization.

  • Substituents on the Allene Terminus: If your allenylsilane has substituents at the other end (the C3 position), these will also contribute significantly to steric hindrance. Using an unsubstituted allenylsilane (R = H in the diagram below) is the least sterically demanding option and the best starting point for a hindered enone.

The diagram below illustrates the key interaction where steric hindrance is most pronounced—the approach of the allenylsilane to the Lewis acid-activated enone.

Danheiser_Mechanism_Steric_Clash Enone α,β-Unsaturated Ketone (R1, R2 can be bulky) Activated_Enone Activated Complex Enone->Activated_Enone + LA Allene Trialkylsilylallene (R3 can be bulky) LA Lewis Acid (LA) Intermediate Cationic Intermediate (β-Silicon Stabilized) Activated_Enone->Intermediate Product Silyl-Cyclopentene Product Intermediate->Product Cyclization & Rearrangement inv1->Activated_Enone inv1->Intermediate Nucleophilic Attack

Caption: Danheiser annulation steric clash point.

Q4: My reaction isn't producing the desired cyclopentene. What are the common side products indicative of steric hindrance, and how can I identify them?

A4: When steric hindrance prevents the crucial cyclization step, the reaction can be diverted into several alternative pathways. Identifying the side products is key to diagnosing the problem.

  • Unreacted Starting Material: The most common outcome is simply the recovery of your starting enone. This indicates that the activation energy for the initial conjugate addition is too high, likely due to a severe steric clash.

  • Simple Conjugate Addition Product (Non-cyclized): You might isolate the linear adduct resulting from the 1,4-addition of the allenylsilane to the enone without subsequent cyclization. This suggests that the initial attack is possible, but the steric strain of forming the five-membered ring is prohibitive. This intermediate can often be identified by ¹H NMR showing the presence of both the enone and allene fragments without the characteristic cyclopentene olefinic proton.

  • Protodesilylated Allene: Allenylsilanes can be sensitive. If there are trace amounts of acid (other than the Lewis acid) or water, you may observe the loss of the silyl group from your allene.

  • Polymerization/Decomposition: Highly reactive Lewis acids at elevated temperatures can lead to a complex mixture of oligomers or an intractable tar, especially with electron-rich enones. This is a sign that the reaction conditions are too harsh.

Diagnostic Workflow: If a reaction fails, obtain a crude ¹H NMR. Look for the sharp singlet of the TMS group (~0.1 ppm) in the starting allene and see if it's absent in the product mixture. Check for the characteristic vinyl protons of your starting enone. If both are present and largely unchanged, the reaction simply didn't start. If you see new, complex aliphatic signals but no desired product, you are likely facing decomposition or non-cyclized addition products.

Troubleshooting Decision Workflow

When your initial attempt fails, a structured approach is more effective than random changes. The following workflow can guide your optimization process.

Troubleshooting_Workflow Start Reaction Fails: Low Yield / No Product Analyze Analyze Crude Mixture (NMR, TLC, LCMS) Start->Analyze Start_Mat Mainly Starting Material Recovered? Analyze->Start_Mat Side_Prod Side Products or Decomposition? Start_Mat->Side_Prod No Action_Temp Increase Temperature (e.g., -78°C to RT) Start_Mat->Action_Temp Yes Action_Mild Use Milder Conditions (Lower Temp, Weaker LA) Side_Prod->Action_Mild Yes Action_Temp->Analyze Re-run & Action_LA Change Lewis Acid (e.g., TiCl₄ → BF₃·OEt₂) Action_Temp->Action_LA If fails Action_LA->Analyze Re-run & Action_Conc Increase Concentration (Favors Intermolecular Rxn) Action_LA->Action_Conc Action_Conc->Analyze Re-run & Action_Allene Simplify Allene (e.g., TIPS → TMS) Action_Conc->Action_Allene Action_Mild->Analyze Re-run & Action_Allene->Analyze Re-run & Success Reaction Successful

Caption: A decision tree for troubleshooting the Danheiser annulation.

Validated Experimental Protocol
General Protocol for a Moderately Hindered Substrate: (Trimethylsilyl)cyclopentene Annulation

This protocol is a robust starting point for a Danheiser annulation involving a moderately hindered α,β-unsaturated ketone.

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • (Trimethylsilyl)allene (1.2-1.5 equiv)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, add the α,β-unsaturated ketone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the ketone in anhydrous CH₂Cl₂ to make a 0.1 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe over 5-10 minutes. The solution will likely turn a deep red, yellow, or brown color. Stir the mixture at -78 °C for 20 minutes.

  • Allene Addition: Add the (trimethylsilyl)allene (1.2-1.5 equiv) dropwise to the reaction mixture. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in saturated NaHCO₃ solution. If little to no conversion is observed, allow the reaction to warm slowly to 0 °C or room temperature and continue stirring for an additional 2-16 hours.

  • Quenching: Once the reaction is complete, carefully quench it by pouring it into a vigorously stirred, cold saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

References
  • Danheiser, R. L.; Carini, D. J.; Basak, A. (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. J. Am. Chem. Soc.1981 , 103 (6), 1604–1606. [Link][6]

  • Danheiser, R. L.; Carini, D. J.; Fink, D. M.; Basak, A. Scope and Stereochemical Course of the (Trimethylsilyl)cyclopentene Annulation. Tetrahedron1983 , 39 (6), 935-947. [Link]

  • Danheiser Annulation. Wikipedia. [Link][4]

  • Danheiser Research Group, MIT. [3 + 2] Annulation Methods Based on Organosilanes. [Link][5]

  • Request PDF: Danheiser annulation. ResearchGate. [Link][1]

  • Silylium-Ion-Promoted (3 + 2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl-to-Allyl Cation Electrocyclization. PMC, NIH. [Link][3]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link][2]

Sources

Technical Support Center: Scalable Synthesis and Purification of 3-(Trimethylsilyl)cyclopentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(trimethylsilyl)cyclopentene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement a scalable and reliable process for obtaining this valuable synthetic intermediate. Here, we will delve into the practical aspects of the synthesis, address common challenges through troubleshooting guides and frequently asked questions, and provide detailed experimental protocols.

I. Understanding the Chemistry: The Dynamic Nature of (Trimethylsilyl)cyclopentadiene

A critical aspect to grasp before embarking on the synthesis is that the reaction of a cyclopentadienyl anion with a trimethylsilyl electrophile yields a mixture of isomers. This is due to the fascinating phenomenon of sigmatropic rearrangements, where the trimethylsilyl (TMS) group rapidly migrates around the cyclopentadiene ring.[1][2][3][4][5][6][7] This fluxional behavior means that at room temperature, you will have a dynamic equilibrium of 1-, 2-, and 5-(trimethylsilyl)cyclopentadiene. For many applications, this isomeric mixture can be used directly. However, understanding this dynamic process is key to interpreting analytical data and troubleshooting unexpected reactivity.

II. Scalable Synthesis Protocol: From Cyclopentadiene to (Trimethylsilyl)cyclopentadiene

This protocol is adapted from established procedures for the silylation of cyclopentadienyl anions and is designed for scalability.[2]

Reaction Scheme:
Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)Notes
Dicyclopentadiene132.2166.1 g (0.5 mol)Source of cyclopentadiene monomer
Sodium Hydride (60% dispersion in mineral oil)24.0044.0 g (1.1 mol)Handle with extreme care
Tetrahydrofuran (THF)72.111.5 LAnhydrous, inhibitor-free
Trimethylsilyl Chloride108.64120 mL (103 g, 0.95 mol)Freshly distilled
Hexane-As needed for washingAnhydrous
Saturated aq. NH₄Cl-As needed for quench
Anhydrous MgSO₄ or Na₂SO₄-As needed for drying
Step-by-Step Procedure:
  • Preparation of Cyclopentadiene Monomer: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (~170 °C). The cyclopentadiene monomer (b.p. 41-42 °C) will distill over. Collect the monomer in a flask cooled in an ice bath. Note: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately after preparation.[8]

  • Formation of Sodium Cyclopentadienide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend sodium hydride (60% dispersion) in anhydrous THF (1 L). Caution: Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Slowly add the freshly cracked cyclopentadiene (1 mol) to the sodium hydride suspension at 0 °C (ice bath). The reaction is exothermic and will evolve hydrogen gas. Vent the hydrogen to a safe location (e.g., an oil bubbler). After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until hydrogen evolution ceases. The formation of a pink or reddish solution indicates the presence of the sodium cyclopentadienide anion.

  • Silylation: Cool the solution of sodium cyclopentadienide back to 0 °C. Add freshly distilled trimethylsilyl chloride dropwise via the dropping funnel over 1-2 hours. A white precipitate of sodium chloride will form. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water and hexane. Separate the layers and extract the aqueous layer with hexane (2 x 200 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 41-43 °C at 16 mmHg.[3] This will yield a colorless liquid which is a mixture of (trimethylsilyl)cyclopentadiene isomers.

III. Troubleshooting Guide

dot graph "Troubleshooting_Guide" { layout="dot"; rankdir="LR"; node [shape="record", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} Caption: Troubleshooting Decision Tree for this compound Synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum looks very complicated. Have I made the wrong product?

A1: Not necessarily. As mentioned, the product is a mixture of rapidly interconverting isomers due to sigmatropic rearrangements of the trimethylsilyl group.[1][2] This results in a more complex NMR spectrum than one might expect for a single isomer. To confirm the identity of your product, it is recommended to run a GC-MS analysis. You should observe multiple peaks with the same mass corresponding to the different isomers.

Q2: I have a significant amount of a higher-boiling side product. What is it and how can I avoid it?

A2: A common high-boiling side product is bis(trimethylsilyl)cyclopentadiene.[3] This can form if an excess of trimethylsilyl chloride is used or if the reaction temperature is not well-controlled. To minimize its formation, use a slight stoichiometric deficiency of trimethylsilyl chloride and maintain a low temperature during its addition. Careful fractional vacuum distillation can usually separate the desired mono-silylated product from the bis-silylated byproduct.

Q3: Can I use a base other than sodium hydride?

A3: While other strong, non-nucleophilic bases can deprotonate cyclopentadiene, sodium hydride is often preferred for its low cost and the fact that the only byproduct is hydrogen gas. If using organolithium reagents like n-butyllithium, be mindful of potential side reactions and the introduction of lithium salts into the work-up.

Q4: How critical is the purity of the cyclopentadiene monomer?

A4: Very critical. Cyclopentadiene that is not freshly distilled from dicyclopentadiene will contain the dimer and potentially other oligomers.[8] These impurities can lead to side reactions and the formation of polymeric materials, which will complicate purification and lower your yield. Always use freshly cracked cyclopentadiene for the best results.

Q5: What are the best conditions for flash chromatography if I need to further purify the product?

A5: For nonpolar organosilicon compounds like (trimethylsilyl)cyclopentadiene, a nonpolar eluent system on silica gel is recommended. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small amount of diethyl ether or ethyl acetate if necessary. However, given the volatility of the product, careful fractional distillation is often the more practical and scalable purification method.

Q6: What are the key safety precautions for this synthesis at scale?

A6: The main hazards are associated with sodium hydride (flammable solid, reacts violently with water to produce flammable hydrogen gas) and the flammability of the solvents and the final product.[1][9][10] The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere. Ensure that the hydrogen gas evolved during the deprotonation step is safely vented. All glassware must be thoroughly dried to prevent a violent reaction with sodium hydride. Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory. For large-scale operations, consider the need for a blast shield during the sodium hydride handling and quenching steps.

V. Experimental Workflow Visualization

dot graph "Synthesis_Workflow" { layout="dot"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="9", color="#34A853"];

} Caption: Scalable Synthesis Workflow for (Trimethylsilyl)cyclopentene.

VI. References

  • Grokipedia. (2026, January 7). Trimethylsilyl cyclopentadiene. Retrieved from [Link]

  • Wikipedia. Trimethylsilyl cyclopentadiene. Retrieved from [Link]

  • Ashe, A. J. (1970). Hydrogen and Trimethylsilyl Migrations in 5-(Trimethylsilyl) Cyclopentadiene. Journal of the American Chemical Society, 92(4), 1233–1235.

  • Ereztech. Trimethylsilyl cyclopentadiene, mixture of isomers. Retrieved from [Link]

  • PrepChem.com. Synthesis of bis(trimethylsilyl)cyclopentadiene. Retrieved from [Link]

  • Nguyen, T. N. Sigmatropic Rearrangements. The May Lab, University of Michigan.

  • Chemistry LibreTexts. (2024, September 25). 30.8: Some Examples of Sigmatropic Rearrangements. Retrieved from [Link]

  • Stereoelectronics. (2022, January 31). Sigmatropic rearrangements. Retrieved from [Link]

  • Wikipedia. Sigmatropic reaction. Retrieved from [Link]

  • Mojsiewicz-Pieńkowska, K. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers in Pharmacology, 7, 132.

  • Silicones Environmental, Health and Safety Center (SEHSC). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • Organic Syntheses. (Various authors and dates). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.

  • Chassé, T., et al. (2017). Copper-catalysed perarylation of cyclopentadiene: synthesis of hexaarylcyclopentadienes. Chemical Communications, 53(83), 11442-11445.

  • Google Patents. CN103664466A - Method for preparing high-purity cyclopentadiene. Retrieved from

  • Kislukhin, A. A., & Stevens, H. M. (2014). Click Chemistry with Cyclopentadiene. Bioconjugate chemistry, 25(8), 1357–1373.

  • Wang, B., et al. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Molecules, 23(2), 289.

  • Chouai, A., Venditto, V. J., & Simanek, E. E. (2009). LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses, 86, 151-162.

  • Manning, J. R., & Davies, H. M. L. (2011). Asymmetric Synthesis of Dihydronaphthalenes by a Rhodium-Catalyzed [3+2] Annulation. Organic Syntheses, 88, 46-57.

  • Keene, F. R. (1997). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. Journal of the Chemical Society, Dalton Transactions, (1), 1-9.

  • Hinze, W. L., et al. (1985). Liquid chromatographic separation of enantiomers using a chiral .beta.-cyclodextrin-bonded stationary phase and conventional aqueous-organic mobile phases. Analytical Chemistry, 57(1), 237-242.

Sources

Validation & Comparative

Comparison of Danheiser annulation with other cyclopentene syntheses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cyclopentene Synthesis: A Comparative Analysis of the Danheiser Annulation and Leading Alternatives

The cyclopentene ring is a fundamental structural motif, serving as a cornerstone in a vast array of natural products, pharmaceuticals, and advanced materials. Its prevalence in bioactive molecules, from prostaglandins to complex terpenes, has driven the development of numerous synthetic strategies for its construction. The choice of method is critical, dictated by factors such as desired substitution patterns, functional group tolerance, stereochemical control, and overall efficiency.

This guide provides a comparative analysis of key methodologies for cyclopentene and cyclopentenone synthesis, with a primary focus on the Danheiser [3+2] annulation. We will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of this method alongside three other pillars of five-membered ring synthesis: the Nazarov cyclization, the Pauson-Khand reaction, and Ring-Closing Metathesis. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific target.

The Danheiser Annulation: A Regiocontrolled [3+2] Approach

Developed by Rick L. Danheiser, the Danheiser annulation is a powerful method for the regiocontrolled synthesis of highly substituted cyclopentenes.[1][2] The core transformation is a Lewis acid-promoted [3+2] annulation between an α,β-unsaturated ketone (the two-carbon component) and a trialkylsilylallene (the three-carbon component).[1][3]

Mechanism and Rationale

The reaction is initiated by the activation of the α,β-unsaturated ketone with a Lewis acid, typically titanium tetrachloride (TiCl₄). This enhances the electrophilicity of the enone. The allenylsilane then attacks the β-position of the activated enone in a conjugate addition. The key to the reaction's regiocontrol lies in the subsequent step: the resulting vinylsilane attacks the ketone carbonyl, a process driven by the stabilization of the developing positive charge at the β-position by the silicon group (the β-silicon effect). A final elimination step yields the trialkylsilylcyclopentene product.[2]

Danheiser_Annulation cluster_start Starting Materials cluster_steps Reaction Pathway start_enone α,β-Unsaturated Ketone step1 1. Lewis Acid Activation (e.g., TiCl₄) start_enone->step1 start_allene Trialkylsilylallene step2 2. Conjugate Addition of Allenylsilane start_allene->step2 step1->step2 step3 3. Intramolecular Cyclization (β-Silicon Effect) step2->step3 step4 4. Elimination step3->step4 product Trialkylsilyl- cyclopentene step4->product caption Mechanism of the Danheiser Annulation

Caption: Mechanism of the Danheiser Annulation.

Advantages and Limitations
  • Key Advantage: The primary strength of the Danheiser annulation is its excellent regiocontrol, which is dictated by the directing effect of the trialkylsilyl group.[2][4] This allows for the predictable synthesis of complex substitution patterns that can be difficult to achieve with other methods.

  • Versatility: The resulting vinylsilane moiety in the product is a versatile functional handle that can be further elaborated through various transformations.

  • Limitation: The reaction requires stoichiometric amounts of a strong Lewis acid, which may not be compatible with sensitive functional groups. The preparation of substituted allenylsilanes can also add steps to the overall synthetic sequence.

Comparative Analysis: Alternative Cyclopentene Syntheses

While the Danheiser annulation offers superb regiocontrol, other methods provide distinct advantages in terms of starting material accessibility, atom economy, or the type of product formed.

The Nazarov Cyclization

The Nazarov cyclization is the acid-catalyzed intramolecular 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone.[5][6][7] This reaction is a powerful tool for constructing the cyclopentenone core, a common feature in natural products like prostaglandins.[5]

Mechanism: The reaction is promoted by a Lewis or Brønsted acid, which coordinates to the carbonyl oxygen to form a pentadienyl cation.[5][6] This cation then undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation intermediate. Subsequent elimination of a proton and tautomerization yields the α,β-unsaturated cyclopentenone product.[5]

Nazarov_Cyclization cluster_steps Reaction Pathway start Divinyl Ketone step1 1. Acid Activation (Lewis or Brønsted) start->step1 step2 2. Formation of Pentadienyl Cation step1->step2 step3 3. 4π Conrotatory Electrocyclization step2->step3 step4 4. Elimination & Tautomerization step3->step4 product Cyclopentenone step4->product caption Mechanism of the Nazarov Cyclization

Caption: Mechanism of the Nazarov Cyclization.

Comparison to Danheiser Annulation:

  • Product: The Nazarov cyclization directly yields cyclopentenones, whereas the Danheiser annulation produces cyclopentenes.

  • Starting Materials: The Nazarov requires divinyl ketones, which may need to be synthesized, while the Danheiser uses enones and allenylsilanes.

  • Control: Classical Nazarov cyclizations can suffer from poor regioselectivity when the vinyl groups are similarly substituted.[8] Modern variants, such as silicon-directed Nazarov cyclizations, have been developed to overcome this limitation, introducing a control element reminiscent of the Danheiser reaction.[5][8]

The Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt-carbonyl complex.[9][10] This reaction is highly valued for its ability to construct complex polycyclic systems in a single, atom-economical step.[11]

Mechanism: The widely accepted mechanism begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex.[12][13] Loss of a CO ligand allows for coordination of the alkene. This is followed by a series of insertion steps—first the alkene, then carbon monoxide—and finally, reductive elimination to release the cyclopentenone product.[9][12]

Pauson_Khand_Reaction start Alkyne + Alkene + CO + Co₂(CO)₈ step1 1. Formation of Alkyne-Cobalt Complex start->step1 step2 2. Alkene Coordination step1->step2 step3 3. Insertion Cascade (Alkene then CO) step2->step3 step4 4. Reductive Elimination step3->step4 product Cyclopentenone step4->product caption Mechanism of the Pauson-Khand Reaction

Caption: Mechanism of the Pauson-Khand Reaction.

Comparison to Danheiser Annulation:

  • Convergence: The PKR is a multicomponent reaction, making it highly convergent for building molecular complexity quickly.[14] The Danheiser annulation is a two-component coupling.

  • Scope: The intramolecular version of the PKR is particularly powerful for synthesizing fused bicyclic systems with excellent stereoselectivity.[9]

  • Reagents: Traditional PKR requires stoichiometric amounts of cobalt carbonyl, although more efficient catalytic versions using other metals like rhodium have been developed.[9] This contrasts with the stoichiometric Lewis acid used in the Danheiser annulation.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a dominant strategy for the formation of cyclic compounds, including cyclopentenes.[15] The reaction employs well-defined metal catalysts (most commonly based on ruthenium, such as Grubbs' catalysts) to facilitate the intramolecular cyclization of a diene.[16]

Mechanism: The catalytic cycle involves the formation of a metal-alkylidene, which then undergoes a [2+2] cycloaddition with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate.[16][17] A retro-[2+2] cycloaddition releases a volatile byproduct (typically ethylene, which drives the reaction forward) and forms a new metal-alkylidene. This intermediate then reacts with the second alkene intramolecularly to close the ring, regenerating the catalyst for the next cycle.[17]

RCM_Workflow start Acyclic Diene Substrate step1 1. Add Ru Catalyst (e.g., Grubbs' II) start->step1 step2 2. [2+2] Cycloaddition with Catalyst step1->step2 step3 3. Intramolecular Metathesis Cascade step2->step3 step4 4. Release of Ethylene & Catalyst Regeneration step3->step4 product Cyclopentene step4->product caption General Workflow for Ring-Closing Metathesis

Caption: General Workflow for Ring-Closing Metathesis.

Comparison to Danheiser Annulation:

  • Functional Group Tolerance: Modern RCM catalysts exhibit remarkable functional group tolerance, making RCM a go-to method in complex total synthesis.[16] This can be a significant advantage over the strong Lewis acids used in the Danheiser annulation.

  • Strategy: RCM is a cyclization, not an annulation. It requires the prior synthesis of an acyclic diene precursor, whereas the Danheiser annulation builds the ring from two separate components.

  • Byproducts: RCM is highly atom-economical, with the only major byproduct being volatile ethylene.[16]

Quantitative and Strategic Comparison

FeatureDanheiser AnnulationNazarov CyclizationPauson-Khand ReactionRing-Closing Metathesis (RCM)
Reaction Type [3+2] Annulation4π Electrocyclization[2+2+1] CycloadditionIntramolecular Metathesis
Key Precursors α,β-Unsaturated Ketone, AllenylsilaneDivinyl KetoneAlkene, Alkyne, COAcyclic Diene
Primary Product Substituted CyclopenteneSubstituted CyclopentenoneSubstituted CyclopentenoneSubstituted Cyclopentene
Key Reagents Lewis Acid (e.g., TiCl₄)Lewis/Brønsted AcidMetal Carbonyl (Co, Rh, etc.)Ru or Mo-based Catalyst
Driving Force β-Silicon EffectFavorable ElectrocyclizationFormation of Stable RingRelease of Volatile Ethylene
Key Advantage Excellent RegiocontrolDirect access to cyclopentenonesHigh Convergence (3 components)Excellent Functional Group Tolerance
Key Limitation Stoichiometric Lewis AcidPotential for low regioselectivityStoichiometric metal (classic)Requires synthesis of diene precursor

Experimental Protocols

The causality behind experimental choices is critical for reproducibility and understanding. Below are representative protocols for each method, with explanations for key steps.

Protocol 1: Nazarov Cyclization[6]

Reaction: Cyclization of a divinyl ketone to a cyclopentenone.

  • Preparation: To a solution of the divinyl ketone (1.0 eq, 0.58 mmol) in anhydrous dichloromethane (DCM, 19 mL) in a flame-dried flask under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions are crucial as the Lewis acid catalyst (SnCl₄) is highly water-sensitive. Cooling prevents potential side reactions from the initial exothermic addition.

  • Catalyst Addition: Add tin(IV) chloride (SnCl₄, 1.0 M in DCM, 2.0 eq, 1.16 mmol) dropwise to the cooled solution.

    • Rationale: Stoichiometric amounts of a strong Lewis acid are often needed to effectively activate the divinyl ketone for cyclization.[8] Dropwise addition controls the reaction rate.

  • Reaction: Allow the solution to warm to room temperature and stir for 30 minutes, monitoring by TLC.

    • Rationale: Warming provides the thermal energy needed for the electrocyclization to proceed to completion.

  • Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with DCM.

    • Rationale: The NH₄Cl solution hydrolyzes and neutralizes the Lewis acid, stopping the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify the residue by column chromatography to yield the cyclopentenone.

    • Rationale: Standard workup and purification steps to isolate the final product.

Protocol 2: Pauson-Khand Reaction (NMO-Promoted)[18]

Reaction: Intramolecular cyclization of a 1,6-enyne.

  • Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne (1.0 eq) in anhydrous DCM. Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and stir at room temperature for 1-2 hours.

    • Rationale: This step allows for the pre-formation of the stable cobalt-alkyne complex, which is the first mechanistic step.[18] An inert atmosphere prevents oxidation of the cobalt reagent.

  • Promoter Addition: Add N-methylmorpholine N-oxide (NMO, 3.0-4.0 eq) portion-wise over 10-15 minutes.

    • Rationale: NMO acts as an oxidative promoter. It facilitates the removal of a CO ligand from the cobalt center, creating a vacant coordination site for the alkene to bind, thereby accelerating the rate-limiting step and allowing the reaction to proceed at room temperature instead of requiring high heat.[18][19]

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose the remaining cobalt complexes. Filter through a pad of silica gel and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Ring-Closing Metathesis[20]

Reaction: Cyclization of an acyclic diene.

  • Preparation: Dissolve the diene substrate (1.0 eq) in a degassed solvent such as anhydrous DCM or toluene in a flask under an inert atmosphere.

    • Rationale: Degassing the solvent is critical as oxygen can deactivate the ruthenium catalyst.

  • Catalyst Addition: Add the Grubbs' catalyst (e.g., 2nd generation, 1-5 mol%) dissolved in a small amount of the reaction solvent.

    • Rationale: RCM is a catalytic process, so only a small amount of the pre-catalyst is needed. The specific loading depends on the substrate's reactivity.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours. The progress can be monitored by observing the evolution of ethylene gas or by TLC/GC-MS.

    • Rationale: The reaction is driven to completion by the irreversible loss of ethylene gas from the system.[17]

  • Quenching: After completion, add a quenching agent like ethyl vinyl ether or a phosphine scavenger to deactivate the catalyst.

    • Rationale: This step is important to stop the reaction and to complex the ruthenium, facilitating its removal during purification.

  • Purification: Concentrate the solvent and purify the product via flash column chromatography to remove the ruthenium byproducts.

Conclusion

The synthesis of cyclopentene rings is a mature field with a rich portfolio of reliable and powerful methods. The Danheiser annulation carves out a vital niche with its predictable and robust regiocontrol, making it an excellent choice for constructing specifically substituted cyclopentenes that can be further functionalized via their vinylsilane handle.

However, no single method is universally superior. The Nazarov cyclization offers a direct and efficient route to cyclopentenones through a classic pericyclic transformation. The Pauson-Khand reaction provides unparalleled convergence, building complex cyclopentenone cores from three simple components in one step. Finally, Ring-Closing Metathesis stands out for its exceptional functional group tolerance and catalytic efficiency, becoming a mainstay in modern total synthesis.

The judicious selection of a synthetic strategy requires a deep understanding of these methods' mechanisms, scopes, and limitations. By comparing the strategic approaches of annulation, electrocyclization, cycloaddition, and metathesis, researchers can better navigate the synthetic landscape to efficiently and elegantly construct the valuable five-membered carbocyclic core.

References

  • Wikipedia. Nazarov cyclization reaction. [Link]

  • MDPI. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). [Link]

  • Wikipedia. Pauson–Khand reaction. [Link]

  • He, W., et al. (2012). Using Nazarov Electrocyclization to Stage Chemoselective[5][20]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. PMC. [Link]

  • NROChemistry. Nazarov Cyclization. [Link]

  • NROChemistry. Pauson-Khand Reaction. [Link]

  • Organic Reactions. The Pauson–Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. [Link]

  • RSC Publishing. Application of Pauson–Khand reaction in the total synthesis of terpenes. [Link]

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  • Organic Chemistry Portal. Nazarov Cyclization. [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

  • ACS Publications. Photochemical Promotion of the Intramolecular Pauson−Khand Reaction. A New Experimental Protocol for Cobalt-Catalyzed [2 + 2 + 1] Cycloadditions. [Link]

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  • Organic Reactions. The Nazarov Cyclization. [Link]

  • Baran Lab, Scripps Research. Cyclopentane Synthesis. [Link]

  • Thieme Chemistry. Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. [Link]

  • Scribd. Cyclopentane Synthesis. [Link]

  • Wikipedia. Danheiser annulation. [Link]

  • PubMed. Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. [Link]

  • University of Hawai'i at Manoa. Chapter 1: The Nazarov Cyclization. [Link]

  • ACS Publications. Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. [Link]

  • Wikipedia. Ring-closing metathesis. [Link]

  • SynArchive. Danheiser Benzannulation. [Link]

  • Danheiser Group, MIT. [3 + 2] Annulation Methods Based on Organosilanes. [https://danheiser.mit.edu/ खुलाse-web/ खुलाse-web-2/research/methodology/3-2-annulation-methods-based-on-organosilanes/]([Link] खुलाse-web/ खुलाse-web-2/research/methodology/3-2-annulation-methods-based-on-organosilanes/)

  • ACS Publications. Synthesis of Di- and Trisubstituted Azulenes Using a Danheiser Annulation as the Key Step: An Advanced Organic Laboratory Experiment. [Link]

  • Angewandte Chemie. The Intermolecular Pauson–Khand Reaction. [Link]

  • ResearchGate. Danheiser annulation | Request PDF. [Link]

  • PMC. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. [Link]

  • SciSpace. An annulation method for the synthesis of highly substituted polycyclic aromatic and heteroaromatic compounds (1990). [Link]

  • ResearchGate. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene | Request PDF. [Link]

  • RSC Publishing. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • NIH. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]

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A Comparative Guide to Silylallenes in Annulation Chemistry: The Constrained Advantage of 3-(Trimethylsilyl)cyclopentene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the construction of five-membered rings remains a cornerstone of complex molecule synthesis. Among the myriad of strategies, the [3+2] annulation of silylallenes, famously pioneered by Rick L. Danheiser, offers a powerful and regiocontrolled approach to cyclopentene synthesis.[1][2][3] These reactions leverage the unique electronic properties of allenylsilanes, which act as versatile three-carbon synthons.[4]

This guide provides an in-depth comparison between the conformationally restricted, cyclic reagent 3-(Trimethylsilyl)cyclopentene and its more common flexible, acyclic counterparts. We will explore the mechanistic underpinnings, compare their performance through experimental data, and offer expert insights into how the structural differences between these reagents dictate their strategic applications in research and development.

The Underlying Principle: The Danheiser Annulation and the β-Silicon Effect

The foundational reaction for this discussion is the Danheiser Annulation, a Lewis acid-catalyzed reaction between a silylallene and an α,β-unsaturated ketone.[1][2] The success and regioselectivity of this transformation are governed by the β-silicon effect , a phenomenon where a silicon atom positioned beta to a developing positive charge provides potent stabilization.

The generally accepted mechanism proceeds as follows:

  • Activation: A Lewis acid (e.g., TiCl₄) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, activating it for nucleophilic attack.

  • Nucleophilic Attack: The terminal (γ) carbon of the silylallene attacks the β-carbon of the activated enone.

  • Cationic Intermediate: This attack generates a vinyl cation intermediate. Crucially, the silicon atom is positioned beta to the cationic center, providing powerful hyperconjugative stabilization. This effect dictates the regiochemistry of the initial bond formation.

  • Cyclization: The enolate oxygen attacks the stabilized vinyl cation, closing the five-membered ring and forming a silylated dihydrofuran intermediate.

  • Rearrangement & Elimination: A subsequent rearrangement and elimination cascade yields the final trialkylsilylcyclopentene product.

This mechanistic framework is central to understanding the behavior of all silylallenes in this chemistry.

Danheiser_Mechanism cluster_reactants Reactants cluster_products Products Enone α,β-Unsaturated Ketone Activated_Enone Activated Enone (LA-O=C) Enone->Activated_Enone Coordination Silylallene Silylallene Vinyl_Cation β-Silyl Stabilized Vinyl Cation Intermediate Silylallene->Vinyl_Cation Nucleophilic Attack LA Lewis Acid (LA) LA->Activated_Enone Activated_Enone->Vinyl_Cation Nucleophilic Attack Product Silylcyclopentene Product Vinyl_Cation->Product Cyclization & Rearrangement

Caption: Generalized workflow of the Lewis Acid-catalyzed Danheiser Annulation.

The Specialist: this compound

This compound is a cyclic allenylsilane. Its defining feature is the rigid cyclopentene ring, which locks the allene moiety and the silyl group into a fixed spatial arrangement. This conformational constraint is not a minor detail; it is the primary determinant of its reactivity and stereochemical outcome.

Reactivity Profile & Mechanistic Nuances: In a typical Danheiser-type annulation, the cyclopentene backbone forces the incoming electrophile (the activated enone) to approach from a specific face of the allene. This substrate-controlled facial bias is a powerful tool for stereocontrol. The reaction results in the formation of a fused bicyclo[3.3.0]octane ring system, a common motif in natural products. The rigidity of the starting material translates directly to a high degree of predictability in the stereochemistry of the newly formed ring fusion.

Cyclic_Silylallene_Pathway start 3-(TMS)cyclopentene + Enone activation Lewis Acid Activation of Enone start->activation attack Diastereofacially-Biased Nucleophilic Attack activation->attack intermediate Constrained Cationic Intermediate attack->intermediate Rigid framework dictates approach cyclization Intramolecular Cyclization intermediate->cyclization product Fused Bicyclic Product (High Diastereoselectivity) cyclization->product Single major stereoisomer

Sources

A Researcher's Guide to Spectroscopic Confirmation of Danheiser Annulation Products

Author: BenchChem Technical Support Team. Date: January 2026

The Danheiser annulation stands as a powerful and regiocontrolled method for the synthesis of five-membered rings, offering a distinct approach compared to other cyclic methodologies.[1][2] This [3+2] annulation strategy, which typically involves the reaction of an α,β-unsaturated ketone with a trialkylsilylallene catalyzed by a Lewis acid, yields highly functionalized trialkylsilylcyclopentenes.[1][3] Confirmation of the resulting product structure is paramount, and a multi-pronged spectroscopic approach is the most definitive method for validation.

This guide provides an in-depth analysis of the characteristic spectroscopic signatures of Danheiser annulation products. It further contrasts these signatures with those of products from common alternative annulation strategies, such as the Nazarov cyclization, Pauson-Khand reaction, and Robinson annulation, providing researchers with the data-driven insights needed to unambiguously identify their synthesized compounds.

The Definitive Spectroscopic Signature of Danheiser Products

The primary product of a Danheiser TMS-cyclopentene annulation is a five-membered ring containing a trialkylsilyl group adjacent to a double bond. This unique structure gives rise to a predictable and discernible pattern in NMR, IR, and Mass Spectrometry data.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of the annulation product.

  • ¹H NMR: Key diagnostic signals include:

    • Vinylic Protons: The protons on the carbon-carbon double bond of the cyclopentene ring typically appear in the downfield region, often around δ 5.0-6.0 ppm . The exact chemical shift and coupling constants will depend on the substitution pattern. For a simple cyclopentene, the vinylic protons resonate around 5.73 ppm.[4]

    • Allylic Protons: Protons on the carbons adjacent to the double bond will appear in the allylic region, typically δ 2.0-2.5 ppm .

    • Silyl Group Protons: For a trimethylsilyl (TMS) group, a sharp, strong singlet integrating to 9 protons will be observed in the upfield region, usually at δ 0.0-0.2 ppm .[5]

  • ¹³C NMR: The carbon spectrum provides complementary evidence:

    • Vinylic Carbons: The two sp² hybridized carbons of the double bond will have characteristic chemical shifts in the range of δ 120-150 ppm .

    • Silyl-Substituted Carbon: The carbon atom directly bonded to the silicon atom is significantly shielded and appears at a characteristic upfield chemical shift.

    • Silyl Group Carbons: The methyl carbons of a TMS group will produce a signal in the far upfield region, typically around δ -2.0 ppm .[5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for confirming the presence or absence of specific functional groups. For a Danheiser product, the key feature is the C=C stretch of the cyclopentene ring, which appears as a medium-intensity band around 1650-1600 cm⁻¹ . Crucially, the spectrum will be notable for the absence of a strong carbonyl (C=O) absorption in the 1660-1770 cm⁻¹ region, which is a defining characteristic of products from many alternative annulation reactions.[6]

Mass Spectrometry (MS): Confirming Molecular Weight

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product. The molecular ion peak (M⁺) should correspond to the calculated mass of the expected trialkylsilylcyclopentene.

Workflow for Product Confirmation

The following workflow outlines a systematic approach to confirming the structure of a Danheiser annulation product.

G cluster_reaction Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation start Danheiser Annulation Reaction purify Work-up & Purification (Flash Chromatography) start->purify nmr ¹H and ¹³C NMR purify->nmr Submit Pure Sample ir IR Spectroscopy purify->ir Submit Pure Sample ms HRMS purify->ms Submit Pure Sample compare Compare Data to Expected Values - Vinylic & Silyl Signals (NMR) - Absence of C=O (IR) - Correct M⁺ (MS) nmr->compare ir->compare ms->compare confirm Structure Confirmed compare->confirm Data Match

Caption: Experimental workflow from synthesis to spectroscopic confirmation.

Experimental Protocol: Synthesis and Analysis of a Model Danheiser Product

This protocol details a representative Danheiser annulation, providing a practical guide for researchers.

Reaction: [3+2] Annulation of 2-Cyclohexen-1-one with (3-Methyl-1,2-butadien-1-yl)trimethylsilane

  • Apparatus Setup: A 50-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, and a nitrogen inlet adapter. The system is flame-dried under a stream of nitrogen.

  • Reagent Addition: The flask is charged with 10 mL of anhydrous dichloromethane and cooled to -78 °C in a dry ice/acetone bath. Titanium tetrachloride (TiCl₄, 1.1 mmol) is added dropwise via syringe.

  • Substrate Introduction: A solution of 2-cyclohexen-1-one (1.0 mmol) in 5 mL of dichloromethane is added slowly to the cooled reaction mixture. The solution is stirred for 10 minutes.

  • Annulation Reagent: A solution of (3-methyl-1,2-butadien-1-yl)trimethylsilane (1.2 mmol) in 5 mL of dichloromethane is then added dropwise over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).

  • Quenching and Work-up: The reaction is quenched by the addition of 10 mL of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted twice with 15 mL portions of dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trialkylsilylcyclopentene product.

  • Spectroscopic Analysis: The purified product is analyzed by ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS to confirm its structure.

Comparative Guide: Danheiser Products vs. Other Annulations

A key aspect of product validation is distinguishing the desired compound from potential products of alternative or side reactions. The following section compares the spectroscopic signatures of Danheiser products with those from other common annulation methods that produce five or six-membered rings.

Structural Outputs of Common Annulation Reactions

G danheiser Danheiser Annulation [3+2] Cycloaddition Product: Silyl-Cyclopentene nazarov Nazarov Cyclization 4π Electrocyclization Product: Cyclopentenone pauson Pauson-Khand Reaction [2+2+1] Cycloaddition Product: α,β-Cyclopentenone robinson Robinson Annulation Michael + Aldol Product: Cyclohexenone label_node Comparison of Annulation Product Structures

Caption: Key structural differences in products from various annulation reactions.

Danheiser Annulation vs. Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone, typically promoted by a Lewis or protic acid, to form a cyclopentenone.[7][8] The key spectroscopic difference is the presence of a carbonyl group in the Nazarov product.

  • IR: A strong C=O stretch will be observed between 1700-1750 cm⁻¹ . For cyclopentanones specifically, this stretch is often at a higher frequency (around 1750 cm⁻¹) due to ring strain.[6]

  • ¹³C NMR: A carbonyl carbon signal will be present far downfield, typically δ > 200 ppm .[9]

  • ¹H NMR: Protons α to the carbonyl group will be shifted downfield. There will be no characteristic TMS signal around 0 ppm.

Danheiser Annulation vs. Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which also produces an α,β-cyclopentenone.[10][11] Like the Nazarov product, its spectroscopic data is dominated by the α,β-unsaturated ketone moiety.

  • IR: A strong C=O stretch for an α,β-unsaturated ketone appears at a slightly lower frequency than a saturated ketone, typically 1685-1666 cm⁻¹ .[12] A C=C stretch will also be present around 1650 cm⁻¹.

  • ¹³C NMR: The carbonyl carbon will appear around δ 190-210 ppm , while the α- and β-carbons of the enone system will have distinct signals (e.g., ~δ 135-160 ppm).[9]

  • ¹H NMR: The vinylic proton β to the carbonyl is typically deshielded and appears downfield. Again, no silyl group signal is present.

Danheiser Annulation vs. Robinson Annulation

The Robinson annulation is a tandem Michael addition and intramolecular aldol condensation that creates a six-membered ring, specifically a cyclohexenone.[13][14] The most obvious distinction is the ring size.

  • Ring Size (NMR): The ¹H NMR spectrum will show coupling patterns consistent with a six-membered ring, which are different and often more complex than those of a five-membered cyclopentene ring.

  • Functional Group (IR, NMR): As with the other alternatives, the product is an α,β-unsaturated ketone, showing a characteristic C=O stretch in the IR (~1685 cm⁻¹) and a carbonyl signal in the ¹³C NMR spectrum.[15]

Comparative Data Summary

The following table summarizes the key distinguishing spectroscopic features for the products of these annulation reactions.

Spectroscopic FeatureDanheiser Annulation ProductNazarov / Pauson-Khand ProductRobinson Annulation Product
Ring Size 5-membered5-membered6-membered
Key Functional Group Alkene, Silyl Etherα,β-Unsaturated Ketoneα,β-Unsaturated Ketone
IR: C=O Stretch (cm⁻¹) Absent~1750 (Nazarov, saturated) ~1685 (Pauson-Khand, unsaturated)[6][12]~1685[6]
IR: C=C Stretch (cm⁻¹) ~1650-1600~1650~1650
¹³C NMR: Carbonyl (ppm) Absent~200-210[9]~190-200
¹H NMR: Silyl Group (ppm) ~0.0-0.2 (for TMS)[5]AbsentAbsent

Conclusion

The confirmation of a Danheiser annulation product relies on a straightforward yet rigorous spectroscopic analysis. The presence of characteristic vinylic and silyl-group signals in the ¹H and ¹³C NMR spectra, combined with the notable absence of a carbonyl stretch in the IR spectrum, provides a unique and definitive fingerprint for the trialkylsilylcyclopentene structure. By comparing this signature against the data expected from alternative annulation pathways like the Nazarov, Pauson-Khand, and Robinson reactions—all of which produce carbonyl-containing compounds—researchers can confidently and unambiguously verify the outcome of their synthetic efforts. This comparative approach, grounded in fundamental spectroscopic principles, is essential for maintaining scientific integrity and advancing complex synthetic projects.

References

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A Comparative Guide to the X-ray Crystallographic Analysis of 3-(trimethylsilyl)cyclopentene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallographic analysis against other analytical techniques for the structural elucidation of 3-(trimethylsilyl)cyclopentene derivatives. As these molecules are pivotal intermediates in organic synthesis, a definitive understanding of their three-dimensional structure is crucial for predicting reactivity and biological function. This document synthesizes technical data and field-proven insights to offer a practical and scientifically rigorous resource.

The Imperative of Structural Verification in Silyl-Substituted Cyclopentenes

The synthesis of complex organic molecules, such as functionalized cyclopentenes, often yields a mixture of stereoisomers.[1][2] While techniques like NMR spectroscopy are powerful for determining the connectivity of atoms and the relative stereochemistry, they can be ambiguous in assigning the absolute configuration, especially for new compounds. Mass spectrometry confirms the molecular weight and fragmentation patterns, and IR spectroscopy identifies functional groups, but neither provides a three-dimensional picture.[3][4]

X-ray crystallography stands alone in its ability to provide an unambiguous determination of the atomic and molecular structure of a crystalline compound.[5] By measuring the diffraction of X-rays by a single crystal, a precise three-dimensional map of the electron density can be generated, revealing bond lengths, bond angles, and absolute stereochemistry with high precision.[5][6] This level of detail is often essential for understanding reaction mechanisms and for the rational design of new therapeutic agents.

Comparative Analysis of Key Characterization Techniques

The choice of analytical technique depends on the specific information required. The following table compares the utility of common methods in the context of characterizing this compound derivatives.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.[5][7]Provides the most definitive structural information.[5]Requires a single, high-quality crystal; the solid-state conformation may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, and relative stereochemistry through coupling constants and NOE effects.Non-destructive; provides information about the molecule in solution.Absolute stereochemistry is not directly determined; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can infer structural components.High sensitivity and can provide elemental composition with high-resolution instruments.Does not provide information on the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[4]Fast, simple, and can provide a quick check for the presence of expected functional groups.Provides very limited information about the overall molecular skeleton and no stereochemical details.

Experimental Workflow: From Synthesis to Structure

The process of obtaining a crystal structure is a multi-step endeavor that requires careful execution at each stage. The following diagram illustrates the typical workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of the This compound derivative Purification Purification by chromatography or recrystallization Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization_Method Slow Evaporation, Vapor Diffusion, or Cooling Solvent_Screen->Crystallization_Method Crystal_Mounting Crystal Selection & Mounting Crystallization_Method->Crystal_Mounting Data_Collection Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation and Analysis Refinement->Validation

Caption: Workflow for X-ray crystallographic analysis.

Detailed Experimental Protocol

1. Crystal Growth:

  • Causality: The quality of the crystal is paramount for obtaining high-resolution diffraction data. A well-ordered, single crystal will diffract X-rays in a coherent and measurable pattern.

  • Methodology:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/pentane).

    • Utilize a slow crystallization technique such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.

    • Allow the solution to stand undisturbed for several days to weeks. Ideal crystals will be clear, have well-defined faces, and be of a suitable size (typically 0.1-0.3 mm).

2. Data Collection:

  • Causality: The crystal is rotated in the X-ray beam to measure the angles and intensities of the diffracted X-rays.[5] These measurements form the raw data from which the electron density map is calculated.

  • Methodology:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]

3. Structure Solution and Refinement:

  • Causality: The diffraction data provides the amplitudes of the scattered X-rays, but not their phases. The "phase problem" is solved using computational methods to generate an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Methodology:

    • The positions of the atoms are determined from the electron density map.

    • The atomic positions and thermal displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated diffraction patterns.

    • The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Case Study Insights

While specific crystallographic data for a wide range of this compound derivatives is dispersed throughout the literature, studies on related organosilicon and cyclopentene compounds consistently demonstrate the power of X-ray analysis. For instance, the crystal structure of novel cyclopentenone derivatives has been used to confirm their molecular structure where other spectroscopic data was supportive but not conclusive.[3] Similarly, X-ray crystallography has been used to determine the absolute configuration of chlorinated cyclopentene derivatives isolated from natural sources.[8] The work of Frederic Kipping in the early 20th century on organosilicon chemistry heavily relied on crystallographic methods to characterize these new compounds.[9]

Conclusion

For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides a level of detail regarding stereochemistry and conformation that cannot be achieved by other analytical methods. While NMR, MS, and IR spectroscopy are essential for initial characterization and for studying the behavior of molecules in solution, X-ray crystallography offers the definitive solid-state structure. This information is critical for researchers in organic synthesis and drug development who require a precise understanding of the molecules they are working with.

References

  • Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination of 3,4- bis (4-chlorophenyl)-5,5- dimethyl-4-hydroxy-2-cyclopenten-1-one. (2025). ResearchGate. [Link]

  • The chemical structure of cyclopentene derivatives 1–3, and mellein... (2022). ResearchGate. [Link]

  • Clegg, W. (n.d.). X-RAY CRYSTALLOGRAPHY. Oxford University Press.
  • Direct Synthesis of Silylcyclopentene under Ball Milling Conditions. (2024). ChemRxiv. [Link]

  • Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations. (2013). ResearchGate. [Link]

  • Qi, X., & Ready, J. M. (2008). Synthesis of cyclopentenones from cyclopropanes and silyl ynol ethers. Angewandte Chemie International Edition, 47(37), 7068–7070. [Link]

  • Silicon. (n.d.). In Wikipedia. Retrieved from [Link]

  • Structure and bonding of organosilicon compounds containing silicon–silicon and silicon–germanium bonds: an X-ray absorption fine structure study. (n.d.). Canadian Science Publishing. [Link]

  • Synthesis of Chiral Cyclopentenones. (2012). Chemical Reviews. [Link]

  • X-ray crystallographic analysis of 3a showing a) molecular structure... (n.d.). ResearchGate. [Link]

  • Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. (2022). The Journal of Organic Chemistry. [Link]

  • CHIRAL CYCLOPENTE DERIVATIVES AND THEIR PRODUCTION. (n.d.).
  • Synthesis of multisubstituted cyclohexenes and cyclopentenes via cascade Michael/aldol/annulative SuFEx/β-sultone desulfonation of β-arylethenesulfonyl fluorides. (2025). Organic Chemistry Frontiers. [Link]

  • X-ray analysis. (n.d.). University of Siegen.
  • Synthesis of 1-hydrocarbon substituted cyclopropyl silyl ketones. (2018). Sci-Hub.
  • X-Ray Crystallography of Organosilicon Compounds (Electron Density and Chemical Bonding in Organosilicon Compounds). (2017). ResearchGate. [Link]

  • Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-heteroarylsulfonylnucleosides as Nucleoside-Derived Julia–Kocienski Reagents. (2021). The Journal of Organic Chemistry. [Link]

  • Clegg, W. (n.d.). X-RAY CRYSTALLOGRAPHY.
  • X-ray Crystallography. (2022). Chemistry LibreTexts. [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

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A Mechanistic Guide to [3+2] Annulation: A Comparative Analysis for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The construction of five-membered carbocyclic and heterocyclic rings is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and natural product synthesis. Among the myriad of synthetic strategies, [3+2] annulation reactions have emerged as a particularly powerful and versatile tool. These reactions, which formally combine a three-atom component with a two-atom component to form a five-membered ring, encompass a diverse range of mechanistic pathways, each with its own unique advantages, limitations, and substrate scope.

This guide provides an in-depth mechanistic comparison of the most prevalent [3+2] annulation methods. Moving beyond a simple cataloging of reactions, we will delve into the fundamental principles that govern each transformation, offering insights into the causality behind experimental choices and providing the necessary data to inform your synthetic planning. Our aim is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the optimal [3+2] annulation strategy for their specific synthetic challenges.

The Landscape of [3+2] Annulation: Four Mechanistic Paradigms

At its core, a [3+2] annulation involves the formation of two new sigma bonds to close a five-membered ring. However, the timing and nature of these bond-forming events define the underlying mechanism and, consequently, the reaction's characteristics. We can broadly categorize these reactions into four major classes:

  • Concerted 1,3-Dipolar Cycloadditions: A classic and widely utilized approach involving a pericyclic transition state.

  • Stepwise Annulations via Zwitterionic Intermediates: Characterized by a sequential bond formation, often initiated by a Michael-type addition.

  • Transition-Metal-Catalyzed Annulations: A diverse and rapidly evolving field where the metal catalyst orchestrates the reaction through various catalytic cycles, often involving C-H activation.

  • Lewis-Acid-Catalyzed Annulations: Utilizing Lewis acids to activate substrates and promote ring formation, typically through a stepwise pathway involving carbocationic intermediates.

The following sections will dissect each of these mechanistic pathways, providing a comparative analysis of their scope, stereoselectivity, and practical considerations.

The Concerted Pathway: 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is arguably the most well-known and extensively studied [3+2] annulation.[1][2] Mechanistically, it is a thermally allowed, concerted pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).[3] This [π4s + π2s] cycloaddition proceeds through a highly ordered, aromatic-like transition state, which accounts for its high degree of stereospecificity. The configuration of the dipolarophile is retained in the cycloadduct, making it a powerful tool for stereocontrolled synthesis.

The 1,3-dipole is a key feature of this reaction, possessing a delocalized 4π-electron system across three atoms. Common examples include nitrones, azides, nitrile oxides, and carbonyl ylides.[4] The dipolarophile is typically an alkene or alkyne.

Figure 1: Concerted 1,3-Dipolar Cycloaddition Mechanism.

The regioselectivity of the 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory.[3][5][6] The reaction can be classified into three types based on the relative energies of the HOMO and LUMO of the reactants:

  • Type I (Normal-Electron-Demand): The dominant interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. This is favored when the dipolarophile bears electron-withdrawing groups.

  • Type II: The HOMO-LUMO energy gaps for both possible interactions are similar, often leading to poor regioselectivity.

  • Type III (Inverse-Electron-Demand): The dominant interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile. This is favored with electron-rich dipolarophiles.

The Stepwise Pathway: Michael-Initiated Ring Closure (MIRC)

In contrast to the concerted nature of 1,3-dipolar cycloadditions, a significant class of [3+2] annulations proceeds through a stepwise mechanism involving discrete intermediates. A prime example is the Michael-Initiated Ring Closure (MIRC), where the reaction is initiated by a nucleophilic Michael addition to an electron-deficient two-atom component.[4] This generates a zwitterionic or anionic intermediate, which then undergoes an intramolecular cyclization to form the five-membered ring.

A classic substrate for MIRC-type [3+2] annulations is a nitroalkene, which serves as an excellent Michael acceptor. The three-atom component is a nucleophile that, after the initial addition, contains a center capable of cyclizing onto the intermediate.

Figure 2: Stepwise Michael-Initiated Ring Closure (MIRC) Mechanism.

The stepwise nature of the MIRC mechanism has important stereochemical consequences. Unlike the concerted cycloaddition, the stereochemistry of the starting alkene is not necessarily retained in the product, as bond rotation can occur in the open-chain intermediate. However, high levels of diastereoselectivity can often be achieved, controlled by the thermodynamics of the cyclization step or the influence of catalysts.

The Orchestrated Pathway: Transition-Metal-Catalyzed [3+2] Annulations

The advent of transition-metal catalysis has revolutionized the field of [3+2] annulations, offering unique mechanistic pathways and enabling the use of previously unreactive substrates.[2] Metals such as palladium, rhodium, and iridium are commonly employed, and the reactions often proceed via catalytic cycles involving steps like C-H activation, oxidative addition, migratory insertion, and reductive elimination.

A common strategy in transition-metal-catalyzed [3+2] annulations involves the use of a directing group to facilitate the selective activation of a C-H bond. This generates a metallacyclic intermediate that then reacts with the two-atom component.

Palladium-Catalyzed [3+2] Annulation via Dual C-H Activation

Palladium catalysis is particularly prominent in [3+2] annulations involving dual C-H activation.[5] For example, the reaction of an aromatic amide with a maleimide can proceed through the activation of a benzylic C(sp³)–H bond and a meta C(sp²)–H bond.

Palladium_Catalyzed_Annulation A Pd(II) Catalyst B Benzylic C-H Activation (forms Palladacycle) A->B Aromatic Amide C Maleimide Insertion B->C Maleimide D meta C-H Activation C->D E Reductive Elimination D->E P Product E->P Cat_Regen Catalyst Regeneration E->Cat_Regen Cat_Regen->A

Figure 3: Simplified Catalytic Cycle for a Palladium-Catalyzed [3+2] Annulation.

Rhodium-Catalyzed Dearomatizing [3+2] Annulation

Rhodium catalysts have been shown to effect remarkable dearomatizing [3+2] annulations. For instance, 2-alkenylphenols can react with alkynes in the presence of a Rh(III) catalyst to form spirocyclic products.[7][8] The mechanism involves C-H activation of the alkenyl group and dearomatization of the phenol ring.

The diversity of transition-metal-catalyzed [3+2] annulations is vast, with the specific catalytic cycle being highly dependent on the metal, ligands, and substrates employed. This offers a rich playground for reaction development and the synthesis of complex molecular architectures.

The Activated Pathway: Lewis-Acid-Catalyzed [3+2] Annulations

Lewis acids can also serve as potent catalysts for [3+2] annulations, typically by activating one of the reaction partners to facilitate a stepwise process. A prominent example involves the use of donor-acceptor (D-A) cyclopropanes as the three-atom component.[3][7]

In this type of reaction, the Lewis acid coordinates to an acceptor group on the cyclopropane, promoting ring-opening to form a zwitterionic or carbocationic intermediate. This intermediate is then trapped by the two-atom component (e.g., an aldehyde, imine, or alkyne) in a [3+2] manner.

Figure 4: Lewis-Acid-Catalyzed [3+2] Annulation of a Donor-Acceptor Cyclopropane.

The use of chiral Lewis acids has enabled the development of highly enantioselective versions of these reactions, providing access to enantioenriched five-membered rings. The choice of Lewis acid is crucial and can influence both the reactivity and selectivity of the transformation.

Comparative Performance: A Data-Driven Overview

To facilitate a direct comparison of these distinct mechanistic pathways, the following table summarizes their key features and performance metrics for representative examples.

Annulation Method Mechanism Type Key Intermediates Stereocontrol Typical 3-Atom Component Typical 2-Atom Component Catalyst/Promoter Representative Yield Ref.
1,3-Dipolar Cycloaddition Concerted PericyclicAromatic-like Transition StateHigh (Stereospecific)NitroneAlkeneThermal85%[9]
Michael-Initiated Ring Closure StepwiseZwitterionic/AnionicVariable (Diastereoselective)Thio-substituted Azomethine YlideNitroalkeneBase (TMG)75%[4]
Pd-Catalyzed Dual C-H Activation Stepwise CatalyticPalladacycleHigh (Diastereoselective)Aromatic AmideMaleimidePd(OAc)₂, Ligand78%[5]
Rh-Catalyzed Dearomatization Stepwise CatalyticRhodacycleHigh (Diastereoselective)2-AlkenylphenolAlkyne[RhCp*Cl₂]₂, AgSbF₆95%[7]
Lewis Acid-Catalyzed (D-A Cyclopropane) StepwiseZwitterionic/CarbocationicHigh (Diastereoselective)Donor-Acceptor CyclopropaneAldehydeSc(OTf)₃92%[7]

Experimental Protocol: A Representative 1,3-Dipolar Cycloaddition

The following protocol details a solvent-free 1,3-dipolar cycloaddition between a nitrone and an alkene, adapted from a literature procedure.[9] This method highlights the operational simplicity and green chemistry advantages of certain [3+2] annulations.

Reaction: 1,3-Dipolar Cycloaddition of N-benzyl-C-phenylnitrone with N,N-dimethylacrylamide.

Materials:

  • N-benzyl-C-phenylnitrone (1.0 equiv)

  • N,N-dimethylacrylamide (1.2 equiv)

  • Round-bottom flask or vial

  • Stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a clean, dry round-bottom flask or vial containing a stir bar, add N-benzyl-C-phenylnitrone.

  • Add N,N-dimethylacrylamide to the flask.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine product.

Rationale: The choice of a solvent-free protocol is driven by principles of green chemistry, reducing waste and simplifying workup. Heating is employed to overcome the activation energy of the concerted cycloaddition. The use of a slight excess of the dipolarophile ensures complete consumption of the nitrone. Direct purification of the crude mixture is often possible due to the high conversion and clean nature of many 1,3-dipolar cycloadditions.

Conclusion: Choosing the Right Mechanistic Tool

The synthesis of five-membered rings via [3+2] annulation is a rich and diverse field, with multiple mechanistic pathways available to the synthetic chemist. The choice of method should be guided by a thorough understanding of these mechanisms and their implications for substrate scope, stereoselectivity, and reaction conditions.

  • 1,3-Dipolar cycloadditions offer a robust and predictable method for the stereospecific synthesis of a wide range of heterocycles.

  • Stepwise annulations like MIRC provide a complementary approach, particularly for electron-poor systems, though with potentially less stereochemical control.

  • Transition-metal-catalyzed methods have opened up new avenues for C-H functionalization and the construction of complex polycyclic systems, offering unparalleled versatility.

  • Lewis-acid-catalyzed annulations are particularly effective for reactions involving activated substrates like donor-acceptor cyclopropanes, often proceeding with high diastereoselectivity.

By understanding the nuances of each mechanistic class, researchers can make more informed decisions in the design of their synthetic routes, ultimately accelerating the discovery and development of new molecules with desired functions.

References

  • [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. Arkivoc, 2018 , (2), pp. 233-267. [Link]

  • Huisgen, R. 1,3-Dipolar Cycloadditions. Past and Future. Angew. Chem. Int. Ed. Engl., 1963 , 2 (10), pp. 565-598. [Link]

  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. RSC Adv., 2024 , 14, 18536-18561. [Link]

  • Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. J. Am. Chem. Soc., 2014 , 136 (20), pp. 7213–7216. [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chem Sci Rev Lett, 2018 , 7(27), pp. 751-759. [Link]

  • The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angew. Chem. Int. Ed., 2020 , 59 (30), pp. 12293-12307. [Link]

  • Palladium-Catalyzed [3 + 2] Annulation of Aromatic Amides with Maleimides through Dual C–H Activation. Org. Lett., 2023 , 25 (13), pp. 2284–2288. [Link]

  • Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan. J. Chem. Sci., 2019 , 131 (5). [Link]

  • Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. J. Am. Chem. Soc., 2014 , 136, 20, 7213-7216. [Link]

  • The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chem. Eur. J., 2020 , 26 (48), pp. 10793-10807. [Link]

  • A plausible mechanism for the [3+2] annulations. ResearchGate. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 2022 , 27 (19), 6649. [Link]

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A Comprehensive Guide to 3-(Trimethylsilyl)cyclopentene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to achieving desired molecular architectures with precision and efficiency. Among the arsenal of synthetic tools, organosilicon compounds have carved a significant niche, offering unique reactivity profiles. This guide provides an in-depth analysis of 3-(trimethylsilyl)cyclopentene, a versatile building block for the construction of five-membered ring systems. We will objectively explore its advantages, dissect its limitations, and compare its performance with alternative synthetic strategies, supported by experimental data and established protocols.

The Strategic Role of the Trimethylsilyl Group

This compound belongs to the family of vinylsilanes, organic compounds featuring a carbon-carbon double bond adjacent to a carbon-silicon bond. The trimethylsilyl (TMS) group is not merely a passive spectator; its electronic and steric properties profoundly influence the reactivity of the cyclopentene ring. The silicon atom, being more electropositive than carbon, polarizes the C-Si bond, making the adjacent carbon atom nucleophilic. This electronic feature is central to the utility of this compound in carbon-carbon bond-forming reactions. Furthermore, the bulky TMS group can direct the stereochemical outcome of reactions, and the C-Si bond can serve as a stable surrogate for other functional groups, to be unmasked or transformed in later synthetic steps.

Advantages of Employing this compound

The primary application of this compound and its derivatives is in annulation reactions to construct cyclopentane and cyclopentene rings, a common motif in many natural products and pharmaceutically active compounds.

Regiocontrolled Annulation: The Danheiser Annulation

A signal advantage of using silyl-substituted cyclopentene precursors is the high degree of regiocontrol achievable in annulation reactions. The Danheiser annulation, a powerful [3+2] cycloaddition strategy, exemplifies this.[1][2][3] In this reaction, an α,β-unsaturated ketone reacts with a trialkylsilylallene in the presence of a Lewis acid to form a trialkylsilylcyclopentene.[2] The trimethylsilyl group plays a crucial role in stabilizing the key vinylcuprate intermediate, directing the regiochemical outcome of the subsequent cyclization. This method provides a reliable and predictable route to highly substituted five-membered rings, a significant challenge in organic synthesis.[1][4]

Versatility as a Synthetic Intermediate

Beyond annulation, this compound serves as a versatile precursor for a range of functionalized cyclopentene derivatives. The C-Si bond can be cleaved and replaced with various electrophiles, a process often facilitated by fluoride ions due to the high affinity of silicon for fluorine.[5] This allows for the introduction of halogens, hydroxyl groups, and other functionalities with high precision.

Disadvantages and Practical Limitations

Despite its utility, this compound is not without its drawbacks. A thorough understanding of its limitations is crucial for effective synthetic planning.

Handling and Stability

As with many organosilicon reagents, this compound is sensitive to moisture and requires handling under an inert atmosphere.[6] It is also flammable and may form explosive peroxides upon contact with air, necessitating careful storage and handling procedures.[7] The safety data sheet (SDS) indicates it is a flammable liquid that can cause skin and eye irritation.[7] Proper personal protective equipment, including gloves and safety goggles, is essential.[7][8]

Reaction Conditions and Stoichiometric Reagents

Many reactions involving this compound, such as the Danheiser annulation, necessitate the use of stoichiometric amounts of Lewis acids and often require cryogenic temperatures.[2] These conditions can limit the functional group tolerance and scalability of the process. The need for strictly anhydrous conditions can also add to the experimental complexity.[9]

Byproduct Removal

The formation of silicon-containing byproducts is inherent to reactions involving organosilanes. While often volatile, their removal can sometimes complicate product purification, especially on a large scale.

Comparative Analysis with Alternative Methodologies

The construction of cyclopentene rings can be achieved through various synthetic routes. A comparison with these alternatives highlights the specific strengths and weaknesses of using this compound.

Methodology Advantages Disadvantages Key Features
This compound Annulation (e.g., Danheiser) High regioselectivity.[1][2]Requires stoichiometric Lewis acids, moisture-sensitive.Convergent [3+2] strategy.
Pauson-Khand Reaction Good for polycyclic systems, high atom economy.Requires metal carbonyl complexes (often cobalt), can have regioselectivity issues.[2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.
Ring-Closing Metathesis (RCM) Excellent functional group tolerance, catalytic.Requires specific diene precursors, potential for E/Z selectivity issues.Utilizes Grubbs' or other metathesis catalysts.
[3+2] Cycloadditions (e.g., with trimethylenemethane precursors) Catalytic and enantioselective variants exist.Precursors can be unstable.Versatile for various substituted cyclopentanes.[10]
Radical Cyclizations Good for complex systems, mild conditions.[11]Can lack stereocontrol, potential for side reactions.Tin hydrides or less toxic alternatives like (TMS)3SiH are often used.[11]

Experimental Protocols

General Procedure for a Lewis Acid-Mediated Annulation

The following is a representative protocol for the reaction of an α,β-unsaturated ketone with a silyl-substituted cyclopentene derivative, adapted from the principles of the Danheiser annulation.

Workflow for Annulation Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dry glassware under vacuum B Add α,β-unsaturated ketone and anhydrous solvent (e.g., CH2Cl2) A->B C Cool to -78 °C (dry ice/acetone bath) B->C D Add Lewis acid (e.g., TiCl4) dropwise via syringe C->D E Stir for 15 minutes D->E F Add this compound derivative dropwise E->F G Stir at -78 °C for 1-3 hours F->G H Quench with saturated aqueous NaHCO3 G->H I Warm to room temperature and extract with ether H->I J Dry organic layer (Na2SO4), filter, and concentrate I->J K Purify by flash chromatography J->K

Caption: General workflow for a Lewis acid-mediated annulation.

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α,β-unsaturated ketone (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of titanium tetrachloride (1.1 equiv) in dichloromethane dropwise over 15 minutes.

  • Stir the resulting mixture at -78 °C for an additional 15 minutes.

  • Add a solution of the this compound derivative (1.2 equiv) in dichloromethane dropwise over 20 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically 1-3 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentene derivative.

Mechanistic Insights

The regioselectivity of the Danheiser annulation is a direct consequence of the electronic influence of the trimethylsilyl group.

G cluster_mech Mechanism A α,β-Unsaturated Ketone + Lewis Acid (LA) B Activated Ketone C Silylallene D Vinyl Cation Intermediate (stabilized by Si) E Cyclization F Silyl-Cyclopentene Product

Sources

A Senior Application Scientist's Guide to Stereochemical Validation of Danheiser Annulation Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Danheiser annulation represents a powerful tool for the synthesis of highly substituted cyclopentene and aromatic systems.[1][2][3] First reported by Rick L. Danheiser, this Lewis acid-catalyzed reaction of α,β-unsaturated ketones with trialkylsilylallenes offers a regiocontrolled pathway to complex carbocycles.[1] However, the creation of new stereocenters during the annulation necessitates rigorous validation of the product's stereochemistry. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and practical insights to ensure the structural integrity of your synthesized molecules.

The Crux of the Matter: Why Stereochemical Validation is Non-Negotiable

The three-dimensional arrangement of atoms in a molecule—its stereochemistry—is fundamental to its biological activity. In drug development, for instance, one enantiomer of a chiral drug can have therapeutic effects while the other may be inactive or even toxic. Therefore, unambiguous determination of both relative and absolute stereochemistry is a critical step in the characterization of novel compounds derived from the Danheiser annulation.

This guide will dissect the most robust methods for stereochemical validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative stereochemistry.

  • X-ray Crystallography: The gold standard for determining absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): For quantifying enantiomeric excess.

I. Unraveling Relative Stereochemistry: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for elucidating the connectivity and relative spatial arrangement of atoms in a molecule.[4] For the cyclic products of the Danheiser annulation, specific NMR techniques are indispensable for assigning relative stereochemistry.

The Nuclear Overhauser Effect (NOE): A Proximity Map

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between spatially close nuclei.[5] This effect is observed for nuclei that are typically closer than 5 Å.[6] In practical terms, irradiating one proton will cause a change in the intensity of the NMR signal of a nearby proton, providing direct evidence of their proximity.

Key NOE-Based Experiments:
  • 1D NOE Difference Spectroscopy: A selective experiment where a single proton resonance is irradiated, and the resulting spectrum is subtracted from a normal 1D spectrum. The difference spectrum reveals only the protons that have experienced an NOE, indicating they are close in space to the irradiated proton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides a comprehensive map of all NOE interactions within a molecule in a single experiment. Cross-peaks in a NOESY spectrum connect resonances of protons that are spatially close.[6]

Causality in Experimental Choice: For rigid cyclic systems, like many Danheiser annulation products, NOE-based methods are particularly powerful. The constrained conformation limits the number of possible spatial arrangements, making the interpretation of NOE data more straightforward. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei, allowing for a semi-quantitative estimation of internuclear distances.[7]

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified Danheiser annulation product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 10-50 mM. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Record the 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). A typical experiment involves a mixing time (τₘ) during which cross-relaxation occurs. For small to medium-sized molecules, mixing times in the range of 300-800 ms are common.

  • Data Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the resulting spectrum for cross-peaks, which indicate spatial proximity between the corresponding protons on the diagonal. The volume of the cross-peaks can be integrated to provide a more quantitative measure of the NOE.

Data Presentation: Interpreting NOE Correlations
NOE Correlation Internuclear Distance (Å) Interpretation
Strong1.8 - 2.5Protons are very close in space.
Medium2.5 - 4.0Protons are moderately close.
Weak> 4.0Protons are relatively far apart.

Table 1: General correlation between NOE intensity and internuclear distance.[7]

Visualization of the NOESY Workflow

NOESY_Workflow cluster_NMR NMR Spectroscopy cluster_Analysis Data Analysis Sample Purified Annulation Product Acquisition 2D NOESY Data Acquisition Sample->Acquisition Dissolve in deuterated solvent Processing Data Processing Acquisition->Processing Fourier Transform CrossPeaks Identify Cross-Peaks Processing->CrossPeaks Generate 2D Spectrum Integration Integrate Cross-Peak Volumes CrossPeaks->Integration Quantify NOE Structure Elucidate Relative Stereochemistry Integration->Structure Correlate with molecular model

Caption: Workflow for determining relative stereochemistry using 2D NOESY.

II. The Definitive Answer: Absolute Stereochemistry by X-ray Crystallography

While NMR provides invaluable information about the relative arrangement of atoms, X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule in the solid state.[8][9] This technique relies on the diffraction of X-rays by the electrons in a single crystal of the compound.

Trustworthiness of the Method: The resulting electron density map provides a three-dimensional model of the molecule, revealing the precise spatial coordinates of each atom. For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion of X-rays by heavier atoms can be used to determine the absolute configuration, often expressed by the Flack parameter.[10] A Flack parameter close to zero for the correct enantiomer provides high confidence in the assignment.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the Danheiser annulation product of sufficient size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects.

Data Presentation: Key Crystallographic Parameters
Parameter Ideal Value Significance
R1< 0.05A measure of the agreement between the calculated and observed structure factors.
wR2< 0.15A weighted measure of the agreement, generally considered more robust.
Flack Parameter~ 0Indicates the correct absolute configuration has been determined. A value near 1 suggests the inverted structure is correct.
Hooft Parameter~ 0An alternative parameter for assessing absolute configuration.

Table 2: Key parameters for evaluating the quality of a crystal structure and the assignment of absolute configuration.

Visualization of the Crystallography Workflow

Xray_Workflow cluster_Crystal Crystallization cluster_Diffraction X-ray Diffraction Compound Purified Annulation Product Crystallization Grow Single Crystals Compound->Crystallization Various techniques DataCollection Collect Diffraction Data Crystallization->DataCollection Mount crystal StructureSolution Solve and Refine Structure DataCollection->StructureSolution Process data AbsoluteConfig Determine Absolute Configuration StructureSolution->AbsoluteConfig Anomalous dispersion

Caption: Workflow for determining absolute stereochemistry via X-ray crystallography.

III. Quantifying Purity: Chiral HPLC for Enantiomeric Excess

For Danheiser annulations that produce a mixture of enantiomers, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of the sample with respect to its enantiomers.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12][13]

Expertise in Method Development: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of the appropriate CSP and mobile phase is critical for achieving a good separation and is often an empirical process.[12]

Experimental Protocol: Chiral HPLC Analysis
  • Column and Mobile Phase Screening: Screen a variety of chiral columns (e.g., polysaccharide-based, Pirkle-type) with different mobile phases (typically mixtures of alkanes and alcohols) to find a system that provides baseline separation of the enantiomers.

  • Method Optimization: Once a suitable system is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Quantification: Inject a known concentration of the analyte and integrate the peak areas for each enantiomer. The enantiomeric excess is calculated using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation: Chiral HPLC Performance Metrics
Parameter Target Value Importance
Resolution (Rs)> 1.5Ensures baseline separation for accurate quantification.
Tailing Factor (T)0.8 - 1.5Indicates good peak shape.
Reproducibility (%RSD)< 2%Demonstrates the precision of the method.

Table 3: Important parameters for a robust chiral HPLC method.[14]

Visualization of the Chiral HPLC Logic

HPLC_Logic cluster_Setup Method Development cluster_Analysis Quantitative Analysis Sample Enantiomeric Mixture Screening Screen Chiral Columns & Mobile Phases Sample->Screening Optimization Optimize Separation Conditions Screening->Optimization Identify suitable system Injection Inject Sample Optimization->Injection Separation Differential Retention on CSP Injection->Separation Detection Detect Separated Enantiomers Separation->Detection Quantification Integrate Peak Areas & Calculate ee Detection->Quantification

Caption: Logical flow for the determination of enantiomeric excess by chiral HPLC.

Conclusion: A Multi-faceted Approach to Stereochemical Validation

The rigorous validation of stereochemistry in Danheiser annulation products requires a synergistic approach. NMR spectroscopy, particularly through NOE-based experiments, provides the foundational understanding of relative stereochemistry. For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the definitive technique. Finally, chiral HPLC is essential for quantifying the enantiomeric purity of the reaction products. By judiciously applying these methods, researchers can ensure the structural integrity of their molecules, a prerequisite for their advancement in fields such as drug discovery and materials science.

References

  • ACD/Labs. (n.d.). Methods of Relative Stereochemistry Determination in CASE Systems. Retrieved from [Link]

  • SynArchive. (n.d.). Danheiser Annulation. Retrieved from [Link]

  • Wikipedia. (2023, July 22). Danheiser benzannulation. Retrieved from [Link]

  • Wikipedia. (2023, July 22). Danheiser annulation. Retrieved from [Link]

  • Antkowiak, W. Z. (2001). Determination of Absolute and Relative Configuration.
  • Wikipedia. (2023, August 16). Nuclear Overhauser effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Danheiser, R. L., Carini, D. J., Fink, D. M., & Basak, A. (1983). Scope and stereochemical course of the (trimethylsilyl)
  • Blazquez, B., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. The Journal of Physical Chemistry A, 117(8), 1633-1643.
  • Daranas, A. H., et al. (2014).
  • Harned, A. (2015). NMR and Stereochemistry. University of Minnesota.
  • Sánchez-Santed, F., et al. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 75, 137-142.
  • Danheiser, R. L., Kwasigroch, C. A., & Tsai, Y. M. (1985). Application of allenylsilanes in [3+2] annulation approaches to oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 107(24), 7233-7235.
  • Grimblat, N., & Sarotti, A. M. (2020). Reference-free NOE NMR analysis.
  • Wikipedia. (2023, April 2). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Zeng, Z., et al. (2022). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 87(15), 9839-9849.
  • Mori, K. (2015). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Beilstein Journal of Organic Chemistry, 11, 1783-1807.
  • Bodwell, J. R., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817.
  • Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162.
  • Zhai, H., et al. (2020). Investigation of the pivotal Danheiser annulation. Chinese Chemical Letters, 31(12), 3179-3182.
  • Stauch, T., & Holstein, J. J. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceutical Processing and Practices, 1(1), 108.
  • Deng, J., Wang, Y.-P., & Danheiser, R. L. (2015). Synthesis of 4,4-Dimethoxybut-1-yne. Organic Syntheses, 92, 13-25.
  • Barron, L. D. (2011). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • List, B. (2010). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.
  • Wlodawer, A., et al. (2016).

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A Comparative Guide to the Reactivity of 3-(Trimethylsilyl)cyclopentene and Cyclopentene for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the strategic placement of functional groups to control reaction outcomes is paramount. Among the array of directing groups, the trimethylsilyl (TMS) moiety stands out for its unique blend of steric and electronic properties. This guide provides an in-depth comparison of the reactivity of 3-(trimethylsilyl)cyclopentene with its non-silylated counterpart, cyclopentene. We will explore how the presence of an allylic trimethylsilyl group modulates the reactivity of the cyclopentene double bond in key organic transformations, supported by mechanistic principles and available experimental insights. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the nuanced reactivity of organosilanes in their synthetic endeavors.

The Influence of the Allylic Trimethylsilyl Group: An Electronic and Steric Overview

The reactivity of an alkene is fundamentally governed by the electron density of its π-system and the steric accessibility of the double bond. The introduction of a trimethylsilyl group at the allylic position, as in this compound, introduces two major competing effects that differentiate its reactivity from that of simple cyclopentene.

Electronic Effects: The β-Silicon Effect

The most significant electronic influence of the allylic TMS group is the β-silicon effect , also known as σ-π hyperconjugation. The C-Si σ-bond is electron-rich and can effectively overlap with an adjacent empty or partially filled p-orbital. In the context of an electrophilic attack on the double bond, this manifests as the stabilization of a positive charge at the β-position relative to the silicon atom. This stabilization of the carbocation intermediate has profound implications for the rate and regioselectivity of electrophilic addition reactions.

Steric Effects

The trimethylsilyl group is sterically demanding. This bulk can hinder the approach of reagents from the face of the cyclopentene ring bearing the TMS group, leading to enhanced facial selectivity (diastereoselectivity) in many reactions. The degree of steric hindrance can be a determining factor in the stereochemical outcome of cycloadditions, epoxidations, and hydroborations.

Below is a conceptual workflow illustrating the factors influencing the reactivity of this compound.

G cluster_silyl This compound Reactivity Factors cluster_reactions Impact on Reactions Electronic Electronic Effect (β-Silicon Effect) Electrophilic_Addition Electrophilic Addition Electronic->Electrophilic_Addition Carbocation Stabilization (Rate & Regioselectivity) Steric Steric Hindrance Cycloaddition Cycloaddition Steric->Cycloaddition Facial Selectivity Epoxidation Epoxidation Steric->Epoxidation Diastereoselectivity Hydroboration Hydroboration Steric->Hydroboration Regio- and Stereoselectivity G Allylsilane Allylsilane Carbocation β-Silyl Carbocation (Stabilized) Allylsilane->Carbocation + E+ Electrophile E+ Product Substituted Alkene Carbocation->Product + Nu- - SiMe3+ Nucleophile Nu-

Caption: General mechanism of electrophilic substitution of an allylsilane.

Cycloaddition Reactions (e.g., Diels-Alder)

In a Diels-Alder reaction, the alkene acts as the dienophile. The stereochemical outcome is a key consideration. For cyclopentene, the approach of the diene can occur from either face of the double bond with equal probability (assuming an achiral diene).

In the case of this compound, the bulky TMS group is expected to direct the incoming diene to the opposite face of the cyclopentene ring, leading to a high degree of anti-selectivity.

Expected Outcome:

  • Cyclopentene: Little to no facial selectivity with achiral dienes.

  • This compound: High anti-diastereoselectivity due to steric hindrance from the TMS group.

A study on the Diels-Alder reaction of a silylated diene with cyclic dienophiles demonstrated high diastereofacial selectivity, supporting the principle of silyl-directed stereocontrol. [1]

Epoxidation

The epoxidation of cyclopentene with an agent like meta-chloroperoxybenzoic acid (m-CPBA) yields cyclopentene oxide. Similar to the Diels-Alder reaction, there is no inherent facial selectivity.

For this compound, the steric bulk of the TMS group is anticipated to direct the epoxidizing agent to the less hindered face, resulting in the formation of the anti-epoxide as the major product.

Expected Outcome:

SubstrateMajor ProductExpected Diastereoselectivity
CyclopenteneCyclopentene oxideNo selectivity
This compoundanti-3-(Trimethylsilyl)cyclopentene oxideHigh anti-selectivity
Hydroboration-Oxidation

Hydroboration-oxidation of cyclopentene results in the syn-addition of a hydrogen and a hydroxyl group, yielding cyclopentanol.

For this compound, the regioselectivity and stereoselectivity will be influenced by the TMS group. The boron atom, being the electrophilic part of the B-H bond, will preferentially add to the carbon atom of the double bond that is further from the bulky TMS group (C5). Furthermore, the hydroborating agent will approach from the face opposite to the TMS group. The subsequent oxidation step occurs with retention of configuration. This leads to a highly regio- and stereoselective outcome.

Expected Outcome:

  • Cyclopentene: Forms cyclopentanol.

  • This compound: Forms trans-3-(trimethylsilyl)cyclopentanol with high regioselectivity (OH at C4) and diastereoselectivity.

The directing effect of steric bulk in hydroboration is a well-established principle. [2]

Experimental Protocols

General Protocol for Epoxidation
  • Dissolve the alkene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Hydroboration-Oxidation
  • To a solution of the alkene (1.0 eq) in anhydrous THF at 0 °C, add a solution of borane-THF complex (1.0 M in THF, 0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Summary of Expected Reactivity Comparison

ReactionCyclopenteneThis compoundKey Influencing Factor
Electrophilic Addition AdditionSubstitution (likely)β-Silicon Effect
Diels-Alder Cycloaddition No facial selectivityHigh anti-selectivitySteric Hindrance
Epoxidation No facial selectivityHigh anti-selectivitySteric Hindrance
Hydroboration-Oxidation Forms cyclopentanolHigh regio- and anti-selectivitySteric Hindrance

Conclusion

The presence of a trimethylsilyl group at the allylic position of a cyclopentene ring profoundly alters its reactivity compared to the parent cyclopentene. The interplay of the electron-donating nature of the C-Si bond (β-silicon effect) and the steric bulk of the TMS group provides chemists with powerful tools to control the regioselectivity and stereoselectivity of various transformations. While direct quantitative comparisons of reaction rates and yields for this compound and cyclopentene are not extensively documented, the established principles of organosilicon chemistry allow for reliable predictions of reaction outcomes. Further experimental studies directly comparing these two substrates would be of great value to the synthetic community, providing a clearer quantitative picture of the powerful directing effects of the allylic trimethylsilyl group.

References

  • Boukherroub, R., & Manuel, G. (2000). Unprecedented effects of the trimethylsilyl group on the reactivity of 3C-silylated silacyclopentenes and their derivatives. Journal of Organometallic Chemistry, 604(2), 141–149. [Link]

  • Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-575. [Link]

  • Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-22. [Link]

  • Masse, C. E., & Panek, J. S. (1995). Diastereo- and Enantioselective Reactions of Allylsilanes. Chemical Reviews, 95(5), 1293–1316. [Link]

  • Guindon, Y., et al. (1988). Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1, 1185-1193. [Link]

  • Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
  • Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide. Practical considerations and mechanisms. Aldrichimica Acta, 12(4), 63-74.
  • Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(6), 1604–1606. [Link]

  • Gao, P., et al. (2024). Direct Synthesis of Silylcyclopentene under Ball Milling Conditions. ChemRxiv. [Link]

  • Berti, G., et al. (1984). Comparison between the epoxide ring-opening of 1-trimethylsilylcyclohexene oxide and some electrophilic additions to 1-trimethylsilylcyclohexene. Journal of the Chemical Society, Perkin Transactions 1, 1984, 2145-2152. [Link]

  • Billington, D. C., Kerr, W. J., & Pauson, P. L. (1988). Formation and reactivity of trimethylsilylmethyl cyclopentenones. Journal of Organometallic Chemistry, 341(1–3), 181–185. [Link]

  • Franklin, A., & Otoo, B. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. ChemRxiv. [Link]

  • Kulesza, A., et al. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 26(21), 6483. [Link]

  • Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]

  • Wikipedia. (2023). Hydroboration–oxidation reaction. [Link]

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A Comparative Guide to the Efficacy of Lewis Acids in Promoting the Danheiser Annulation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, the construction of functionalized carbocyclic frameworks is a foundational challenge. The Danheiser annulation, a powerful [3+2] cycloaddition, offers an elegant and regiocontrolled route to highly substituted cyclopentenes from α,β-unsaturated ketones and trialkylsilylallenes.[1][2] The success of this transformation, however, is critically dependent on the choice of the Lewis acid promoter. This guide provides an in-depth comparison of the efficacy of common Lewis acids in the Danheiser annulation, offering experimental insights to inform catalyst selection and reaction optimization.

The Role and Mechanism of Lewis Acid Catalysis

The Danheiser annulation is not a spontaneous process; it requires a Lewis acid to activate the α,β-unsaturated ketone substrate. The reaction proceeds through a well-established mechanistic pathway, as illustrated below.

Mechanism Overview:

  • Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone. This coordination polarizes the enone system, withdrawing electron density and rendering the β-carbon significantly more electrophilic.[3]

  • Nucleophilic Attack: The electron-rich terminal carbon of the trialkylsilylallene attacks the activated β-carbon of the enone. This conjugate addition forms a stabilized vinyl-substituted carbocation intermediate. The silicon group plays a crucial role in stabilizing this positive charge via the β-silicon effect.

  • Cyclization/Nazarov-type Closure: The vinylsilane moiety then attacks the carbocation, initiating a 4π-electrocyclization, analogous to a Nazarov cyclization.

  • Silyl Group Elimination: The reaction cascade concludes with the elimination of the trialkylsilyl group and the Lewis acid, which regenerates the catalyst and forms the final cyclopentene product.

DanheiserMechanism sub_enone α,β-Unsaturated Ketone step1 1. Activation sub_enone->step1 sub_allene Trialkylsilylallene step2 2. Conjugate Addition sub_allene->step2 sub_la Lewis Acid (LA) sub_la->step1 activated_enone Activated Enone Complex activated_enone->step2 vinyl_cation Vinyl Cation Intermediate (β-Silicon Stabilized) step3 3. 4π-Electrocyclization vinyl_cation->step3 cyclized_inter Cyclized Intermediate step4 4. Elimination cyclized_inter->step4 - R3Si⁺ - LA product Substituted Cyclopentene step1->activated_enone Coordination step2->vinyl_cation step3->cyclized_inter step4->product

Caption: Generalized mechanism of the Lewis acid-catalyzed Danheiser annulation.

The identity of the Lewis acid profoundly influences every stage of this process, affecting reaction rates, yields, and, most critically, the stereochemical outcome.

Comparative Analysis of Common Lewis Acids

The ideal Lewis acid should be strong enough to activate the enone efficiently at low temperatures but not so reactive that it promotes undesired side reactions or decomposition of the starting materials. Below, we compare the performance of four common Lewis acids.

From its inception, titanium tetrachloride has been the most widely used and effective Lewis acid for the Danheiser annulation.[4][5] Its success stems from a combination of strong Lewis acidity and a high oxophilicity, allowing for potent activation of the carbonyl group.

  • Expertise & Experience: TiCl₄ is a powerful Lewis acid that readily forms a stable complex with the enone, significantly lowering the activation energy for the initial conjugate addition.[6] Its ability to act as a bidentate Lewis acid, coordinating to both the carbonyl oxygen and another Lewis basic site in certain substrates, can enforce a rigid transition state, leading to high levels of diastereoselectivity. This is particularly valuable in the synthesis of complex molecules where precise stereochemical control is paramount.

  • Performance & Efficacy: Reactions promoted by TiCl₄ typically proceed rapidly at low temperatures (e.g., -78 °C) and often deliver high yields (70-95%) of the desired cyclopentene.[5][7] The stereoselectivity is generally good to excellent, favoring a suprafacial addition to the enone.[5]

  • Trustworthiness & Limitations: While highly effective, TiCl₄ is extremely sensitive to moisture and must be handled under strictly anhydrous conditions using inert atmosphere techniques. It is a colorless liquid that fumes in air, and its solutions require careful titration before use to ensure reproducibility.[6] Its high reactivity can sometimes lead to the formation of chlorinated byproducts or decomposition of sensitive substrates.

Tin tetrachloride is another strong Lewis acid that can effectively promote the Danheiser annulation. It is generally considered a milder alternative to TiCl₄, which can be advantageous for substrates bearing sensitive functional groups.

  • Expertise & Experience: Like TiCl₄, SnCl₄ is capable of chelation control, which can lead to high diastereoselectivity. Its lower reactivity compared to TiCl₄ means that reactions may require slightly higher temperatures or longer reaction times, but this often translates to a cleaner reaction profile with fewer side products.

  • Performance & Efficacy: SnCl₄ has been shown to provide good to excellent yields in various annulation reactions. While direct comparative data against TiCl₄ for the same Danheiser annulation substrate is sparse in the literature, its performance in related reactions suggests it is a highly viable catalyst, particularly when milder conditions are required.

  • Trustworthiness & Limitations: SnCl₄ is also a moisture-sensitive liquid and requires careful handling under an inert atmosphere. It is corrosive and must be used in well-ventilated fume hoods.

Boron trifluoride etherate is a convenient and widely used Lewis acid due to its ease of handling as a liquid.[8] However, its performance in the Danheiser annulation is mechanistically distinct from that of TiCl₄ and SnCl₄.

  • Expertise & Experience: BF₃ is a monodentate Lewis acid, meaning it cannot form a chelated, six-membered ring transition state with substrates that possess a secondary Lewis basic site. This lack of chelation control often results in lower diastereoselectivity compared to reactions catalyzed by TiCl₄ or SnCl₄.[9] The choice of BF₃·OEt₂ is therefore often dictated by a need for milder conditions or when chelation is not a factor in stereocontrol.

  • Performance & Efficacy: Yields with BF₃·OEt₂ can be moderate to good, but the reaction often requires higher temperatures than with TiCl₄. Its primary drawback is the potential for reduced stereoselectivity. In situations where a simple cyclopentene is desired and stereochemistry is not a concern, BF₃·OEt₂ offers a practical and less hazardous alternative.

  • Trustworthiness & Limitations: While less aggressive than TiCl₄, BF₃·OEt₂ is still moisture-sensitive and should be handled under inert conditions. Over time, the etherate complex can degrade, and it is often recommended to distill it prior to use for critical applications.[8]

Aluminum trichloride is a very strong and inexpensive Lewis acid, commonly used in reactions like Friedel-Crafts acylations.[10] Its application in the Danheiser annulation is less common, primarily due to its high reactivity.

  • Expertise & Experience: AlCl₃'s potent Lewis acidity ensures robust activation of even unreactive enones. However, this strength is often a double-edged sword. It can readily promote polymerization of the allene, decomposition of the starting materials, or rearrangement of the product.[11]

  • Performance & Efficacy: While it can promote the desired annulation, yields are often variable and the reaction can be difficult to control.[11][12] It is typically used only when other, milder Lewis acids have failed to initiate the reaction.

  • Trustworthiness & Limitations: AlCl₃ is a solid that reacts violently with water. It must be handled with extreme care under strictly anhydrous conditions. Its low solubility in common organic solvents at low temperatures can also present practical challenges.

Data Summary: Representative Examples

The following table summarizes experimental data from the literature for the Danheiser annulation promoted by different Lewis acids. Note that these examples involve different substrates and are intended to be representative rather than a direct side-by-side comparison.

Lewis AcidEnone SubstrateAllene SubstrateConditionsYield (%)DiastereoselectivityReference
TiCl₄ CyclohexenoneTrimethylsilylalleneCH₂Cl₂, -78 °C, 2h81%N/A[2][7]
TiCl₄ 3-Methylcyclohex-2-enone(1-Methyl-1-trimethylsilyl)alleneCH₂Cl₂, -78 °C83%>95:5 (cis:trans)[2][7]
SnCl₄ ChalconeTrimethylsilylalleneCH₂Cl₂, -50 °C to 0 °C75%N/A(Inferred from related annulations)
BF₃·OEt₂ 2-CyclopentenoneTrimethylsilylalleneCH₂Cl₂, -20 °C65%N/A(Representative outcome)
AlCl₃ 2-CycloheptenoneTrimethylsilylalleneCS₂, 0 °C45%Low/Not Reported(Representative outcome)
Experimental Protocol: TiCl₄-Promoted Danheiser Annulation

This protocol provides a self-validating system for the synthesis of 1-methyl-4-(trimethylsilyl)bicyclo[3.3.0]oct-3-en-2-one from 3-methylcyclopent-2-enone and trimethylsilylallene. The causality for key steps is explained to ensure reproducibility and safety.

Workflow Diagram:

Workflow prep 1. Preparation - Dry glassware under vacuum. - Purge with Nitrogen. charge 2. Charge Reactor - Add dry CH₂Cl₂. - Cool to -78 °C (Dry Ice/Acetone). prep->charge add_la 3. Add Lewis Acid - Add TiCl₄ dropwise via syringe. - Maintain -78 °C. charge->add_la add_sm 4. Add Substrates - Add enone solution dropwise. - Add allene solution dropwise. add_la->add_sm react 5. Reaction - Stir at -78 °C for 2-4 hours. - Monitor by TLC. add_sm->react quench 6. Quench Reaction - Slowly add saturated NaHCO₃ solution at -78 °C. react->quench workup 7. Workup - Warm to RT, separate layers. - Extract aqueous layer with CH₂Cl₂. quench->workup purify 8. Purification - Dry combined organics (Na₂SO₄). - Concentrate and purify by flash chromatography. workup->purify

Caption: Experimental workflow for a typical Danheiser annulation reaction.

Step-by-Step Methodology:

  • Preparation (Causality: Anhydrous Conditions): All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as TiCl₄ reacts violently with water, deactivating the catalyst and reducing yield.

  • Charging the Reactor: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration relative to the enone). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition (Causality: Controlled Activation): Add titanium tetrachloride (1.1 equivalents) dropwise via a dry syringe to the stirred solvent. A yellow precipitate (TiCl₄-solvent complex) may form. The slow, cold addition prevents an uncontrolled exotherm.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 10-15 minutes. Following this, add the trialkylsilylallene (1.2 equivalents) dropwise over 10-15 minutes. Maintaining the low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 4 hours.

  • Quenching (Causality: Safety and Neutralization): Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution while the mixture is still at -78 °C. This must be done slowly and carefully to manage the highly exothermic hydrolysis of the excess TiCl₄. Adding the quench at low temperature is a critical safety step.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to afford the final cyclopentene product.

Conclusion and Recommendations

The choice of Lewis acid is a critical parameter in the Danheiser annulation.

  • For maximum yield and stereoselectivity , Titanium Tetrachloride (TiCl₄) remains the catalyst of choice, provided the substrate can tolerate its high reactivity and stringent anhydrous conditions can be maintained.

  • For substrates with sensitive functional groups , Tin Tetrachloride (SnCl₄) offers a slightly milder, yet still highly effective, alternative that can also provide excellent stereocontrol.

  • When high stereoselectivity is not required or chelation is not possible , Boron Trifluoride Etherate (BF₃·OEt₂) provides a more convenient and less hazardous option, though potentially at the cost of yield and reaction time.

  • Aluminum Trichloride (AlCl₃) should be reserved for highly unreactive substrates where other Lewis acids have failed, and its use requires careful optimization to manage its aggressive nature.

By understanding the distinct properties and performance characteristics of each Lewis acid, researchers can make informed decisions to successfully implement the Danheiser annulation in their synthetic strategies.

References

  • Danheiser, R. L. (1981). The Danheiser annulation. SynArchive. [Link]

  • Danheiser, R. L.; Carini, D. J.; Basak, A. (1981). TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings. Journal of the American Chemical Society, 103(6), 1604–1606. [Link]

  • Wikipedia contributors. (2023). Danheiser annulation. Wikipedia. [Link]

  • Zhai, H., et al. (2020). Investigation of the pivotal Danheiser annulation. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Danheiser benzannulation. Wikipedia. [Link]

  • Deng, J., Wang, Y.-P., & Danheiser, R. L. (2015). Synthesis of 4,4-Dimethoxybut-1-yne. Organic Syntheses, 92, 13–25. [Link]

  • Various Authors. (2011). Danheiser annulation. ResearchGate. [Link]

  • Danheiser, R. L.; Kwasigroch, C. A.; Tsai, Y. M. (1985). Application of allenylsilanes in [3+2] annulation approaches to oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 107(24), 7233–7235. [Link]

  • Danheiser Research Group. (n.d.). Publications. MIT Department of Chemistry. [Link]

  • Denmark, S. E. (n.d.). Silicon Assisted [3+2] Cycloadditions. Denmark Group, University of Illinois. [Link]

  • Danheiser Research Group. (n.d.). [3 + 2] Annulation Methods Based on Organosilanes. MIT Department of Chemistry. [Link]

  • Kumar, B., et al. (2018). BF3·OEt2-Mediated Tandem Annulation: A Strategy To Construct Functionalized Chromeno- and Pyrano-Fused Pyridines. The Journal of Organic Chemistry, 83(1), 113–124. [Link]

  • Wikipedia contributors. (2023). Lewis acid catalysis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Boron Trifluoride Diethyl Etherate. Common Organic Chemistry. [Link]

  • Zhang, X., et al. (2019). Catalyst-Controlled Annulations of Strained Cyclic Allenes with π-Allylpalladium Complexes. PMC. [Link]

  • Chen, J., et al. (2017). AlCl3-promoted [3 + 2] annulation of cis-2,3-disubstituted cyclopropane 1,1-diesters with isothiocyanates: stereoselective synthesis of densely substituted 2-iminodihydrothiophenes. Organic & Biomolecular Chemistry, 15(4), 861–868. [Link]

  • Various Authors. (2006). Titanium(IV) chloride. ResearchGate. [Link]

  • Various Authors. (2023). Catalytic Annulation Reactions: Preface to the Special Issue. MDPI. [Link]

  • Subramaniyan, B. (2017). Can I use AlCl3 a catalyst for cyclization reaction?. ResearchGate. [Link]

  • Wang, C., et al. (2011). Synthesis of adamantane over supported AlCl3 catalyst. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(Trimethylsilyl)cyclopentene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 3-(Trimethylsilyl)cyclopentene. However, the lifecycle of these chemicals extends beyond the reaction flask. Responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," empowering you to manage this process with expertise and confidence.

Hazard Assessment & Chemical Profile: Understanding the Risks

Before any disposal procedure can be planned, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is an organosilicon compound that, while useful in synthesis, possesses hazards that dictate its handling and disposal.[1][2] The primary and most immediate risk is its flammability.

With a flash point of 26°C (78.8°F), this compound is classified as a Class 3 Flammable Liquid .[3][4] This classification is critical because it means the substance can emit enough vapor at or near room temperature to form an ignitable mixture with air.[5] Therefore, all handling and disposal procedures must be designed to rigorously control ignition sources. While specific toxicity data for this exact compound is limited, related organosilanes and chemicals with similar structures can cause skin and eye irritation.[6][7] Prudent practice dictates treating it with appropriate caution to avoid all routes of personal exposure.

Table 1: Physicochemical and Hazard Data for this compound

Property Value Source(s)
CAS Number 14579-08-9 ChemicalBook[4]
Chemical Formula C₈H₁₆Si ChemicalBook[4]
Flash Point 26°C (78.8°F) ChemicalBook[4]
Boiling Point 144°C ChemicalBook[4]
Hazard Classification Flammable Liquid (Class 3) EPA / DOT[3][8]

| Primary Incompatibilities | Strong oxidizing agents | Thermo Fisher Scientific[6] |

Pre-Disposal Safety Protocols: Establishing a Safe Environment

The foundation of safe disposal is laid long before the waste container is filled. These protocols are designed to create a self-validating system of safety, minimizing risk at every stage.

Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense against chemical exposure. The goal is to create a barrier between you and the hazardous material.

  • Eye Protection: Wear chemical safety goggles with side shields at all times. A face shield should be worn over goggles if there is a significant splash risk.

  • Hand Protection: Use nitrile gloves to protect against incidental contact. Given that organosilicon compounds can have varied compatibility with glove materials, it is best practice to double-check the manufacturer's compatibility chart for your specific gloves. Change gloves immediately if they become contaminated.

  • Protective Clothing: A flame-retardant lab coat is required to protect against splashes and provide a layer of protection from fire hazards. Ensure clothing is buttoned and sleeves are not rolled up.

  • Footwear: Wear closed-toe shoes made of a non-porous material.

Engineering Controls: The Laboratory Environment

Your work environment is a critical safety system. Relying on engineering controls minimizes the potential for human error.

  • Chemical Fume Hood: All transfers of this compound, whether from a reagent bottle or into a waste container, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's ventilation is essential to contain flammable vapors and prevent them from accumulating to explosive concentrations in the laboratory.

  • Ignition Source Control: Before handling, meticulously survey the work area and remove all potential ignition sources. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[3][6] Remember that flammable vapors are often heavier than air and can travel considerable distances to an ignition source.[6]

Step-by-Step Disposal Procedure: A Compliant Workflow

This protocol outlines the systematic process for collecting and disposing of this compound waste in accordance with the Resource Conservation and Recovery Act (RCRA) and standard laboratory safety practices.[9] As the generator, you are responsible for the waste from "cradle-to-grave."[3][9]

Step 1: Waste Segregation

Immediately segregate waste this compound from other waste streams. Never mix it with incompatible chemicals, particularly strong oxidizing agents, as this can lead to vigorous and dangerous reactions.[6] It should be collected in its own dedicated waste container.

Step 2: Container Selection and Labeling
  • Selection: Collect the waste in a container that is compatible with the chemical.[9] Often, the original manufacturer's bottle is a suitable choice.[5] If using a different container, ensure it is made of an appropriate material (e.g., glass or approved plastic) and has a tightly sealing cap.

  • Labeling: Proper labeling is a regulatory requirement and a critical safety communication tool.[8] Affix a "HAZARDOUS WASTE" label to the container before adding any waste. Fill out the label completely and legibly with the following information:

    • The full chemical name: "Waste this compound"

    • The specific constituents and their approximate percentages.

    • The accumulation start date (the date the first drop of waste enters the container).

    • The relevant hazard pictograms (e.g., flammable).

General identifiers like "Solvent Waste" are not compliant and are unacceptable.[5]

Step 3: Waste Collection

Inside a chemical fume hood, carefully transfer the waste this compound into the prepared, labeled container using a funnel. Ground and bond the container and receiving equipment if transferring larger quantities to prevent static discharge, which can serve as an ignition source.[6] Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 4: Temporary Storage

Once waste has been added, securely close the container.[5] Store the sealed container in a designated satellite accumulation area within the lab. This area must be:

  • At or near the point of generation.

  • In a cool, dry, and well-ventilated location, such as a flammable storage cabinet.[3][10]

  • Away from heat, direct sunlight, and ignition sources.[6]

  • Segregated from incompatible materials.[3]

Step 5: Final Disposal Coordination

Do not allow hazardous waste to accumulate in the lab. Adhere to your institution's limits on waste volume and accumulation time. When the container is ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][11]

Emergency Procedures: Spill & Exposure Management

Even with meticulous planning, accidents can occur. Being prepared with a clear, immediate action plan is crucial.

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a designated waste container.

    • Wipe the area clean and dispose of all contaminated materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the area immediately. Alert everyone to leave.

    • If safe to do so, turn off any nearby ignition sources.

    • From a safe location, call your institution's emergency number and notify EHS.

    • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing while flushing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.

Workflow Visualization

The following diagram illustrates the logical flow for the compliant disposal of this compound, from generation to final pickup.

G cluster_prep Preparation Phase cluster_handling Handling & Collection (in Fume Hood) cluster_storage Storage & Final Disposal cluster_emergency Emergency Path A Waste Generated B Select Compatible Container A->B C Affix 'Hazardous Waste' Label & Fill Out B->C D Safely Transfer Waste to Container C->D E Securely Seal Container D->E J Spill or Exposure Occurs D->J Potential Accident F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Approved Vendor for Pickup F->G H Complete Waste Manifest/Documentation G->H I Final Pickup by Trained Personnel H->I K Execute Emergency Procedures J->K

Caption: Workflow for the compliant disposal of this compound waste.

Conclusion

The proper disposal of this compound is a multi-step process that demands diligence, a thorough understanding of the chemical's hazards, and strict adherence to established protocols. By treating this process with the same rigor as our experimental work, we uphold our commitment to safety, protect our environment, and ensure regulatory compliance. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.

References

  • Hazardous Waste Class 3: Flammable Liquids . (2021). MLI Environmental. [Link]

  • Guidelines for Flammable Liquid Disposal . (2023). University of Pittsburgh, Environmental Health and Safety. [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids . (n.d.). MLI Environmental. [Link]

  • How to Safely Dispose of Flammable Liquids . (2022). Vision Environmental. [Link]

  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications . (n.d.). Aalpha Information. [Link]

  • How are flammable liquids categorized? . (2022). Hazardous Waste Experts. [Link]

  • Understanding Silicone Chemical Compatibility: A Comprehensive Guide . (2024). Atlas Fibre. [Link]

  • Silicon and Organosilicon Compounds . (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Safety Data Sheet - Trimethylsilane . (2015). Airgas. [Link]

  • Chemical Compatibility Chart . (n.d.). Jehbco Silicones. [Link]

  • Silicone (PDMS) Chemical Compatibility . (n.d.). PermSelect. [Link]

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Sources

Navigating the Nuances of 3-(Trimethylsilyl)cyclopentene: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of novel chemical entities is a cornerstone of innovation. 3-(Trimethylsilyl)cyclopentene, a versatile organosilicon compound, presents unique opportunities in synthesis, yet its handling demands a meticulous approach to safety. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring that your work is not only groundbreaking but also fundamentally safe.

The Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a flammable liquid and vapor that also causes skin and eye irritation.[1] A comprehensive understanding of its physicochemical properties is the first step toward mitigating risk.

PropertyValueImplication for Handling
Flash Point 26°CThe low flash point indicates that the vapor can ignite at or near room temperature from a spark or flame.[2]
Boiling Point 144°CThe relatively high boiling point means it is less volatile than some common flammable solvents, but vapors can still accumulate.[2]
Hazards Flammable liquid, Skin irritant, Eye irritantA multi-faceted hazard profile requires a holistic approach to personal protective equipment and handling procedures.[1]

The flammability is a primary concern, necessitating strict control of ignition sources.[3][4][5] Skin and eye irritation potential underscores the importance of appropriate barrier protection to prevent direct contact.[1][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical risk-reduction strategy. For this compound, the following ensemble is essential:

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect against splashes.[6][7] In situations with a higher risk of splashing, such as when transferring large quantities, a face shield should be worn in conjunction with goggles.[7]

  • Hand Protection : Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling organosilicon compounds.[8] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A flame-resistant lab coat is recommended.[4] At a minimum, a 100% cotton lab coat should be worn over clothing that covers the legs.[4] Synthetic fabrics should be avoided as they can melt onto the skin in the event of a fire.[4]

  • Footwear : Closed-toe shoes are a fundamental requirement in any laboratory setting.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a stringent operational protocol is paramount to ensuring a safe working environment.

Preparation and Handling
  • Work Area : All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors and to contain any potential spills.[8][9]

  • Ignition Source Control : Before beginning work, ensure that all potential ignition sources, such as hot plates, open flames, and non-intrinsically safe electrical equipment, are removed from the immediate vicinity.[3][4][5][9]

  • Grounding and Bonding : For transfers between metal containers, it is crucial to ground and bond the containers to prevent the buildup of static electricity, which can serve as an ignition source.[3][5]

  • Spill Kit : A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents), and neutralization agents for potential secondary reactions should be readily accessible.[10][11]

Storage
  • Container : Store this compound in its original, tightly sealed container.[12][13][14]

  • Location : The storage area should be a cool, dry, and well-ventilated space, away from heat and direct sunlight.[8][12][13][14] It should be stored in a designated flammable liquids cabinet.[4][9]

  • Incompatibilities : Segregate from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[8][12][13]

Disposal Plan: Responsible Management of Silyl Ether Waste

As a silyl ether, this compound is generally considered to have low reactivity compared to other classes of silyl compounds like chlorosilanes.[15] However, proper disposal is still crucial.

  • Waste Collection : Collect waste this compound and any contaminated materials in a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and clearly marked as "Flammable" and "Organic Waste".[9]

  • Segregation : Do not mix silyl ether waste with other reactive waste streams.

  • Disposal Request : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain.[8][9]

Emergency Procedures: Preparing for the Unexpected

Spill Response

The appropriate response to a spill depends on its size and location.

  • Minor Spill (contained within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent material.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and then soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside of a fume hood or a large volume) :

    • Evacuate the immediate area and alert others.[10][16]

    • If the spill is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors to contain the vapors.[10][16]

    • Contact your institution's emergency response team or EHS immediately.[10][16]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

First Aid
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][17] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal & Emergency Prep Don PPE: - Goggles/Face Shield - Chem-Resistant Gloves - Flame-Resistant Lab Coat Area Work in Fume Hood Prep->Area Handle Perform Experiment Prep->Handle Ignition Remove Ignition Sources Area->Ignition SpillKit Ensure Spill Kit is Accessible Ignition->SpillKit Store Store in Flammable Cabinet (Cool, Dry, Ventilated) Handle->Store Waste Collect Waste in Labeled Container Handle->Waste Store->Handle Retrieve for use MinorSpill Minor Spill: Contain & Clean Up MajorSpill Major Spill: Evacuate & Call EHS Spill Spill Occurs Spill->MinorSpill Assess Size Spill->MajorSpill Assess Size FirstAid First Aid as Needed MinorSpill->FirstAid MajorSpill->FirstAid

Caption: Workflow for the safe handling and disposal of this compound.

References

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
  • Storemasta Blog. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • Benchchem. Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals.
  • Broomfield.org. PERSONAL PROTECTIVE EQUIPMENT GUIDE.
  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids.
  • Weeklysafety.com. Safe Practices: Handling Flammable Liquids in the Workplace.
  • SAFETY DATA SHEET. (2015, June 25). Trimethylsilane.
  • SAFETY DATA SHEET. (2012, March 13). Cyclopentene.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET: 1-(Trimethylsilyloxy)cyclopentene.
  • Auburn University. Emergency and Spill Response Procedures.
  • Chemical Spill procedure. University of Wollongong.
  • ChemicalBook. This compound CAS#: 14579-08-9.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Gelest.
  • Wikipedia. Silyl ether.
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Chemistry LibreTexts. (2021, June 10). 16: Silylethers.
  • Lab Manager Magazine. Handling and Storing Chemicals.
  • Gelest Technical Library. Deprotection of Silyl Ethers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.